molecular formula C20H32ClN B13390764 Leelamine hydrochloride

Leelamine hydrochloride

Cat. No.: B13390764
M. Wt: 321.9 g/mol
InChI Key: CVPQLGCAWUAYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leelamine hydrochloride is a useful research compound. Its molecular formula is C20H32ClN and its molecular weight is 321.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPQLGCAWUAYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Leelamine Hydrochloride: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride, a natural tricyclic diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its hydrochloride salt is the form commonly utilized in research settings.[1] Leelamine exhibits potent anti-cancer properties through a unique and multifaceted mechanism of action. This technical guide provides an in-depth exploration of its core mechanism, downstream cellular consequences, and relevant pharmacological data. It is designed to serve as a comprehensive resource, detailing the molecular pathways, experimental methodologies, and quantitative data essential for advanced research and development.

Core Mechanism: Lysosomotropism and Interruption of Cholesterol Homeostasis

The foundational step in leelamine's mechanism of action is its lysosomotropism.[4][5][6] As a weakly basic (pKa ≈ 9.9) and lipophilic amine, leelamine readily traverses cellular membranes in its neutral state.[1][3][7][8] Upon entering the acidic environment of lysosomes (pH ≈ 4.5-5.0), its primary amino group becomes protonated.[4][8] This charged form is unable to diffuse back across the lysosomal membrane, leading to its sequestration and high concentration within these organelles.[1][4][5] This accumulation is critically dependent on the primary amino moiety.[9][10]

Once concentrated within the lysosome, leelamine's primary molecular action is the potent inhibition of intracellular cholesterol transport.[9][11][12][13] It is hypothesized to directly interact with the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting free cholesterol from the lysosome into the cytosol.[4][9][12][13] Molecular docking studies suggest that leelamine competes with cholesterol for binding to NPC1.[9][13] This blockade prevents the egress of cholesterol, leading to its massive accumulation within late endosomes and lysosomes, a cellular phenotype that mimics the lysosomal storage disorder Niemann-Pick type C disease.[1][4][7]

Leelamine_Core_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Leelamine_ext Leelamine (Neutral) Leelamine_int Leelamine (Protonated & Trapped) Leelamine_ext->Leelamine_int Passive Diffusion Membrane NPC1 NPC1 Protein Leelamine_int->NPC1 Inhibits Cytosol Cytosol NPC1->Cytosol Cholesterol Egress NPC1->Cytosol Cholesterol_lys Cholesterol (from LDL) Cholesterol_acc Cholesterol Accumulation Cholesterol_lys->Cholesterol_acc

Caption: Leelamine's lysosomotropic accumulation and inhibition of NPC1.

Downstream Cellular Consequences

The leelamine-induced blockade of cholesterol transport initiates a cascade of downstream events that collectively cripple cancer cells.

  • Disruption of Autophagic Flux: Lysosomes are terminal organelles in the autophagy pathway, responsible for degrading cellular waste. The accumulation of leelamine and cholesterol disrupts lysosomal homeostasis, leading to a blockage of autophagic flux.[5][9] This is evidenced by the accumulation of autophagosomes and key autophagy-related proteins like LC3-II.[2][12]

  • Inhibition of Endocytosis and Oncogenic Signaling: Cholesterol is an essential component of cell membranes and is vital for processes like receptor-mediated endocytosis.[9][14] By sequestering cholesterol within lysosomes, leelamine makes it unavailable for other cellular functions.[9][13] This impairs endocytosis and disrupts the signaling of various receptor tyrosine kinases (RTKs) that are critical for cancer cell survival.[11] Consequently, major oncogenic signaling pathways are shut down, including:

    • PI3K/AKT Pathway: A central regulator of cell survival and proliferation.[1][5][7][9][15]

    • MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.[1][5][7][9][15]

    • STAT3 Pathway: Plays a key role in cell growth, apoptosis, and angiogenesis.[1][5][7][9][15]

  • Induction of Cell Death: The multifaceted disruption of cholesterol homeostasis, autophagy, and critical survival signaling culminates in cancer cell death.[4][9] Early in the process, this cell death is a caspase-independent event, triggered directly by the accumulation of cholesterol.[11]

Leelamine_Signaling_Pathway cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine Lysosome_Accumulation Lysosomal Accumulation Leelamine->Lysosome_Accumulation NPC1_Inhibition NPC1 Inhibition Lysosome_Accumulation->NPC1_Inhibition Cholesterol_Accumulation Lysosomal Cholesterol Accumulation NPC1_Inhibition->Cholesterol_Accumulation Autophagy_Block Autophagic Flux Blockade Cholesterol_Accumulation->Autophagy_Block Endocytosis_Inhibition Receptor-Mediated Endocytosis Inhibition Cholesterol_Accumulation->Endocytosis_Inhibition Cell_Outcome Decreased Cell Proliferation & Survival Induction of Apoptosis Autophagy_Block->Cell_Outcome RTK_Inhibition RTK Signaling Inhibition Endocytosis_Inhibition->RTK_Inhibition PI3K_AKT PI3K/AKT RTK_Inhibition->PI3K_AKT MAPK MAPK RTK_Inhibition->MAPK STAT3 STAT3 RTK_Inhibition->STAT3 PI3K_AKT->Cell_Outcome MAPK->Cell_Outcome STAT3->Cell_Outcome

Caption: Downstream signaling cascade initiated by Leelamine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in silico studies, providing a comparative basis for the pharmacological activity of leelamine and its derivatives.

Table 1: In Vitro Efficacy (IC₅₀ Values) of Leelamine and Derivatives in Melanoma Cell Lines

Compound UACC 903 (μM) 1205 Lu (μM) Note
Leelamine 2.13 ± 0.2[4] 2.87 ± 0.1[4] Parent compound, potent activity.
Derivative 5a 1.2[4][10] 2.0[4][10] Trifluoro acetyl derivative; activity maintained.
Derivative 5b 1.0[4][10] 1.8[4][10] Tribromo acetyl derivative; activity maintained.
Derivative 5c 89.4[10] > 100[10] Acetyl derivative; loss of activity.

| Abietic Acid | > 100[4] | > 100[4] | Structurally similar natural analog; inactive. |

Table 2: In Silico Docking Analysis of Leelamine with NPC1 and NPC2

Ligand Target Protein Dock Score (DS) Binding Energy (BE) (kCal/mol)
Cholesterol NPC1 -14.35[4] -156.64[4]
Leelamine NPC1 -11.21[4] -85.34[4]
Cholesterol NPC2 -11.01[4] -140.33[4]
Leelamine NPC2 -9.25[9] -81.16[9]

Data suggests a higher binding affinity of both cholesterol and leelamine for NPC1 over NPC2.[4]

Key Experimental Protocols

This section provides generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and IC₅₀ Determination (MTS/MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.[4][15]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., UACC 903 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[16] Incubate overnight to allow for adherence.[1]

    • Treatment: Prepare a stock solution of this compound in DMSO.[16] Perform serial dilutions in complete culture medium to achieve a range of final concentrations.

    • Incubation: Replace the medium in the wells with the leelamine-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

    • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.[16] For MTT assays, a solubilization solution must be added to dissolve the formazan (B1609692) crystals.[16]

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4][16]

    • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.[1]

Western Blot Analysis for Signaling Pathway Inhibition
  • Objective: To investigate the effect of leelamine on the expression and phosphorylation status of key proteins in oncogenic signaling pathways (e.g., AKT, ERK, STAT3).[1][4]

  • Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with leelamine at a specific concentration (e.g., 3-6 µM) for a defined time.[16]

    • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16] Determine the total protein concentration using a BCA or Bradford assay.[1]

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel for separation.[16] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[16] Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins overnight at 4°C.[4][16]

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Cholesterol Accumulation Visualization (Filipin Staining)
  • Objective: To visually confirm the accumulation of unesterified cholesterol in lysosomes following leelamine treatment.[4]

  • Methodology:

    • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with leelamine for the desired time.

    • Fixation: Wash the cells with PBS and fix with a solution of paraformaldehyde (e.g., 4%) for 30-60 minutes.[4]

    • Staining: Wash the fixed cells and quench any remaining paraformaldehyde with a glycine (B1666218) or ammonium (B1175870) chloride solution. Stain the cells with a solution of Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol, in the dark.[4][7]

    • Imaging: Mount the coverslips onto microscope slides and visualize the fluorescent signal using a fluorescence microscope. An increased punctate perinuclear staining pattern indicates cholesterol accumulation in late endosomes/lysosomes.[7]

Experimental_Workflow cluster_assays cluster_results Start Leelamine HCl Stock Preparation Seeding Cell Seeding (e.g., 96-well, 6-well, coverslips) Start->Seeding Treatment Treatment with Leelamine HCl (Dose-response / Time-course) Seeding->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Viability Cell Viability Assay (MTS/MTT) Endpoint->Viability Western Protein Extraction & Western Blot Endpoint->Western Staining Cell Fixation & Filipin Staining Endpoint->Staining IC50 Calculate IC₅₀ Viability->IC50 Signaling Analyze Protein Phosphorylation Western->Signaling Imaging Fluorescence Microscopy Staining->Imaging

Caption: General experimental workflow for studying Leelamine's effects.

Conclusion

This compound presents a compelling anti-cancer strategy centered on its lysosomotropic properties.[2][5] Its ability to accumulate in lysosomes and inhibit NPC1-mediated cholesterol transport is the linchpin of its activity. This initial insult triggers a lethal cascade of events, including the shutdown of autophagy and the inhibition of critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3.[5][9][13] The detailed understanding of this mechanism provides a solid foundation for the rational design of novel therapeutics that exploit lysosomal function and cholesterol metabolism as vulnerabilities in cancer cells. The protocols and quantitative data presented herein offer a guide for researchers seeking to further explore and harness the therapeutic potential of leelamine and its derivatives.

References

Leelamine Hydrochloride: A Comprehensive Technical Guide to its Primary Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine tree bark, has garnered significant attention in biomedical research for its potent anti-cancer properties. This technical guide provides an in-depth analysis of Leelamine's primary molecular target and its multifaceted mechanism of action. Foundational to its activity are its lysosomotropic properties, which facilitate its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This guide will detail the current understanding that Leelamine's primary molecular target is the Niemann-Pick C1 (NPC1) protein , a key transporter in cholesterol egress from lysosomes. By competitively inhibiting cholesterol binding to NPC1, Leelamine induces a cellular phenotype reminiscent of Niemann-Pick type C disease, leading to the inhibition of critical oncogenic signaling pathways and ultimately, cancer cell death. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and presents visual diagrams of the core signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism: Lysosomotropism and Disruption of Cholesterol Homeostasis

Leelamine is a weakly basic and lipophilic amine, characteristics that are central to its biological activity.[1][2] These properties allow it to readily traverse cellular membranes and subsequently become protonated and sequestered within acidic cellular compartments, most notably the lysosomes.[1][2] This accumulation within lysosomes is the foundational step in its mechanism of action, leading to a profound disruption of intracellular cholesterol transport.[1][3]

Primary Molecular Target: Niemann-Pick C1 (NPC1) Protein

The prevailing hypothesis, supported by in silico molecular docking studies, is that Leelamine directly interacts with the Niemann-Pick C1 (NPC1) protein.[4][5][6] NPC1 is a late endosomal/lysosomal membrane protein essential for the transport of cholesterol from the lysosome to the endoplasmic reticulum and other cellular compartments.[5] Leelamine is believed to competitively inhibit the binding of cholesterol to NPC1, thereby blocking its export from the lysosome.[4][7] This inhibition results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, a key event that triggers a cascade of downstream cellular effects.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy and binding characteristics of Leelamine and its derivatives.

Table 1: In Silico Molecular Docking Data of Leelamine and Cholesterol with NPC1

LigandTarget ProteinDock Score (DS)Binding Energy (BE) (kcal/mol)
CholesterolNPC1-14.35-156.64
LeelamineNPC1-11.21-85.34

Data sourced from in silico molecular docking studies.[8]

Table 2: Comparative IC50 Values of Leelamine in Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
MelanomaUACC 903~1.2 - 2.0
Melanoma1205 Lu~1.8 - 2.0
Breast CancerMDA-MB-231Dose-dependent inhibition
Breast CancerMCF-7Dose-dependent inhibition
Prostate CancerLNCaPDose-dependent inhibition
Prostate Cancer22Rv1Dose-dependent inhibition

IC50 values represent the concentration required to inhibit cell growth by 50% and are compiled from multiple studies.[3][8][9]

Downstream Effects on Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound downstream consequences on multiple oncogenic signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. By depleting the availability of cytosolic cholesterol, Leelamine has been shown to inhibit:

  • PI3K/AKT Pathway: A central regulator of cell survival and proliferation.[2][3]

  • MAPK Pathway: Involved in cell growth, differentiation, and survival.[2][3]

  • STAT3 Pathway: Plays a key role in cell growth, apoptosis, and angiogenesis.[2][3]

The inhibition of these pathways is a direct consequence of the disruption of receptor-mediated endocytosis and endosome trafficking caused by the lack of available cholesterol.[3][10]

Mandatory Visualizations

Signaling Pathway of this compound

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm Leelamine_in Leelamine Leelamine_acc Leelamine (Accumulated) Leelamine_in->Leelamine_acc NPC1 NPC1 Protein Leelamine_acc->NPC1 Inhibits Cholesterol_acc Cholesterol Accumulation NPC1->Cholesterol_acc Cholesterol_in LDL-Cholesterol Cholesterol_in->NPC1 Transport RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_acc->RTK Disrupts Endocytosis PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival Leelamine_ext Leelamine HCl (Extracellular) Leelamine_ext->Leelamine_in

Mechanism of this compound Action.
Experimental Workflow for Characterizing Leelamine's Activity

Leelamine_Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with This compound start->treat viability Cell Viability Assay (e.g., MTS/MTT) Determine IC50 treat->viability cholesterol Cholesterol Accumulation Assay (Filipin Staining) treat->cholesterol western Western Blot Analysis (PI3K/AKT, MAPK, STAT3 pathways) treat->western analysis Data Analysis and Conclusion viability->analysis cholesterol->analysis western->analysis

Workflow for this compound research.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., UACC 903, 1205 Lu)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[2]

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of Leelamine. Include a vehicle control (DMSO-treated).[2]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.[2]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each Leelamine concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.[1]

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.[6][11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Filipin (B1216100) Staining for Intracellular Cholesterol Accumulation

Objective: To visualize the accumulation of unesterified cholesterol in lysosomes following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine (B1666218) in PBS

  • Filipin III staining solution (0.05 mg/mL in PBS with 10% FBS)

  • Fluorescence microscope with a UV filter set

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired time.

  • Fixation: Wash the cells three times with PBS and then fix with 4% PFA for 1 hour at room temperature.[12][13]

  • Quenching: Wash the cells three times with PBS and then quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[11][13]

  • Staining: Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.[12][13]

  • Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides and visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[11][12] Note that filipin fluorescence photobleaches rapidly.[12]

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a unique mechanism of action. Its primary molecular target is the Niemann-Pick C1 (NPC1) protein, and its ability to disrupt intracellular cholesterol transport by inhibiting NPC1 function is the cornerstone of its therapeutic potential. This disruption leads to a cascade of events, including the shutdown of critical oncogenic signaling pathways. The experimental protocols provided herein offer a framework for the continued investigation of Leelamine and other compounds that target cholesterol homeostasis as a novel strategy in cancer therapy. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.

References

The Role of Leelamine Hydrochloride in Cholesterol Transport Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from pine bark, has emerged as a potent inhibitor of intracellular cholesterol transport with significant therapeutic potential, particularly in oncology.[1] Its hydrochloride salt is the form commonly utilized in research.[2] This technical guide provides an in-depth overview of the molecular mechanisms governing Leelamine's activity, with a primary focus on its function as a lysosomotropic agent that disrupts cholesterol homeostasis. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for assessing the effects of Leelamine, and visual diagrams of the associated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for professionals investigating Leelamine and other inhibitors of cholesterol transport as potential therapeutic agents.

Mechanism of Action

Leelamine hydrochloride's primary mechanism of action is rooted in its physicochemical properties as a weakly basic and lipophilic molecule.[1] These characteristics enable it to readily traverse cellular membranes and subsequently accumulate in acidic organelles, most notably lysosomes. This phenomenon, known as lysosomotropism, is the foundational event in a cascade of cellular disruptions.[3][4]

Once sequestered within the lysosome, Leelamine interferes with the egress of cholesterol.[4][5] Low-density lipoprotein (LDL) particles are delivered to the lysosome via the endocytic pathway, where cholesteryl esters are hydrolyzed into free cholesterol.[1] This free cholesterol is then typically transported out of the lysosome to other cellular compartments. Leelamine is hypothesized to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for this export.[4][6] This inhibition results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, creating a cellular phenotype reminiscent of Niemann-Pick type C disease.[4][7]

The downstream consequences of this cholesterol sequestration are multifaceted. The disruption of cholesterol homeostasis leads to the inhibition of key oncogenic signaling pathways, including the PI3K/AKT, STAT3, and MAPK cascades.[8][9] This is partly due to the disruption of receptor-mediated endocytosis, a process reliant on available cholesterol for the formation of endocytic vesicles and the proper trafficking of receptor tyrosine kinases (RTKs).[3][10] The culmination of these effects is the induction of caspase-independent cell death in cancer cells.[3]

Leelamine_Mechanism cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) cluster_downstream Downstream Effects Leelamine_ext Leelamine (extracellular) Leelamine_int Leelamine (cytosol) Leelamine_ext->Leelamine_int Crosses Membrane Membrane Leelamine_prot Leelamine (protonated) Leelamine_int->Leelamine_prot Protonation & Trapping NPC1 NPC1 Protein Leelamine_prot->NPC1 Inhibits Cholesterol_acc Cholesterol Accumulation NPC1->Cholesterol_acc Blockade leads to Cytosol Cytosol NPC1->Cytosol Cholesterol Egress Cholesterol_lys Lysosomal Cholesterol Cholesterol_lys->NPC1 Binds to RME_inhibition Inhibition of Receptor-Mediated Endocytosis Cholesterol_acc->RME_inhibition Signaling_inhibition Inhibition of PI3K/AKT, MAPK, STAT3 Pathways RME_inhibition->Signaling_inhibition Cell_death Caspase-Independent Cell Death Signaling_inhibition->Cell_death

Caption: Mechanism of this compound Action.

Quantitative Data

The anti-proliferative and NPC1-binding characteristics of Leelamine and its derivatives have been quantified in several studies. The following tables summarize these key findings.

Table 1: Anti-proliferative Activity of this compound
Cancer TypeCell LineIC50 (µM)Citation
MelanomaUACC 903~2.0 - 2.1[3][11]
Melanoma1205 Lu~2.9[3][11]
Breast CancerMDA-MB-231Dose-dependent inhibition observed[3][10]
Breast CancerMCF-7Dose-dependent inhibition observed[3][10]
Breast CancerSUM159Dose-dependent inhibition observed[3][10]
Prostate CancerLNCaPDose-dependent inhibition observed[8][10]
Prostate CancerC4-2BDose-dependent inhibition observed[8][10]
Prostate Cancer22Rv1Dose-dependent inhibition observed[8][10]

Note: While specific IC50 values for all breast and prostate cancer cell lines were not consistently reported in the reviewed literature, studies indicate a dose-dependent inhibition of cell viability.

Table 2: In Silico Molecular Docking of Leelamine and Derivatives with NPC1
LigandTarget ProteinDocking Score (DS)Binding Energy (BE) (kcal/mol)Citation
CholesterolNPC1-14.35-156.64[11]
LeelamineNPC1-11.21-85.34[11]
Active Abietic Acid Derivative (4a)NPC1-11.53-90.12[11]
Inactive Abietic AcidNPC1-6.29-65.09[11]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound on cholesterol transport and cellular signaling.

Visualization of Intracellular Cholesterol Accumulation (Filipin Staining)

Objective: To qualitatively and semi-quantitatively assess the accumulation of unesterified cholesterol in lysosomes following Leelamine treatment.

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Fixation: Gently wash the cells three times with phosphate-buffered saline (PBS) and then fix with 3-4% paraformaldehyde in PBS for 1 hour at room temperature.[4][12]

  • Quenching: Wash the cells three times with PBS and quench the paraformaldehyde by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes at room temperature.[4][12]

  • Staining: Wash the cells three times with PBS. Prepare a working solution of Filipin III (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum) and protect it from light.[4] Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.[4][12]

  • Imaging: Wash the cells three times with PBS. Mount the coverslips on glass slides with a suitable mounting medium. Visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm).[4] Note that Filipin fluorescence is prone to photobleaching.

Filipin_Staining_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat with Leelamine or vehicle Seed_Cells->Treat_Cells Fix_Cells Fix with Paraformaldehyde Treat_Cells->Fix_Cells Quench Quench with Glycine Fix_Cells->Quench Stain Stain with Filipin III (in dark) Quench->Stain Image Fluorescence Microscopy (UV filter) Stain->Image End End Image->End

Caption: Workflow for Filipin Staining.
Cholesterol Esterification Assay

Objective: To quantify the impact of Leelamine on the esterification of cholesterol, an indirect measure of intracellular cholesterol trafficking.

Methodology:

  • Cell Culture and Treatment: Culture cells to near confluence and then treat with this compound at various concentrations for the desired time.

  • Lipid Extraction: Wash cells with PBS and extract total lipids using a suitable method, such as the Folch or Bligh-Dyer method.[13]

  • Separation of Cholesterol Esters: Separate the cholesterol esters from free cholesterol using thin-layer chromatography (TLC).[14]

  • Quantification: Scrape the silica (B1680970) corresponding to the cholesterol ester band and elute the lipid. Quantify the amount of cholesterol ester using a colorimetric or fluorometric assay kit, which typically involves enzymatic hydrolysis of the ester to free cholesterol, followed by an oxidation reaction that produces a detectable signal.[14][15] The amount of cholesteryl ester can be determined by subtracting the value of free cholesterol from the total cholesterol.[15]

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways (e.g., AKT, MAPK, STAT3) and the expression of NPC1.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at specific concentrations and for defined time points. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AKT, anti-total-AKT, anti-NPC1).[1] Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment & Lysis Start->Cell_Treatment Protein_Quant Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Immunoblot Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection End End Detection->End

Caption: Workflow for Western Blotting.

Conclusion

This compound presents a compelling profile as an inhibitor of intracellular cholesterol transport. Its unique lysosomotropic mechanism, leading to the sequestration of cholesterol and subsequent disruption of critical oncogenic signaling pathways, underscores its potential as a novel therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further explore and validate its efficacy and mechanism of action in various disease models. Further investigation into the precise molecular interactions between Leelamine and the NPC1 protein, as well as its effects on other components of the cholesterol transport machinery, will be crucial for the continued development of this promising compound.

References

Leelamine Hydrochloride's Disruption of Autophagic Flux: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine tree bark, has emerged as a significant compound in cancer research due to its unique mechanism of action that leads to cancer cell death.[1][2] This technical guide provides an in-depth exploration of this compound's primary effect on the cellular process of autophagy. Leelamine acts as a lysosomotropic agent, accumulating in lysosomes and disrupting their function.[3][4] This initial event triggers a cascade of downstream effects, most notably the inhibition of intracellular cholesterol transport, which in turn leads to a blockage of autophagic flux.[3][5] This guide will detail the molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols for assessing its effects, and visualize the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Lysosomotropism and Inhibition of Autophagic Flux

This compound is a weakly basic and lipophilic molecule, properties that allow it to readily cross cellular membranes.[2][6] Upon entering the acidic environment of lysosomes, it becomes protonated and trapped, leading to its accumulation.[4][6] This sequestration is the foundational step in its mechanism of action.[2]

The accumulation of leelamine within lysosomes disrupts their normal function, leading to a blockage of intracellular cholesterol trafficking.[3][5] This disruption of cholesterol homeostasis is a key event that subsequently inhibits autophagic flux.[5][7] Autophagy is a cellular recycling process that is crucial for cell survival, and its inhibition can lead to cell death.[7] Leelamine-mediated inhibition of autophagic flux is characterized by the accumulation of autophagosomes, which can be observed through an increase in the levels of autophagy markers such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1.[1][5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the efficacy of this compound in various cancer cell lines and its impact on key autophagy markers.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
UACC 903MelanomaNot explicitly stated, but effective at 3-5 µM[1][5]
1205 LuMelanomaNot explicitly stated, but effective at 3-5 µM[2]
LNCaPProstate CancerEffective at 2.5, 5 µM[8]
22Rv1Prostate CancerEffective at 2.5, 5 µM[8]
PC-3Prostate CancerEffective at 2.5, 5 µM[8]
MDA-MB-231Breast CancerNot explicitly stated[9]
MCF-7Breast CancerNot explicitly stated[9]
SUM159Breast CancerNot explicitly stated[9]

Table 2: Effect of this compound on Autophagy Markers

Cell LineTreatmentEffect on LC3-IIEffect on p62/SQSTM1Citation
UACC 903Leelamine (dose-dependent)Increased ratio of LC3B-II to LC3B-IDose-dependent accumulation[1]
UACC 903LeelamineDose-dependent accumulationDose-dependent accumulation[5]
Prostate Cancer CellsLeelamine (2.5, 5 µM)Increase in LC3-II levelsAccumulation of p62[8]
Chronic Myeloid Leukemia CellsLeelamineStimulated production of autophagosomesNot explicitly stated[10]

Signaling Pathways Modulated by this compound

Leelamine's disruption of cholesterol homeostasis and autophagic flux leads to the shutdown of several key oncogenic signaling pathways that are critical for cancer cell survival and proliferation.[5][7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Leelamine has been shown to inhibit this pathway, which is consistent with its anti-cancer effects.[1][9]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important protein involved in cell growth and apoptosis. Leelamine treatment leads to the inhibition of STAT3 signaling.[1][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in cell proliferation and survival. Leelamine has been shown to inhibit this signaling cascade.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Leelamine Leelamine Hydrochloride Lysosome Lysosome (Acidic Environment) Leelamine->Lysosome Accumulates due to lysosomotropism Akt Akt PI3K->Akt CellDeath Cancer Cell Death PI3K->CellDeath Inhibition of survival pathways mTOR mTOR Akt->mTOR Autophagosome Autophagosome (LC3-II accumulation) mTOR->Autophagosome Inhibition leads to autophagosome accumulation MAPK->CellDeath STAT3->CellDeath Autolysosome Autolysosome (Formation Blocked) Autophagosome->Autolysosome Fusion blocked p62 p62/SQSTM1 (accumulation) p62->Autolysosome Degradation blocked Cholesterol Cholesterol Egress Blocked Lysosome->Cholesterol Disrupts function Cholesterol->RTK Inhibits signaling Autolysosome->CellDeath

Caption: Leelamine's mechanism of action leading to cancer cell death.

Experimental Protocols

Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is used to detect changes in the levels of autophagy-related proteins.

Materials:

  • Cancer cell lines (e.g., UACC 903, LNCaP)

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for various time points (e.g., 12, 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system.

Fluorescence Microscopy for LC3 Puncta Analysis

This protocol assesses the effect of leelamine on autophagic flux by observing the accumulation of LC3 puncta, which represent autophagosomes.

Materials:

  • Cells stably expressing GFP-LC3 or RFP-LC3

  • Glass-bottom dishes or coverslips

  • Complete culture medium

  • This compound

  • Bafilomycin A1 or Chloroquine (positive controls)

  • Paraformaldehyde (PFA) for fixing

  • Antifade mounting medium with DAPI

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 or RFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with this compound (e.g., 5-10 µM) for 12-24 hours. Include a positive control for autophagy inhibition.[11]

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Mount with antifade mounting medium containing DAPI.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope. An increase in the number of fluorescent puncta per cell indicates an accumulation of autophagosomes.

cluster_workflow Experimental Workflow start Seed Cancer Cells treatment Treat with this compound (various concentrations and time points) start->treatment wb_analysis Western Blot Analysis (LC3-II, p62) treatment->wb_analysis microscopy Fluorescence Microscopy (GFP-LC3 puncta) treatment->microscopy viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability data_analysis Data Analysis and Interpretation wb_analysis->data_analysis microscopy->data_analysis viability->data_analysis

Caption: High-level experimental workflow for Leelamine research.

Cell Viability Assay

This protocol quantifies the cytotoxic effect of this compound.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT or Sulforhodamine B (SRB) assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations for a specified period (e.g., 72 hours).[2]

  • Assay: Perform the MTT or SRB assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[2]

Logical Relationship of Leelamine's Mechanism

The anti-cancer activity of this compound is a multi-step process that begins with its intrinsic physicochemical properties and culminates in the induction of cancer cell death.

cluster_logic Logical Flow of Leelamine's Action property Weakly Basic & Lipophilic Nature of Leelamine accumulation Lysosomotropic Accumulation in Acidic Lysosomes property->accumulation cholesterol_block Inhibition of Intracellular Cholesterol Transport accumulation->cholesterol_block autophagy_inhibition Blockage of Autophagic Flux cholesterol_block->autophagy_inhibition signaling_shutdown Inhibition of Oncogenic Signaling Pathways (PI3K/Akt, STAT3, MAPK) cholesterol_block->signaling_shutdown cell_death Induction of Cancer Cell Death autophagy_inhibition->cell_death signaling_shutdown->cell_death

Caption: Logical relationship of Leelamine's mechanism of action.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a well-defined mechanism of action centered on the disruption of lysosomal function and the subsequent inhibition of autophagic flux. Its ability to interfere with fundamental cellular processes like cholesterol homeostasis and key survival signaling pathways makes it a promising candidate for further investigation and development. The experimental protocols and data presented in this guide provide a solid framework for researchers to explore the therapeutic potential of leelamine and other lysosomotropic compounds in oncology.

References

The Structure-Activity Relationship of Leelamine: A Lysosomotropic Diterpene Amine Disrupting Cholesterol Homeostasis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a naturally occurring diterpene amine derived from the bark of pine trees, has garnered significant attention as a promising anti-cancer agent. Its potent therapeutic efficacy stems from a unique mechanism of action rooted in its physicochemical properties. As a lipophilic and weakly basic molecule, Leelamine exhibits lysosomotropism, leading to its accumulation in the acidic environment of lysosomes. This sequestration initiates a cascade of cellular events, primarily the inhibition of intracellular cholesterol transport. By disrupting cholesterol homeostasis, Leelamine indirectly modulates critical oncogenic signaling pathways, including the PI3K/AKT, MAPK, and STAT3 cascades, ultimately leading to cancer cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Leelamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid researchers in the ongoing development of this and similar compounds as cancer therapeutics.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine's anticancer activity is intrinsically linked to its chemical structure, particularly the presence of a primary amino group. This moiety confers a pKa that allows the molecule to be protonated and trapped within the acidic milieu of lysosomes.[1][2] This accumulation is a critical first step, leading to the disruption of cholesterol egress from these organelles.[1][3]

The primary molecular target implicated in Leelamine's inhibition of cholesterol transport is the Niemann-Pick type C1 (NPC1) protein, a key transporter responsible for moving cholesterol out of lysosomes.[2] In silico docking studies suggest that Leelamine and its active derivatives bind to NPC1, likely competing with cholesterol and hindering its export into the cytoplasm.[2][4] This leads to a significant accumulation of unesterified cholesterol within late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease.[5]

The resulting depletion of readily available cholesterol has profound downstream consequences for cancer cells, which often exhibit an increased demand for this lipid to support rapid proliferation and membrane synthesis.[2] Key cellular processes that are disrupted include:

  • Inhibition of Receptor-Mediated Endocytosis: Proper cholesterol levels are essential for the formation and function of endocytic vesicles. By sequestering cholesterol, Leelamine impairs the internalization of receptor tyrosine kinases (RTKs), leading to their aberrant accumulation and a shutdown of their downstream signaling.[3][5]

  • Disruption of Autophagic Flux: The accumulation of cholesterol and Leelamine within lysosomes impairs their function, leading to a blockage of the autophagic process. This is evidenced by the accumulation of autophagosomes and markers such as LC3-II.[3][5]

  • Induction of Caspase-Independent Cell Death: The multifaceted disruption of cellular homeostasis initiated by cholesterol accumulation ultimately triggers a caspase-independent form of cell death.[3][5]

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in elucidating the key structural features of Leelamine required for its anticancer activity. These investigations have primarily focused on modifications of the primary amino group and the tricyclic diterpene core, often using the structurally similar but inactive compound, abietic acid, as a negative control.[2]

The indispensable role of the primary amino group has been demonstrated through the synthesis and biological evaluation of various Leelamine and abietic acid derivatives.[2] Key findings from these studies include:

  • The Amino Group is Essential for Lysosomotropism: Derivatives of Leelamine where the amino group is removed or its basicity is significantly reduced lose their ability to accumulate in lysosomes and, consequently, their anticancer activity.[1][2]

  • Conversion of Abietic Acid to Active Compounds: The inactive abietic acid, which possesses a carboxylic acid group instead of an amine, can be converted into an active anticancer agent by introducing a primary amino group.[2] This transformation underscores the critical contribution of the amino moiety to the molecule's biological function.

  • Lipophilicity Influences Potency: The lipophilic nature of the diterpene backbone facilitates the passive diffusion of Leelamine across cellular membranes, a prerequisite for its accumulation in lysosomes.[2]

Quantitative Data on Leelamine and its Derivatives

The cytotoxic and biological activities of Leelamine and its analogs have been quantified in numerous studies, primarily through the determination of half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

Compound/DerivativeCell LineAssay TypeIC50 Value (µM)Reference
Leelamine UACC 903 (Melanoma)Cell Viability (MTS)~2.0[6]
1205 Lu (Melanoma)Cell Viability (MTS)~2.0[6]
Normal MelanocytesCell Viability (MTS)~9.3[6]
22Rv1 (Prostate Cancer)PDK Inhibition9.5[7]
Leelamine Derivative 4a UACC 903 (Melanoma)Cell Viability (MTS)1.2[2]
1205 Lu (Melanoma)Cell Viability (MTS)2.0[2]
Leelamine Derivative 5a UACC 903 (Melanoma)Cell Viability (MTS)1.2[6]
1205 Lu (Melanoma)Cell Viability (MTS)2.0[6]
Leelamine Derivative 5b UACC 903 (Melanoma)Cell Viability (MTS)1.0[6]
Abietic Acid UACC 903 (Melanoma)Cell Viability (MTS)>100[2]
Abietic Acid Derivative 2a UACC 903 (Melanoma)Cell Viability (MTS)>100[2]

Downstream Signaling Pathways Affected by Leelamine

The disruption of cholesterol homeostasis and receptor-mediated endocytosis by Leelamine leads to the inhibition of several key signaling pathways that are frequently hyperactivated in cancer and are crucial for tumor cell survival and proliferation.[1][3][8][9]

  • PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Leelamine treatment leads to a significant reduction in the phosphorylation of AKT, a key downstream effector of PI3K, indicating pathway inhibition.[2][8][9]

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a critical role in cell proliferation and differentiation. Leelamine has been shown to decrease the phosphorylation of ERK, thereby inhibiting this pro-growth signaling cascade.[2][8][9]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Leelamine treatment results in decreased STAT3 phosphorylation and activity.[2][8][9]

Leelamine_Signaling_Pathway Leelamine's Impact on Oncogenic Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Leelamine Leelamine Cholesterol_Transport Inhibition of Cholesterol Transport (NPC1) Leelamine->Cholesterol_Transport Endocytosis Inhibition of Receptor-Mediated Endocytosis Cholesterol_Transport->Endocytosis Endocytosis->RTK

Caption: Leelamine inhibits key melanoma survival pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the structure-activity relationship of Leelamine.

Synthesis of Leelamine and Abietic Acid Derivatives

The synthesis of Leelamine and abietic acid derivatives is crucial for SAR studies. General synthetic strategies involve the chemical modification of the primary amino group of Leelamine or the carboxylic acid group of abietic acid.[2]

  • Amidation of Leelamine: Leelamine can be reacted with various acyl chlorides or carboxylic acids in the presence of a coupling agent to form a series of amide derivatives. This modification alters the basicity and steric bulk around the nitrogen atom.

  • Derivatization of Abietic Acid: The carboxylic acid moiety of abietic acid can be converted to an ester, an amide, or reduced to an alcohol. To introduce an amino group and mimic Leelamine, the carboxylic acid can be converted to an acyl chloride, followed by reaction with an amine or conversion to an isocyanate and subsequent reduction.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. This assay is fundamental for determining the IC50 values of Leelamine and its derivatives.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[10]

  • Treatment: A stock solution of Leelamine or its derivative in DMSO is serially diluted in culture medium to the desired concentrations. The cells are then treated with these dilutions for 24-72 hours.[10]

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.[10]

  • Incubation and Absorbance Reading: The plate is incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Intracellular Cholesterol Transport Assay (Filipin Staining)

Filipin, a fluorescent polyene antibiotic, binds specifically to unesterified cholesterol. Filipin staining is used to visualize the accumulation of cholesterol in lysosomes following treatment with Leelamine.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with Leelamine for a specified time.

  • Fixation: The cells are fixed with paraformaldehyde.

  • Staining: The fixed cells are incubated with a solution of Filipin in the dark.

  • Microscopy: The coverslips are mounted on microscope slides, and the intracellular cholesterol is visualized using a fluorescence microscope with a UV filter. An increase in fluorescence intensity in perinuclear vesicles indicates cholesterol accumulation.

Western Blot Analysis of Signaling Pathways

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 signaling pathways.

  • Cell Lysis: After treatment with Leelamine, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[10]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[10]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of AKT, ERK, and STAT3. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.[10]

  • Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative changes in protein phosphorylation.

Experimental_Workflow Experimental Workflow for Leelamine SAR Studies Start Hypothesis: The amino group of Leelamine is crucial for its anticancer activity. Synthesis Synthesis of Leelamine & Abietic Acid Derivatives Start->Synthesis Cell_Viability Cell Viability Assay (MTS Assay) Determine IC50 values Synthesis->Cell_Viability Cholesterol_Staining Cholesterol Transport Assay (Filipin Staining) Cell_Viability->Cholesterol_Staining Active Compounds Western_Blot Western Blot Analysis (pAKT, pERK, pSTAT3) Cholesterol_Staining->Western_Blot Data_Analysis Data Analysis & Structure-Activity Relationship Elucidation Western_Blot->Data_Analysis Conclusion Conclusion: Confirm the importance of the amino group and lysosomotropic properties for Leelamine's anticancer activity. Data_Analysis->Conclusion

Caption: Workflow for in vitro evaluation of Leelamine.

Conclusion and Future Directions

The structure-activity relationship of Leelamine is well-defined, with its lysosomotropic properties, conferred by the primary amino group, being the cornerstone of its anticancer activity. The subsequent inhibition of intracellular cholesterol transport and the disruption of key oncogenic signaling pathways provide a compelling rationale for its further development as a therapeutic agent. Future research should focus on optimizing the therapeutic index of Leelamine through medicinal chemistry efforts aimed at enhancing its potency and selectivity. Furthermore, exploring combination therapies where Leelamine is used to sensitize cancer cells to other chemotherapeutic agents by modulating cholesterol homeostasis represents a promising avenue for clinical translation. The in-depth understanding of Leelamine's SAR presented in this guide serves as a valuable resource for the rational design of next-generation lysosomotropic drugs for the treatment of cancer.

References

Leelamine: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a novel tricyclic diterpene amine, has emerged as a compound of significant interest in oncological research due to its unique mechanism of action. This document provides an in-depth technical overview of the discovery, natural sourcing, and fundamental properties of Leelamine. It details the scientific journey from its identification in a natural compound screening to the elucidation of its potent anti-cancer activities. This guide includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its isolation and characterization, and a visualization of its key signaling pathways, intended to serve as a valuable resource for the scientific community.

Discovery of Leelamine

Leelamine was identified as a promising anti-cancer agent by a team of researchers led by Gavin P. Robertson at the Penn State College of Medicine.[1][2] The discovery was the result of a comprehensive screening of a library containing 480 natural compounds aimed at identifying novel therapeutics for melanoma.[1] Leelamine distinguished itself through its ability to induce cancer cell death, particularly in melanoma cells, by simultaneously targeting multiple critical signaling pathways.[1]

The initial research highlighted Leelamine's unique ability to act as an inhibitor of intracellular cholesterol transport, a mechanism distinct from many existing cancer therapies.[2][3] This disruption of cholesterol homeostasis leads to the shutdown of key oncogenic signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways, which are crucial for the survival and proliferation of cancer cells.[1]

Discovery_Timeline cluster_Discovery Discovery of Leelamine A Screening of 480 Natural Compounds B Identification of Leelamine from Pine Bark A->B Gavin P. Robertson's Lab (Penn State College of Medicine) C Elucidation of Anti-Melanoma Activity B->C D Mechanism of Action: Cholesterol Transport Inhibition C->D

Figure 1: Discovery timeline of Leelamine.

Natural Sources of Leelamine

The primary natural source of Leelamine is the bark of pine trees (genus Pinus).[4][5][6] It is classified as a lipophilic diterpene amine, also known as dehydroabietylamine.[4][6] While Leelamine is known to be extracted from pine bark, specific quantitative data on its abundance in various Pinus species is not extensively documented in the available literature. Further research is required to determine the concentration of Leelamine across different pine species to identify the most abundant natural sources for potential large-scale extraction.

Physicochemical Properties

Leelamine hydrochloride is the commonly used salt form in research. Its physicochemical properties are integral to its biological activity.

PropertyValueReference(s)
IUPAC Name (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride[4][7]
Synonyms (+)-Dehydroabietylamine HCl[7]
Molecular Formula C₂₀H₃₁N · HCl[4]
Molecular Weight 321.9 g/mol [4]
Appearance Crystalline solid[4]
pKa (primary amine) 9.9 (calculated)[4]
LogD (pH 7.4) 2.8[8]
Solubility DMSO: 25 mg/mL, Ethanol: 20 mg/mL, DMF: 20 mg/mL[4]

Experimental Protocols

Hypothetical Protocol for Isolation and Purification of Leelamine from Pine Bark

1. Sample Preparation:

  • Collect fresh bark from a Pinus species.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered pine bark (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.

3. Acid-Base Extraction for Amine Enrichment:

  • Dissolve the crude methanol extract in 1 M hydrochloric acid (HCl).

  • Wash the acidic solution with dichloromethane (B109758) to remove neutral and acidic compounds.

  • Basify the aqueous layer to pH 10-12 with 2 M sodium hydroxide (B78521) (NaOH).

  • Extract the basic aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield a crude amine fraction.

4. Chromatographic Purification:

  • Subject the crude amine fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate:triethylamine, 70:25:5) and visualizing with Dragendorff's reagent for alkaloids.

  • Pool the fractions containing the compound of interest.

  • Perform further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.

Isolation_Workflow cluster_Isolation Isolation and Purification Workflow Start Pine Bark Collection and Grinding Maceration Methanol Maceration Start->Maceration Filtration Filtration and Concentration Maceration->Filtration AcidBase Acid-Base Extraction Filtration->AcidBase ColumnChrom Silica Gel Column Chromatography AcidBase->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC End Pure Leelamine HPLC->End Signaling_Pathway cluster_Signaling Leelamine's Mechanism of Action Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol PI3K PI3K/Akt Pathway Inhibition Cholesterol->PI3K MAPK MAPK Pathway Inhibition Cholesterol->MAPK STAT3 STAT3 Pathway Inhibition Cholesterol->STAT3 Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis MAPK->Apoptosis STAT3->Apoptosis

References

An In-depth Technical Guide to Leelamine Hydrochloride: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Leelamine hydrochloride, a promising diterpene amine with significant applications in biomedical research. This document details its core properties, outlines key experimental methodologies, and visualizes its mechanism of action and relevant experimental workflows.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of Leelamine (dehydroabietylamine), a natural phytochemical extracted from the bark of pine trees.[1] It is a weakly basic and lipophilic amine, characteristics that are fundamental to its biological activity.[1] The hydrochloride salt is the form commonly used in research.[1]

Data Presentation: Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound.

PropertyValueReference(s)
IUPAC Name (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride[2]
Synonyms Dehydroabietylamine (B24195) HCl, (+)-Dehydroabietylamine hydrochloride[1][2]
CAS Number 16496-99-4[1][3]
Molecular Formula C₂₀H₃₁N · HCl[1]
Molecular Weight 321.93 g/mol [1][3]
Appearance Crystalline solid[1]
pKa (Primary Amine) 9.9 (calculated)[1][4]
SolventSolubilityReference(s)
DMSO 25 - 40 mg/mL[5][6]
Ethanol 20 mg/mL[1]
DMF 20 mg/mL[1]
Water up to 9 mg/mL[5][6]
10% DMSO >> 90% Corn Oil ≥ 2.5 mg/mL (7.77 mM)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and biological evaluation of this compound.

Synthesis and Purification of Dehydroabietylamine (Leelamine free base)

A general procedure for the purification of dehydroabietylamine involves the reaction of industrial rosin (B192284) amine D with p-toluenesulfonic acid in ethanol.[7] This results in a mixture of dehydroabietylamine p-toluenesulfonate and other related salts.[7] The pure dehydroabietylamine p-toluenesulfonate is isolated by recrystallization.[7] Subsequently, pure dehydroabietylamine is obtained by treating the purified salt with sodium hydroxide.[7] The final product's structure is confirmed by IR, ¹H NMR, and HPLC.[7] To obtain this compound, the purified dehydroabietylamine free base can be treated with hydrochloric acid in a suitable solvent, followed by isolation of the precipitated salt.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The identity and structure of Leelamine and its derivatives are confirmed using ¹H NMR and ¹³C NMR spectroscopy.[2][8] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight and fragmentation pattern of the compound.[2][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.[9][10]

Biological Activity Assays
  • Cell Viability (MTS/MTT) Assay: This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[5]

    • Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]

    • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5 µM to 20 µM) for 24 to 72 hours.[5]

    • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.[5]

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC₅₀ value.[5]

  • Cholesterol Accumulation Visualization (Filipin Staining): This method is used to visualize the accumulation of unesterified cholesterol in cells treated with this compound.

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Fixation: Rinse cells with PBS and fix with 3% paraformaldehyde for 1 hour at room temperature.[11]

    • Quenching: Incubate with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes to quench the paraformaldehyde.[11]

    • Staining: Stain cells with a 0.05 mg/mL filipin (B1216100) working solution for 2 hours at room temperature, protected from light.[11]

    • Microscopy: View the cells using a fluorescence microscope with a UV filter set.[11]

  • Western Blotting for Signaling Pathway Analysis: This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by this compound, such as PI3K/AKT, MAPK, and STAT3.[5][12]

    • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

    • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT, phospho-STAT3, total STAT3) overnight at 4°C.[12]

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody, followed by detection using an enhanced chemiluminescence (ECL) reagent.[12]

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine Hydrochloride Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport (NPC1) Lysosome->Cholesterol Inhibition RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Disruption PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Proliferation Decreased Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: Mechanism of action of this compound in cancer cells.

G cluster_workflow In Vitro Anticancer Drug Screening Workflow start Start: Hypothesis Formulation synthesis Step 1: Compound Synthesis & Purification start->synthesis characterization Step 2: Physicochemical Characterization (NMR, MS) synthesis->characterization cell_culture Step 3: Cancer Cell Line Culture characterization->cell_culture viability_assay Step 4: Cell Viability Assay (MTS/MTT) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanism_studies Step 5: Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (Signaling Pathways) mechanism_studies->western_blot filipin_stain Filipin Staining (Cholesterol Accumulation) mechanism_studies->filipin_stain data_analysis Step 6: Data Analysis & Interpretation western_blot->data_analysis filipin_stain->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion

Caption: General experimental workflow for in vitro screening of this compound.

References

Leelamine Hydrochloride: A Modulator of PI3K/AKT/mTOR Signaling Through Disruption of Intracellular Cholesterol Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine bark, has emerged as a compelling anti-cancer agent with a multifaceted mechanism of action. Central to its activity is its lysosomotropic nature, leading to its accumulation in acidic organelles and the subsequent disruption of intracellular cholesterol transport. This primary action triggers a cascade of downstream effects, including the significant inhibition of the critical PI3K/AKT/mTOR oncogenic signaling pathway. This technical guide provides a comprehensive overview of the molecular and cellular pathways affected by this compound, with a focus on its impact on PI3K/AKT/mTOR signaling. We present a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades and experimental workflows to offer a thorough resource for the scientific community.

Core Mechanism of Action: Lysosomotropism and Cholesterol Dysregulation

Leelamine is a weakly basic and lipophilic amine, properties that enable it to readily traverse cellular membranes.[1][2] Upon entering the acidic environment of lysosomes, leelamine becomes protonated and sequestered.[1][2] This accumulation is the foundational step in its mechanism of action, leading to a profound disruption of intracellular cholesterol trafficking.[1][3] It is hypothesized that leelamine interferes with the normal egress of cholesterol from lysosomes, leading to its accumulation within these organelles.[1] This sequestration of cholesterol has far-reaching consequences for cellular function, most notably impacting the integrity and function of lipid rafts, which are critical for the proper localization and activation of many signaling receptors, including receptor tyrosine kinases (RTKs) that are upstream of the PI3K/AKT/mTOR pathway.[1][4]

This compound's Effect on the PI3K/AKT/mTOR Signaling Pathway

The disruption of cholesterol homeostasis by this compound leads to the attenuation of the PI3K/AKT/mTOR signaling cascade. This is not due to direct enzymatic inhibition of the core pathway components but is rather an indirect consequence of impaired upstream signaling from RTKs.[3][4][5]

Key findings from preclinical studies demonstrate that leelamine treatment results in:

  • Inhibition of AKT Phosphorylation: A consistent observation across multiple cancer cell lines is the decreased phosphorylation of AKT at serine 473 (p-AKT Ser473) following leelamine treatment.[5][6][7][8] This indicates a reduction in the activity of mTORC2, the kinase responsible for this phosphorylation event, and other upstream activators.

  • Downregulation of mTORC1 Signaling: The activity of mTORC1 is also suppressed by leelamine, as evidenced by the decreased phosphorylation of its downstream effector, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5]

  • Disruption of Upstream Receptor Tyrosine Kinase (RTK) Signaling: The accumulation of cholesterol in endosomal/lysosomal compartments interferes with receptor-mediated endocytosis and the proper functioning of RTKs, which are critical initiators of PI3K/AKT signaling.[3][5]

The following diagram illustrates the proposed mechanism of leelamine's effect on the PI3K/AKT/mTOR pathway.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway cluster_1 Leelamine's Mechanism of Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors mTORC2 mTORC2 mTORC2->AKT Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome accumulates in Cholesterol Accumulation Cholesterol Accumulation Lysosome->Cholesterol Accumulation causes Disrupted RTK Signaling Disrupted RTK Signaling Cholesterol Accumulation->Disrupted RTK Signaling leads to Disrupted RTK Signaling->PI3K inhibits

Caption: Leelamine's impact on PI3K/AKT/mTOR signaling.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Cancer Type Cell Line IC50 (µM) Reference
MelanomaUACC 903~2[8][9]
Melanoma1205 Lu~2[6][9]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the effects of this compound on the PI3K/AKT/mTOR pathway.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of leelamine on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][10]

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for a specified period (e.g., 72 hours).[1][10]

  • Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[1]

  • Incubate the plates to allow for the conversion of MTS to formazan (B1609692) by viable cells.[1]

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Calculate the IC50 value from the dose-response curve.[2]

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Lysis and Protein Extraction:

    • Plate cells to achieve 70-80% confluency at the time of harvest.[11]

    • Treat cells with the desired concentrations of this compound for the specified time.[11]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[12][13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12][13]

    • Normalize the protein concentration of all samples.[12]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% w/v BSA in TBST) for 1 hour at room temperature.[12][14]

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-4E-BP1, and a loading control (e.g., α-Enolase or β-actin) overnight at 4°C.[12][14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using a digital imaging system.[11][12]

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.[12]

G Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture & Treatment->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Signal Detection & Analysis Signal Detection & Analysis Immunoblotting->Signal Detection & Analysis

Caption: Western Blotting Workflow.

In Vitro Kinase Assays

Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K or mTOR. (Note: Current evidence suggests an indirect mechanism of pathway inhibition.)

4.3.1. PI3K Kinase Assay (Luminescence-based)

Methodology:

  • Prepare serial dilutions of this compound in a suitable kinase assay buffer.[13]

  • Add the diluted leelamine or a vehicle control to the wells of a 384-well plate.[13]

  • Add recombinant human PI3K enzyme to each well and incubate at room temperature.[13]

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).[13]

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[13]

  • Add a kinase detection reagent to convert the ADP product to ATP and generate a luminescent signal.[13]

  • Measure the luminescence using a plate reader.[13]

  • Calculate the percentage of inhibition relative to the vehicle control.[13]

4.3.2. mTORC1 Kinase Assay

Methodology:

  • Immunoprecipitate mTORC1 from cell lysates using an antibody against Raptor.[15][16]

  • Wash the immunoprecipitates with kinase wash buffer.[17]

  • Resuspend the beads in a kinase reaction buffer containing the substrate (e.g., recombinant 4E-BP1), ATP, and varying concentrations of this compound or a vehicle control.[15]

  • Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).[15][17]

  • Stop the reaction by adding SDS-PAGE sample buffer.[15]

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[15]

Conclusion

This compound represents a promising anti-cancer agent with a unique mechanism of action. Its ability to disrupt intracellular cholesterol transport leads to the effective, albeit indirect, inhibition of the PI3K/AKT/mTOR signaling pathway. This multifaceted mode of action, targeting a fundamental cellular process and consequently impacting a critical oncogenic signaling network, makes leelamine a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a framework for the continued investigation of leelamine and its derivatives in the context of cancer cell signaling.

References

Leelamine Hydrochloride: An In-depth Technical Guide to its Role as an Inhibitor of STAT3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention. Leelamine hydrochloride, a naturally derived diterpene amine, has emerged as a noteworthy anti-cancer agent with a multifaceted mechanism of action that includes the suppression of the STAT3 signaling cascade. This technical guide provides a comprehensive exploration of this compound's effects on STAT3 signaling, detailing its indirect mechanism of inhibition, presenting available quantitative data, outlining key experimental protocols for its study, and visualizing the complex biological pathways involved.

Introduction to STAT3 Signaling and this compound

The STAT3 protein, a member of the STAT family of transcription factors, plays a crucial role in regulating a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, in a significant percentage of human solid tumors, STAT3 is constitutively active, driving the expression of genes associated with tumor progression and metastasis.[2]

Leelamine, a lipophilic diterpene amine extracted from the bark of pine trees, and its hydrochloride salt have demonstrated significant anti-cancer properties.[3][4] A key feature of leelamine's biological activity is its lysosomotropic nature, which is central to its mechanism of action and its subsequent inhibitory effects on multiple oncogenic signaling pathways, including the STAT3 pathway.[3][5]

The Indirect Mechanism of STAT3 Inhibition by this compound

This compound's inhibition of STAT3 signaling is not a result of direct binding to the STAT3 protein. Instead, it is a downstream consequence of its primary activity as a disruptor of intracellular cholesterol transport.[6][7][8]

Due to its weakly basic and lipophilic properties, leelamine readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[3][5] This accumulation is a critical first step in its mechanism of action. Within the lysosomes, leelamine is believed to inhibit the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[3][5][6] This blockade leads to a massive accumulation of unesterified cholesterol within the late endosomes and lysosomes.[7]

The resulting disruption of cholesterol homeostasis has profound effects on cellular function, including the impairment of receptor-mediated endocytosis. This, in turn, leads to the shutdown of several receptor tyrosine kinase (RTK) signaling cascades that are crucial for cancer cell survival and proliferation, including the PI3K/AKT, MAPK, and STAT3 pathways.[6][7][8] In multiple myeloma cells, leelamine has been shown to attenuate the phosphorylation of STAT3, as well as its upstream activators JAK1, JAK2, and Src.[9]

Quantitative Data on the Effects of this compound

While direct quantitative data on the inhibition of STAT3 phosphorylation or transcriptional activity by this compound (e.g., IC50 or Ki values) are not extensively reported in the available literature, the cytotoxic effects of leelamine have been quantified in various cancer cell lines. This data provides a crucial context for the concentrations at which inhibition of STAT3 signaling is observed.

CompoundCell LineIC50 (µM)Reference
LeelamineUACC 903 (Melanoma)2.13 ± 0.2[10]
Leelamine1205 Lu (Melanoma)2.87 ± 0.1[10]
Leelamine Derivative 4aUACC 903 (Melanoma)2.1[10]
Leelamine Derivative 4a1205 Lu (Melanoma)2.9[10]
Leelamine Derivative 5a (Trifluoroacetyl Group)UACC 903 (Melanoma)1.2[11]
Leelamine Derivative 5a (Trifluoroacetyl Group)1205 Lu (Melanoma)2.0[11]
Leelamine Derivative 5b (Tribromoacetyl Group)UACC 903 (Melanoma)1.0[11]
Leelamine Derivative 5b (Tribromoacetyl Group)1205 Lu (Melanoma)1.8[11]

Qualitative studies using Western blot analysis have consistently demonstrated a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3) in cancer cells treated with leelamine at concentrations comparable to the cytotoxic IC50 values.[6][7][12]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on STAT3 signaling.

Western Blotting for STAT3 Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of STAT3 in response to this compound treatment.[5][13]

Materials:

  • Cancer cell line of interest (e.g., UACC 903 melanoma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a predetermined time (e.g., 12-24 hours).[14] Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and the loading control to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-STAT3 to total STAT3.[10]

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic IC50 of this compound.[8][13]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. If using MTT, add the solubilization solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

STAT3 Luciferase Reporter Assay

This assay is a highly sensitive and quantitative method to measure the transcriptional activity of STAT3.[1][15]

Materials:

  • HEK293T or other suitable host cells

  • STAT3-responsive firefly luciferase reporter plasmid

  • Control plasmid with a constitutively expressed Renilla luciferase gene

  • Transfection reagent

  • This compound stock solution

  • STAT3 activator (e.g., IL-6)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid.

  • Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with this compound for a specified duration.

  • Stimulation: Stimulate the cells with a STAT3 activator like IL-6 to induce STAT3-dependent luciferase expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in leelamine-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.

Visualizations of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

STAT3_Signaling_Pathway cluster_membrane Cell Membrane Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., gp130) Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3_inactive STAT3 pJAK->STAT3_inactive STAT3_p p-STAT3 (Tyr705) STAT3_inactive->STAT3_p Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA (GAS element) STAT3_dimer->DNA Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: Canonical STAT3 Signaling Pathway.

Leelamine_Mechanism_of_Action Leelamine Leelamine HCl Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulation NPC1 NPC1 Protein Leelamine->NPC1 Inhibition Cholesterol_Accumulation Cholesterol Accumulation Cholesterol_Transport Cholesterol Egress NPC1->Cholesterol_Transport RTK_Endocytosis Receptor-Mediated Endocytosis Cholesterol_Transport->RTK_Endocytosis Required for Cholesterol_Accumulation->RTK_Endocytosis Disruption RTK_Signaling RTK Signaling RTK_Endocytosis->RTK_Signaling PI3K_AKT PI3K/AKT Pathway RTK_Signaling->PI3K_AKT MAPK MAPK Pathway RTK_Signaling->MAPK STAT3_pathway STAT3 Pathway RTK_Signaling->STAT3_pathway Cell_Survival Cancer Cell Proliferation & Survival PI3K_AKT->Cell_Survival MAPK->Cell_Survival STAT3_pathway->Cell_Survival

Caption: Leelamine's Mechanism of STAT3 Inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., UACC 903) Treatment 2. Treatment with Leelamine HCl Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (p-STAT3 / Total STAT3) Detection->Analysis

References

The Pivotal Role of the Primary Amino Group in Leelamine's Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a naturally occurring diterpene amine derived from the bark of pine trees, has garnered significant attention as a promising anti-cancer agent. Its efficacy is deeply rooted in its unique chemical structure, with the primary amino group playing an indispensable role in its mechanism of action. This technical guide provides an in-depth exploration of how this functional group dictates leelamine's lysosomotropic properties, subsequent inhibition of intracellular cholesterol transport, and the downstream cascade of events leading to cancer cell death. Through a comprehensive review of structure-activity relationship studies, key experimental data, and the elucidation of affected signaling pathways, we present a detailed resource for professionals engaged in oncology research and drug development.

The Core Mechanism: Lysosomotropism and the Primary Amino Group

Leelamine's primary mechanism of action is initiated by its accumulation in acidic organelles, a phenomenon known as lysosomotropism. This property is a direct consequence of its chemical nature as a weakly basic and lipophilic amine.[1][2] The primary amino group, with a pKa of approximately 9.9, is crucial for this process.[3] In the neutral pH of the cytoplasm, a significant portion of leelamine remains unprotonated, allowing it to readily diffuse across cellular and lysosomal membranes.[4][5] Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the primary amino group becomes protonated.[3][4] This charged form of the molecule is less membrane-permeable, leading to its sequestration and high concentration within the lysosome.[3][4]

The indispensability of the primary amino group has been demonstrated through structure-activity relationship (SAR) studies. Abietic acid, a structurally similar compound lacking the amino group, does not exhibit the same lysosomotropic or anti-cancer effects.[3] Conversely, converting the carboxylic acid group of inactive abietic acid to an amine group confers anti-melanoma activity.[4] Furthermore, modifications to leelamine's primary amine that reduce its basicity, such as conversion to an acetamide, block its activity.[4] This underscores that the basicity of the amine is a key determinant of its lysosomal accumulation and subsequent biological effects.[4][6][7]

Inhibition of Intracellular Cholesterol Transport

Once accumulated in the lysosome, leelamine exerts its primary therapeutic effect by inhibiting intracellular cholesterol transport.[8][9][10] This leads to a build-up of unesterified cholesterol within the late endosomes and lysosomes, mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease.[1][3] The proposed mechanism for this inhibition is the direct interaction of leelamine with the Niemann-Pick C1 (NPC1) protein, a critical transporter for the egress of cholesterol from lysosomes.[4][11][12]

In silico molecular docking studies suggest that leelamine and its active derivatives bind to the cholesterol-binding pocket of the NPC1 protein.[4][13] This competitive binding is thought to prevent cholesterol from being exported from the lysosome into the cytoplasm.[4][11] The resulting depletion of cytosolic cholesterol has profound consequences for cancer cells, which often have a high demand for this lipid for membrane synthesis and signaling.[4]

Downstream Cellular Consequences

The disruption of cholesterol homeostasis triggers a cascade of downstream events that collectively contribute to cancer cell death.

Disruption of Autophagic Flux

Leelamine treatment leads to the accumulation of autophagosomes, indicating an inhibition of autophagic flux.[10] This is observed through the increased expression of autophagic markers like LC3B and p62/SQSTM1.[10] The blockage of the final stages of autophagy, where autophagosomes fuse with lysosomes for degradation, is likely a consequence of the overall lysosomal dysfunction caused by leelamine accumulation.

Inhibition of Receptor-Mediated Endocytosis and Oncogenic Signaling

Cholesterol is essential for the proper function of cellular membranes, including the processes of endocytosis and signal transduction. The leelamine-induced depletion of available cholesterol disrupts receptor-mediated endocytosis.[4][8] This, in turn, affects the signaling of multiple receptor tyrosine kinases (RTKs) that are crucial for the survival and proliferation of cancer cells.[8][14] The downstream effects include the inhibition of key oncogenic signaling pathways, such as:

  • PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and proliferation signals.[4][8][14]

  • STAT3 Pathway: Leelamine has been shown to inhibit STAT3 signaling, which is involved in cell proliferation, survival, and angiogenesis.[8][14]

  • MAPK Pathway: The disruption of RTK signaling also leads to the downregulation of the MAPK/ERK pathway, another critical proliferation-promoting cascade.[4][8][14]

The culmination of these effects is a caspase-independent cancer cell death.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on leelamine and its derivatives.

Table 1: In Vitro Efficacy of Leelamine and its Derivatives

Compound/DerivativeCell LineAssay TypeIC50 Value (µM)Reference
LeelamineUACC 903 (Melanoma)MTS Assay~1.5[4]
Leelamine1205 Lu (Melanoma)MTS Assay~2.5[4]
Leelamine Derivatives
5a (Trifluoro acetyl)UACC 903 (Melanoma)MTS Assay1.2[4]
5a (Trifluoro acetyl)1205 Lu (Melanoma)MTS Assay2.0[4]
5b (Tribromo acetyl)UACC 903 (Melanoma)MTS Assay1.0[4]
5b (Tribromo acetyl)1205 Lu (Melanoma)MTS Assay1.8[4]
Abietic Acid Derivatives
4a (Amine)UACC 903 (Melanoma)MTS Assay~2.0[4]
4b (Amine)UACC 903 (Melanoma)MTS Assay~2.5[4]
Abietic AcidUACC 903 (Melanoma)MTS Assay>100[4]

Table 2: In Silico Docking Analysis of Leelamine and Derivatives with NPC1

LigandTarget ProteinDocking Score (DS)Binding Energy (BE) (kcal/mol)Reference
LeelamineNPC1-8.5-8.7[5]
Active Derivative 4aNPC1-8.8-9.0[5]
Active Derivative 5aNPC1-8.2-8.4[5]
CholesterolNPC1-9.2-9.5[5]

Key Experimental Protocols

Cell Viability and IC50 Determination
  • Method: Cancer cell lines (e.g., UACC 903, 1205 Lu melanoma cells) are seeded in 96-well plates. Cells are then treated with a range of concentrations of leelamine or its derivatives, typically dissolved in DMSO.[15]

  • Assay: After a 72-hour incubation period, cell viability is assessed using methods such as the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay or Sulforhodamine B (SRB) assay.[4][15]

  • Analysis: Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) values, which quantify the compound's potency.[15]

Assessment of Lysosomotropism and Vacuolization
  • Method: Cells are treated with leelamine or its derivatives. To confirm the role of acidic organelles, some cells are co-treated with a vacuolar H+-ATPase inhibitor like Bafilomycin A1 (BafA1), which prevents lysosomal acidification.[3][5]

  • Analysis: Cellular morphology is observed using light microscopy to detect the formation of vacuoles, a characteristic feature of lysosomal stress.[3][5] The reversal of vacuolization by BafA1 treatment confirms the lysosomotropic nature of the compound.[3]

Cholesterol Accumulation Assay
  • Method: Cells are treated with leelamine. To visualize intracellular cholesterol, cells are fixed and stained with Filipin III, a fluorescent dye that binds to unesterified cholesterol.[3]

  • Analysis: Fluorescence microscopy is used to observe the localization and accumulation of cholesterol. An increase in perinuclear Filipin staining indicates cholesterol build-up in late endosomes/lysosomes.[3]

Western Blotting for Autophagy and Signaling Pathway Analysis
  • Method: Cells are treated with leelamine for specified durations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.[10]

  • Analysis: The membranes are probed with primary antibodies against proteins of interest, such as LC3B and p62 (for autophagy), and key components of the PI3K/AKT, STAT3, and MAPK pathways (e.g., phosphorylated and total forms of AKT, ERK, and STAT3).[8][10] This allows for the quantification of changes in protein expression and activation states.[10]

Visualizing the Mechanism of Action

Signaling Pathway of Leelamine's Action

Leelamine_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) Leelamine_ext Leelamine (extracellular) Leelamine_cyt Leelamine (cytoplasm) Leelamine_ext->Leelamine_cyt Diffusion Leelamine_lys Leelamine-H+ (protonated) Leelamine_cyt->Leelamine_lys Diffusion & Protonation NPC1 NPC1 Leelamine_lys->NPC1 Inhibition Autophagy Autophagic Flux Leelamine_lys->Autophagy Inhibition Cholesterol_cyt Cytosolic Cholesterol NPC1->Cholesterol_cyt Transport Cholesterol_lys Lysosomal Cholesterol Cholesterol_lys->NPC1 RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_cyt->RTK Modulates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT STAT3 STAT3 Pathway RTK->STAT3 MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation STAT3->Proliferation MAPK->Proliferation CellDeath Cell Death Proliferation->CellDeath Inhibition leads to

Caption: Leelamine's mechanism of action.

Experimental Workflow for Leelamine Evaluation

Leelamine_Workflow cluster_invitro In Vitro Studies cluster_insilico In Silico Studies start Leelamine / Derivatives cell_culture Treat Cancer Cell Lines start->cell_culture docking Molecular Docking start->docking viability Cell Viability Assay (MTS/SRB) cell_culture->viability microscopy Microscopy cell_culture->microscopy western Western Blot cell_culture->western ic50 Determine IC50 viability->ic50 filipin Filipin Staining (Cholesterol) microscopy->filipin vacuolization Light Microscopy (Vacuolization) microscopy->vacuolization autophagy_wb LC3B, p62 western->autophagy_wb signaling_wb p-AKT, p-ERK, etc. western->signaling_wb npc1_target NPC1 Protein npc1_target->docking

Caption: Workflow for evaluating leelamine's activity.

Conclusion

The primary amino group of leelamine is not merely a peripheral functional group but the very cornerstone of its anticancer activity. It endows the molecule with the essential lysosomotropic properties required for its accumulation in lysosomes, where it initiates a cascade of cytotoxic events. By inhibiting the NPC1-mediated transport of cholesterol, leelamine starves cancer cells of a critical resource, leading to the disruption of autophagic flux and the shutdown of vital oncogenic signaling pathways. The structure-activity relationship studies unequivocally confirm that the basicity and presence of this amino group are paramount. This detailed understanding of leelamine's mechanism provides a rational basis for the design of novel, potent, and selective anticancer agents that target the intersection of lysosomal function and cholesterol metabolism.

References

Leelamine Hydrochloride: A Preclinical Exploration of its Hypothetical Antidiabetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Leelamine hydrochloride, a naturally derived diterpene amine from pine bark, has been primarily investigated for its potent anti-cancer properties. Its established mechanism of action involves lysosomotropic-induced disruption of intracellular cholesterol transport, leading to the inhibition of critical cell signaling pathways, including the PI3K/AKT cascade. Notably, the PI3K/AKT pathway is a cornerstone of insulin (B600854) signaling. This technical guide synthesizes the existing preclinical data on this compound, primarily from oncological research, and extrapolates its potential, though currently hypothetical, as an antidiabetic agent. We provide a detailed overview of its known mechanisms, experimental protocols used in its study, and a theoretical framework for its investigation in the context of diabetes and metabolic disease. All quantitative data from cited cancer studies are presented for potency comparison, and key signaling pathways are visualized.

Introduction

Leelamine, a weakly basic and lipophilic amine, readily crosses cellular membranes and accumulates in acidic organelles such as lysosomes.[1][2] This lysosomotropic property is the foundation of its biological activity.[1][2] The primary focus of leelamine research has been its efficacy as an anti-cancer agent, where it has been shown to disrupt cholesterol homeostasis and inhibit key oncogenic signaling pathways.[2][3] However, the significant overlap between oncogenic and metabolic signaling pathways, particularly the central role of the PI3K/AKT pathway in both cancer cell survival and insulin-mediated glucose metabolism, warrants an exploration of leelamine's potential in other therapeutic areas. One study has noted that diabetes is associated with a reduction in hepatic P450 3A4 enzymatic activity and that leelamine treatment in male mice increased the activity of CYP2B, suggesting a potential, albeit indirect, link to diabetes treatment.[4] This guide will explore the theoretical basis for this compound's potential as an antidiabetic agent, based on its established molecular mechanisms.

Core Mechanism of Action: Disruption of Intracellular Cholesterol Transport

The primary mechanism of leelamine is the disruption of intracellular cholesterol trafficking.[1][3] As a lysosomotropic agent, it accumulates in lysosomes, leading to an imbalance in the lysosomal/endosomal compartments.[3] This accumulation is thought to interfere with the function of proteins like Niemann-Pick C1 (NPC1), which is essential for the export of cholesterol from lysosomes.[2] The resulting sequestration of cholesterol within these organelles has profound downstream effects on cellular signaling.[2][3]

Experimental Protocol: Filipin Staining for Unesterified Cholesterol

To visualize the accumulation of unesterified cholesterol, a hallmark of leelamine's action, the following protocol is typically employed:

  • Cell Culture: Cells of interest (e.g., hepatocytes, adipocytes, or muscle cells for diabetes research) are cultured on coverslips.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Fixation: The cells are then fixed, typically with paraformaldehyde.

  • Staining: Following fixation, the cells are washed and stained with Filipin III, a fluorescent compound that specifically binds to unesterified cholesterol.

  • Visualization: The distribution of cholesterol is then visualized using fluorescence microscopy with a UV filter.

G cluster_cell Cell Membrane cluster_lysosome Lysosome (Acidic) Leelamine_ext Leelamine HCl (Extracellular) Leelamine_int Leelamine (Intracellular) Leelamine_ext->Leelamine_int Diffusion Leelamine_lyso Leelamine (Protonated & Trapped) Leelamine_int->Leelamine_lyso Accumulation NPC1 NPC1 Protein Leelamine_lyso->NPC1 Inhibition Cholesterol_export Cholesterol Export Leelamine_lyso->Cholesterol_export NPC1->Cholesterol_export Mediates Disrupted_Homeostasis Disrupted Cholesterol Homeostasis Cholesterol_export->Disrupted_Homeostasis Leads to G cluster_cell Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Enables Leelamine Leelamine HCl Leelamine->PI3K Inhibition (in cancer models) Cholesterol_Homeostasis Disrupted Cholesterol Homeostasis Leelamine->Cholesterol_Homeostasis Cholesterol_Homeostasis->Insulin_Receptor Hypothesized Modulation

References

Leelamine Hydrochloride: A Potential Broad-Spectrum Antiviral Agent? A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from the bark of pine trees, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Its mechanism of action, centered on its lysosomotropic nature and subsequent disruption of intracellular cholesterol transport, presents a compelling, albeit largely unexplored, avenue for broad-spectrum antiviral activity.[1][2][4][5] This technical guide provides a comprehensive overview of the established molecular activities of this compound, details the experimental protocols used to elucidate these functions, and posits a scientifically-grounded hypothesis for its potential as an antiviral therapeutic. While direct evidence of antiviral efficacy is not yet established in the literature, the fundamental reliance of many viruses, particularly enveloped viruses, on host cell cholesterol homeostasis and endocytic pathways suggests that this compound is a promising candidate for future virological investigation.

Core Mechanism of Action: Lysosomotropism and Cholesterol Dysregulation

Leelamine is characterized as a weakly basic and lipophilic amine.[2] These physicochemical properties are fundamental to its biological activity, enabling it to readily cross cellular membranes and subsequently accumulate in acidic organelles, most notably lysosomes.[2][5] This process, known as lysosomotropism, is the initiating event in its mechanism of action.[2]

Once sequestered within lysosomes, Leelamine disrupts the normal trafficking of intracellular cholesterol.[2][4][5] This leads to a buildup of cholesterol within these organelles, effectively starving the cell of this critical lipid.[1][4] The consequences of this cholesterol sequestration are profound, leading to the inhibition of several key cellular processes that are also co-opted by viruses for their replication cycles.

The primary downstream effects of Leelamine-induced cholesterol dysregulation include:

  • Inhibition of Receptor-Mediated Endocytosis: The depletion of available cholesterol impairs the formation and function of endocytic vesicles, a primary pathway for the entry of many viruses into host cells.[2][4]

  • Disruption of Autophagic Flux: Leelamine has been shown to block the process of autophagy, a cellular recycling system that some viruses manipulate to their advantage.[2][4]

  • Suppression of Key Signaling Pathways: By disrupting cholesterol homeostasis, Leelamine indirectly inhibits the activation of critical cell survival and proliferation signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[1][6] These pathways are often exploited by viruses to create a favorable environment for their replication.

Leelamine_Mechanism_of_Action cluster_cell Host Cell cluster_pathways Signaling Pathways cluster_virus Potential Antiviral Implication Leelamine This compound Lysosome Lysosome (Acidic) Leelamine->Lysosome Accumulation (Lysosomotropism) Membrane Cholesterol Cholesterol Transport Disruption Lysosome->Cholesterol PI3K_AKT PI3K/AKT Pathway MAPK_ERK MAPK/ERK Pathway STAT3 STAT3 Pathway Inhibition Inhibition Cholesterol->Inhibition Leads to Endocytosis Receptor-Mediated Endocytosis Cholesterol->Endocytosis Inhibits Cell_Processes Cell Proliferation & Survival PI3K_AKT->Cell_Processes Regulate MAPK_ERK->Cell_Processes Regulate STAT3->Cell_Processes Regulate Inhibition->PI3K_AKT Inhibition->MAPK_ERK Inhibition->STAT3 ViralEntry Viral Entry (Enveloped Viruses) Endocytosis->ViralEntry Required for ViralReplication Viral Replication Cell_Processes->ViralReplication Required for

Caption: Leelamine's mechanism of action and its potential antiviral implications.

Hypothesis for Broad-Spectrum Antiviral Activity

The established mechanism of action for Leelamine provides a strong theoretical basis for its potential as a broad-spectrum antiviral agent. This hypothesis is rooted in the fundamental dependence of many viruses on the very cellular machinery that Leelamine disrupts.

  • Targeting Enveloped Viruses: Enveloped viruses, which include a wide range of significant human pathogens (e.g., influenza virus, herpesviruses, coronaviruses, and HIV), rely heavily on host cell lipid metabolism. They utilize host-derived cholesterol for the integrity of their viral envelopes and often depend on cholesterol-rich lipid rafts for budding and release from the host cell. Furthermore, many of these viruses gain entry into cells via endocytosis, a process shown to be inhibited by Leelamine.[2][4] By disrupting cholesterol availability and endocytic pathways, Leelamine could theoretically inhibit the replication of a broad range of enveloped viruses at multiple stages of their lifecycle.

  • Host-Centric Approach: A key advantage of targeting host cellular processes is the potential to overcome viral resistance.[7] Direct-acting antivirals that target viral enzymes are often susceptible to resistance mutations. In contrast, a host-centric therapeutic like Leelamine targets cellular functions that are essential for the virus but less likely to mutate.

Antiviral_Investigation_Workflow Start Hypothesis: Leelamine has antiviral activity Cytotoxicity Determine Cytotoxicity (CC50) in relevant cell lines Start->Cytotoxicity AntiviralScreen Screen against a panel of viruses (Enveloped & Non-enveloped) Cytotoxicity->AntiviralScreen DetermineEC50 Calculate EC50 for active hits AntiviralScreen->DetermineEC50 CalculateSI Calculate Selectivity Index (SI) SI = CC50 / EC50 DetermineEC50->CalculateSI MoA_Studies Mechanism of Action Studies CalculateSI->MoA_Studies TimeOfAddition Time-of-Addition Assay (Entry, Replication, Egress) MoA_Studies->TimeOfAddition CholesterolDepletion Cholesterol Depletion/Rescue Experiments MoA_Studies->CholesterolDepletion SignalingAnalysis Western Blot for Viral & Host Signaling Pathways MoA_Studies->SignalingAnalysis Conclusion Evaluate therapeutic potential TimeOfAddition->Conclusion CholesterolDepletion->Conclusion SignalingAnalysis->Conclusion

Caption: A proposed workflow for the investigation of Leelamine's antiviral activity.

Quantitative Data: Anti-Proliferative Activity in Cancer Cell Lines

While direct antiviral data is not currently available, the following table summarizes the reported anti-proliferative activity of Leelamine and its derivatives against human melanoma cell lines. This data demonstrates the compound's potent biological activity at micromolar concentrations.

CompoundCell LineIC50 (µM)
Leelamine UACC 9031.35 ± 0.1
1205 Lu1.93 ± 0.2
Derivative 5a UACC 9031.28 ± 0.1
1205 Lu2.08 ± 0.1
Derivative 5b UACC 9031.01 ± 0.1
1205 Lu1.88 ± 0.2
Derivative 4a UACC 9032.13 ± 0.2
1205 Lu2.87 ± 0.1
Derivative 4b UACC 9032.3 ± 0.1
1205 Lu2.3 ± 0.1

Data sourced from studies on anti-cancer activity.

Experimental Protocols

The following protocols are standard methodologies used to evaluate the biological activity of Leelamine. These can be adapted for antiviral studies.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay is used to determine the concentration of Leelamine that is toxic to host cells (CC50) and to measure the ability of the compound to protect cells from virus-induced death.

  • Cell Seeding: Seed host cells (e.g., Vero E6, A549, MDCK) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. For antiviral assays, cells are typically pre-treated with the compound for 1-2 hours before infection.

  • Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI). Include uninfected and untreated controls, as well as virus-only controls.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24 to 72 hours) at 37°C.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) can be calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of Leelamine on specific cellular or viral protein expression and signaling pathways.

  • Cell Lysis: Treat cells with this compound and/or infect with the virus for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated AKT, ERK, or viral proteins) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound presents a fascinating case for potential repurposing as a broad-spectrum antiviral agent. Its well-documented mechanism of action—the disruption of intracellular cholesterol transport and the subsequent inhibition of endocytosis and key signaling pathways—targets the fundamental cellular machinery that many viruses depend on for their propagation. While its efficacy against cancer cell lines is established, the critical next step is to empirically validate its antiviral activity.

Future research should focus on screening this compound against a diverse panel of both enveloped and non-enveloped viruses to determine its spectrum of activity. Subsequent mechanism-of-action studies should aim to confirm whether the disruption of cholesterol homeostasis is indeed the primary driver of its potential antiviral effects. Such investigations will be crucial in determining if this compound can be developed into a novel, host-targeted antiviral therapeutic, a much-needed tool in the ongoing fight against viral diseases.

References

The Dual Role of Leelamine Hydrochloride in Chirality: From Historical Resolving Agent to Modern Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride, chemically known as dehydroabietylamine (B24195) hydrochloride, is a derivative of a naturally occurring diterpene amine. Historically, it has been recognized for its utility as a chiral resolving agent in the separation of racemic carboxylic acids. This classical application leverages the formation of diastereomeric salts with differing solubilities, allowing for the separation of enantiomers through fractional crystallization. More recently, the focus of scientific inquiry has shifted towards its potent anti-cancer properties. However, within the realm of stereochemistry, leelamine and its derivatives have found a renewed and well-documented application as effective chiral solvating agents (CSAs) for the determination of enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of both the historical context and the modern application of this compound in the field of chirality, with a focus on the detailed experimental protocols and data available for its use as a CSA.

Historical Perspective: A Classical Chiral Resolving Agent

Leelamine, in its free base form, has been historically employed to resolve racemic mixtures of carboxylic acids. The fundamental principle of this classical resolution technique lies in the reaction of the racemic acid with the enantiomerically pure amine (leelamine is derived from a natural chiral source) to form a pair of diastereomeric salts.

G racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation leelamine Leelamine (Chiral Resolving Agent) leelamine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-Leelamine + S-Acid-Leelamine) salt_formation->diastereomeric_salts crystallization Fractional Crystallization (based on differential solubility) diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., S-Acid-Leelamine) crystallization->less_soluble_salt mother_liquor Mother Liquor (enriched in R-Acid-Leelamine) crystallization->mother_liquor acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Enantiomerically Enriched S-Acid acidification1->enantiomer1 leelamine_recovery Leelamine Recovery acidification1->leelamine_recovery enantiomer2 Enantiomerically Enriched R-Acid acidification2->enantiomer2 acidification2->leelamine_recovery

These diastereomers, unlike the original enantiomers, possess distinct physical properties, including solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution first, and upon physical separation (e.g., filtration), the enriched enantiomer can be liberated by acidification. The more soluble diastereomer remains in the mother liquor and can be similarly treated to recover the other enantiomer.

While its use for this purpose is noted in the literature, detailed, publicly available experimental protocols with comprehensive quantitative data for the resolution of specific carboxylic acids using this compound are scarce in modern scientific databases. The focus has largely shifted to its biological activities.

Modern Application: A Chiral Solvating Agent for NMR Spectroscopy

A more recent and thoroughly documented application of leelamine and its derivatives is as chiral solvating agents (CSAs) for the determination of enantiomeric excess (% ee) using NMR spectroscopy.[1][2] This technique offers a rapid and non-destructive method for analyzing the enantiomeric composition of chiral analytes, particularly carboxylic acids.

The principle behind this application is the formation of transient, diastereomeric complexes between the chiral solvating agent (leelamine derivative) and the enantiomers of the analyte. These diastereomeric complexes are non-covalent and exist in rapid equilibrium in the NMR tube. Due to the different spatial arrangements of the two diastereomeric complexes, the chemical environments of the nuclei in the analyte's enantiomers become distinct. This results in the splitting of NMR signals that are otherwise degenerate for the enantiomers in an achiral environment. The integration of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of the enantiomeric excess.

Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid using a Leelamine-Derived Chiral Solvating Agent

The following is a generalized protocol based on methodologies described in the literature for using leelamine derivatives as chiral solvating agents for NMR analysis.[1][2]

Materials:

  • Chiral analyte (racemic and/or enantiomerically enriched carboxylic acid)

  • Leelamine-derived chiral solvating agent (e.g., a secondary or tertiary amine derivative of dehydroabietylamine)

  • Deuterated NMR solvent (e.g., CDCl₃)

  • NMR tubes

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chiral carboxylic acid analyte of known concentration (e.g., 10 mg/mL) in the chosen deuterated NMR solvent.

    • Prepare a stock solution of the leelamine-derived chiral solvating agent of known concentration (e.g., 20 mg/mL) in the same deuterated NMR solvent.

  • Sample Preparation for NMR Analysis:

    • In an NMR tube, add a precise volume of the chiral analyte stock solution.

    • To the same NMR tube, add a specific molar equivalent of the chiral solvating agent stock solution. The optimal ratio of CSA to analyte often needs to be determined empirically, but typically ranges from 1.0 to 2.0 equivalents of the CSA.

    • Dilute the sample with the deuterated solvent to the appropriate volume for NMR analysis (typically 0.5-0.7 mL).

    • Gently mix the contents of the NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the sample. It is crucial to achieve good signal resolution to accurately observe the splitting of the analyte's signals.

    • Identify a well-resolved proton signal of the chiral analyte that shows clear separation into two distinct signals in the presence of the chiral solvating agent. Protons alpha to the carboxylic acid are often good candidates.

  • Data Analysis and Enantiomeric Excess Calculation:

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100

Quantitative Data: Enantiomeric Resolution using Leelamine-Derived CSAs

The effectiveness of a chiral solvating agent is determined by its ability to induce a significant chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum. The following table summarizes representative data on the enantiomeric discrimination of Mosher's acid (a common chiral carboxylic acid used for testing CSAs) using different leelamine derivatives.

Chiral Solvating Agent (CSA)AnalyteMolar Ratio (CSA:Analyte)Observed SignalChemical Shift Difference (Δδ in ppm)
Bisdehydroabietylamino-N¹,N²-ethane-1,2-diamineMosher's Acid0.5 : 1-OCH₃0.200
N-(dehydroabietyl)-2-(dehydroabietylamino)ethanaminium bis((trifluoromethyl)sulfonyl)amideMosher's Acid n-Bu₄N salt1.0 : 1-OCH₃Not specified, but effective

Data adapted from studies on leelamine derivatives as CSAs.

G start Start prep_solutions Prepare Stock Solutions (Analyte and CSA) start->prep_solutions mix_sample Prepare NMR Sample (Analyte + CSA in Deuterated Solvent) prep_solutions->mix_sample acquire_nmr Acquire ¹H NMR Spectrum mix_sample->acquire_nmr analyze_spectrum Analyze Spectrum (Identify and Integrate Split Signals) acquire_nmr->analyze_spectrum calculate_ee Calculate Enantiomeric Excess (% ee) analyze_spectrum->calculate_ee end End calculate_ee->end

Conclusion

This compound holds a unique position in the history and modern practice of stereochemistry. While its historical application as a classical chiral resolving agent for carboxylic acids is established, the lack of detailed published protocols limits its current utility in this context. However, the evolution of analytical techniques has given rise to a new and significant role for leelamine derivatives as highly effective chiral solvating agents for the determination of enantiomeric purity by NMR spectroscopy. This modern application is well-documented, providing researchers with a powerful tool for the rapid and accurate analysis of chiral molecules. The transition of leelamine's role from a bulk separation tool to a sophisticated analytical reagent underscores the dynamic nature of chemical research and the enduring value of natural product scaffolds in developing new chemical technologies.

References

Methodological & Application

Application Notes and Protocols for Leelamine Hydrochloride Treatment in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent, particularly in the context of melanoma.[1] Its unique mechanism of action, which involves the disruption of intracellular cholesterol transport, sets it apart from many conventional chemotherapeutics.[2] Leelamine accumulates in lysosomes, leading to a disturbance in cholesterol homeostasis.[2] This primary action triggers a cascade of downstream effects, most notably the inhibition of multiple key oncogenic signaling pathways that are frequently hyperactivated in melanoma, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][3] This multi-targeted approach is particularly advantageous in a notoriously drug-resistant cancer like melanoma.[4][5] These application notes provide detailed protocols for utilizing this compound in melanoma cell line research, along with a summary of its quantitative effects.

Mechanism of Action

This compound's primary mechanism is the disruption of intracellular cholesterol transport.[2] As a lysosomotropic agent, it accumulates in the acidic environment of lysosomes.[2] This sequestration is thought to inhibit the function of proteins like Niemann-Pick C1 (NPC1), which is crucial for exporting cholesterol from lysosomes.[2] The resulting accumulation of unesterified cholesterol within late endosomes and lysosomes leads to a cellular state resembling Niemann-Pick type C disease.[2]

This disruption of cholesterol homeostasis has profound consequences for cancer cells, leading to the inhibition of several critical signaling pathways:

  • PI3K/Akt Pathway: Inhibition of this pathway curtails cell survival and proliferation signals.[1]

  • MAPK Pathway: By targeting this pathway, Leelamine impedes tumor cell growth and division.[1]

  • STAT3 Pathway: Inhibition of STAT3 signaling suppresses the expression of genes involved in cell proliferation and survival.[1]

The simultaneous inhibition of these three major driver pathways in melanoma makes Leelamine a compelling candidate for further investigation and therapeutic development.[4][6]

Data Presentation

Table 1: IC50 Values of this compound in Melanoma and Normal Cell Lines
Cell LineCell TypeIC50 (µmol/L)
Average Melanoma LinesMelanoma~2
UACC 903Melanoma~2.0 - 2.1
1205 LuMelanoma~2.0 - 2.9
Normal Cells (Average)Non-cancerous~9.3
Normal MelanocytesNon-cancerous~9.3

Data compiled from multiple sources.[1][3][5][7]

Table 2: Effects of this compound on Melanoma Cell Proliferation and Apoptosis
AssayEffectConcentrationNotes
Cell Proliferation40-80% inhibition2.5 µmol/LInhibition of cellular proliferation was observed.[3][5]
Apoptosis (Caspase-3/7 activity)600% increase2.5 µmol/L (longer exposure)Longer exposure to Leelamine significantly increased apoptosis.[3][5]
Cell CycleG0/G1 arrestNot specifiedLeelamine treatment leads to an arrest in the G0/G1 phase of the cell cycle.[3]

Mandatory Visualization

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine Leelamine Hydrochloride Leelamine->RTK Leelamine->PI3K Leelamine->MAPK Leelamine->STAT3 Inhibition Inhibits

Caption: this compound inhibits key melanoma survival pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Melanoma Cell Culture (e.g., UACC 903, 1205 Lu) treatment Treat with This compound (Varying concentrations and time points) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Caspase-3/7 or Annexin V/PI) treatment->apoptosis western Western Blot Analysis (PI3K, MAPK, STAT3 pathways) treatment->western end End: Data Interpretation and Conclusion viability->end apoptosis->end western->end

References

Determining the In Vitro IC50 Value of Leelamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent due to its unique mechanism of action.[1] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. The protocols outlined herein are based on established methodologies for assessing cytotoxicity and will facilitate the accurate and reproducible determination of this compound's potency against various cancer cell lines.

Mechanism of Action

This compound exhibits its anti-cancer effects primarily through its lysosomotropic properties.[1][2] As a weakly basic and lipophilic molecule, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[1][3] This sequestration within lysosomes disrupts intracellular cholesterol trafficking, a process vital for numerous cellular functions.[4][5] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[1] The resulting accumulation of unesterified cholesterol within late endosomes and lysosomes triggers a cascade of downstream effects, including the inhibition of critical oncogenic signaling pathways such as PI3K/AKT, MAPK, and STAT3.[4][6][7] This ultimately leads to a reduction in cancer cell viability and the induction of cell death.[5][6]

Data Presentation: In Vitro Efficacy (IC50 Values) of this compound

The following table summarizes the IC50 values of this compound and its derivatives in various melanoma cell lines as reported in the literature. This data provides a comparative overview of its potency.

CompoundUACC 903 (µM)1205 Lu (µM)
Leelamine2.13 ± 0.22.87 ± 0.1
Derivative 4a2.12.9
Derivative 4b2.32.3
Derivative 5a1.22.0
Derivative 5b1.01.8
Derivative 5e6.07.0
Abietic Acid> 100> 100

Data compiled from multiple sources.[1][3][8]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay.[1] This assay measures the metabolic activity of viable cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., UACC 903, 1205 Lu melanoma cells)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO-treated) and a no-treatment control.[10]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.[9][10]

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Mandatory Visualizations

Signaling Pathway of this compound

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome NPC1 NPC1 Lysosome->NPC1 Accumulation Cholesterol Cholesterol Egress NPC1->Cholesterol Inhibition RTKs RTKs Cholesterol->RTKs Disruption PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT MAPK MAPK Pathway RTKs->MAPK STAT3 STAT3 Pathway RTKs->STAT3 Cell_Death Cell Death (Apoptosis) PI3K_AKT->Cell_Death Inhibition MAPK->Cell_Death Inhibition STAT3->Cell_Death Inhibition

Caption: this compound's mechanism of action.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. Leelamine HCl Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubation (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Leelamine Hydrochloride in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Leelamine hydrochloride, a promising anti-cancer agent, in a xenograft mouse model. Leelamine, a natural diterpene amine derived from pine tree bark, has demonstrated potent anti-tumor efficacy.[1][2][3] Its unique mechanism of action, centered on the disruption of intracellular cholesterol transport, makes it a compelling candidate for cancer therapeutic development.[2][3][4]

Mechanism of Action

This compound is a weakly basic and lipophilic amine, properties that allow it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes.[3][4] This lysosomotropic characteristic is fundamental to its anti-cancer activity.[3][5] The accumulation of Leelamine within lysosomes disrupts intracellular cholesterol trafficking.[1][5][6] This disruption of cholesterol homeostasis leads to the inhibition of multiple critical oncogenic signaling pathways that are often hyperactivated in cancer, including the PI3K/AKT, STAT3, and MAPK pathways.[4][5][7] The downstream effects include the induction of apoptosis, inhibition of autophagy, and suppression of cancer cell proliferation and migration.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Leelamine and the in vivo outcomes of its administration in xenograft models.

Table 1: In Vitro Efficacy (IC50 Values) of Leelamine in Melanoma Cell Lines [7]

CompoundUACC 903 (µM)1205 Lu (µM)
Leelamine1.22.0

Table 2: In Vivo Efficacy of Leelamine in a Melanoma Xenograft Model [5]

TreatmentTumor Burden Reduction (%)Animal ModelCell Line
Leelamine60XenograftUACC 903

Table 3: In Vivo Efficacy of Leelamine in a Breast Cancer Xenograft Model [6][8]

TreatmentEffectAnimal ModelCell Line
Leelamine (7.5 mg/kg, i.p., 5 times/week)Suppression of tumor growthOrthotopic XenograftSUM159

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol outlines the general steps for creating xenograft tumors. Specific details may need optimization based on the selected cell line.

Materials:

  • Human cancer cells (e.g., UACC 903 melanoma, SUM159 breast cancer)[1][6]

  • Appropriate cell culture media (e.g., DMEM with 10% FBS)[5]

  • Sterile, serum-free medium or phosphate-buffered saline (PBS)

  • Immunocompromised mice (e.g., athymic nude mice)[1]

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cells in their appropriate media and conditions until they reach the exponential growth phase.[2]

  • Cell Harvesting: Harvest the cells using standard cell culture techniques (e.g., trypsinization). Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration.[2]

  • Subcutaneous Injection: Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.[1]

  • Tumor Establishment: Allow the tumors to establish and grow to a palpable size before initiating treatment.[1]

This compound Formulation and Administration

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.[2]

  • Working Solution Preparation: For in vivo administration, dilute the Leelamine stock solution in a suitable vehicle, such as a mixture of DMSO and sterile saline or corn oil. It is crucial to minimize the final concentration of DMSO to prevent toxicity.[2]

  • Administration: Administer the Leelamine working solution to the mice, for example, at a dose of 7.5 mg/kg body weight via intraperitoneal (i.p.) injection daily.[1] A vehicle control group should also be included in the study design.[1]

Monitoring and Analysis

Procedure:

  • Tumor Growth Monitoring: Regularly monitor tumor growth by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (length × width²) / 2.[2]

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[1]

  • Endpoint Analysis: At the end of the study, excise the tumors and weigh them.[1] The tumors can be processed for further analysis, such as:

    • Immunohistochemistry: To analyze markers for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).[1]

    • Western Blotting: To investigate the effect of Leelamine on the expression and phosphorylation status of proteins in key signaling pathways (e.g., AKT, MAPK, STAT3).[4]

Visualizations

Signaling Pathway of this compound

Leelamine Leelamine Hydrochloride Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Disruption of Intracellular Cholesterol Transport Lysosome->Cholesterol RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibition Apoptosis Induction of Apoptosis Cholesterol->Apoptosis PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT STAT3 STAT3 Pathway RTK->STAT3 MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation STAT3->Proliferation MAPK->Proliferation

Caption: Leelamine's mechanism of action in cancer cells.

Experimental Workflow for Leelamine Xenograft Studies

A 1. Cancer Cell Culture B 2. Xenograft Implantation A->B C 3. Tumor Establishment B->C D 4. Leelamine Administration C->D E 5. Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint Tumor Analysis E->F

Caption: Workflow for in vivo Leelamine xenograft studies.

References

Application Notes: Western Blot Analysis of Signaling Pathways Following Leelamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has garnered significant interest as a potential anti-cancer agent. Its primary mechanism of action is the disruption of intracellular cholesterol transport.[1] As a lysosomotropic agent, Leelamine accumulates in lysosomes, leading to an imbalance in cholesterol homeostasis.[2][3] This fundamental action triggers a cascade of downstream effects, most notably the inhibition of several critical oncogenic signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.[4][5][6] Furthermore, Leelamine has been shown to inhibit autophagic flux and induce a caspase-independent form of cell death.[7][8]

Western blot analysis is an indispensable technique for elucidating and quantifying the molecular effects of Leelamine treatment on these key signaling cascades. These application notes provide detailed protocols and guidance for performing Western blot analysis to investigate the impact of Leelamine on cancer cells.

Mechanism of Action of Leelamine

Leelamine is a weakly basic amine that readily crosses cellular membranes and accumulates in acidic organelles like lysosomes.[2][9] This accumulation obstructs the normal trafficking of cholesterol, leading to its buildup within the lysosomes and a depletion of available cholesterol in other cellular compartments.[1][7] The disruption of cholesterol balance impairs the function of cellular membranes, which in turn affects receptor-mediated endocytosis and autophagic processes.[2][7] Consequently, the signaling cascades initiated by receptor tyrosine kinases (RTKs) are attenuated, leading to the inhibition of pro-survival pathways.[7][10]

Key Signaling Pathways Affected by Leelamine

Western blot analysis is crucial for monitoring the modulation of the following pathways upon Leelamine treatment:

  • PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival, this pathway is significantly inhibited by Leelamine. A key indicator of this inhibition is the decreased phosphorylation of Akt at serine 473.[3][7]

  • MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. Leelamine treatment leads to a reduction in the phosphorylation of ERK1/2.[5][7]

  • STAT3 Pathway: As a critical transcription factor for tumor growth and survival, STAT3 activity is diminished following Leelamine treatment, observable by a decrease in its phosphorylation at tyrosine 705.[5][7]

  • Autophagy Pathway: Leelamine inhibits autophagic flux, resulting in the accumulation of autophagosomes.[7][11] This is detected by an increase in the levels of LC3B-II and the autophagy substrate p62/SQSTM1.[3][7]

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize the expected quantitative changes in key protein markers following Leelamine treatment in cancer cell lines (e.g., melanoma cells). These values are illustrative and derived from densitometric analysis of published Western blots. Actual results may vary depending on the cell line, Leelamine concentration, and experimental conditions.

Table 1: Effect of Leelamine on PI3K/Akt and MAPK Signaling Pathways

Target ProteinTreatment (Leelamine Concentration)Fold Change (Phospho/Total Ratio) vs. ControlReference
p-Akt (Ser473)3-6 µMDecreased[5]
Total Akt3-6 µMNo significant change[5]
p-ERK1/23-6 µMDecreased[5]
Total ERK1/23-6 µMNo significant change[5]

Table 2: Effect of Leelamine on the STAT3 Signaling Pathway

Target ProteinTreatment (Leelamine Concentration)Fold Change (Phospho/Total Ratio) vs. ControlReference
p-STAT3 (Tyr705)3-6 µMDecreased[5]
Total STAT33-6 µMNo significant change[5]

Table 3: Effect of Leelamine on Autophagy Markers

Target ProteinTreatment (Leelamine Concentration)Fold Change vs. ControlReference
LC3B-II3-6 µMIncreased[7]
p62/SQSTM13-6 µMIncreased[7]

Mandatory Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Leelamine Leelamine Lysosome Lysosome (Cholesterol Accumulation) Leelamine->Lysosome Accumulates in Autophagy Autophagic Flux Leelamine->Autophagy Inhibits Endocytosis Receptor-Mediated Endocytosis Lysosome->Endocytosis Inhibits Endocytosis->RTK Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Leelamine's mechanism of action and its impact on key signaling pathways.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Leelamine Treatment (e.g., 3-6 µM for 3-24h) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-LC3B) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Experimental workflow for Western blot analysis of Leelamine-treated cells.

Experimental Protocols

Cell Culture and Leelamine Treatment

This protocol is adapted from studies investigating Leelamine's effects on melanoma cell lines.[3][5]

  • Cell Lines: UACC 903 or other suitable cancer cell lines.

  • Culture Medium: Recommended growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Plate cells in 100-mm culture dishes to achieve 70-80% confluency at the time of treatment.

  • Leelamine Preparation: Prepare a stock solution of Leelamine in DMSO.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of Leelamine (e.g., 3-6 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, or 24 hours). Effects on PI3K/Akt and MAPK pathways can be observed as early as 3-6 hours, while STAT3 inhibition may require longer incubation (around 12 hours).[5][12]

Western Blot Analysis of Signaling Pathway Inhibition

This protocol provides a general procedure for Western blotting to analyze protein phosphorylation and expression.[13][14]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-LC3B, anti-p62) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize phosphoprotein levels to their corresponding total protein levels.

Autophagy Flux Assay

To confirm that Leelamine inhibits autophagic flux rather than inducing autophagy, an autophagy flux assay can be performed.[15]

  • Treatment Groups:

    • Vehicle control

    • Leelamine alone

    • Bafilomycin A1 alone (an inhibitor of autophagosome-lysosome fusion)

    • Leelamine and Bafilomycin A1 co-treatment (add Bafilomycin A1 for the last 2-4 hours of Leelamine treatment).

  • Analysis: Perform Western blot analysis for LC3B and p62. A significant accumulation of LC3B-II in the co-treatment group compared to either agent alone indicates a block in autophagic flux.

References

Leelamine Hydrochloride: A Potent Inducer of Apoptosis in Prostate Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine hydrochloride, a diterpene amine derived from the bark of pine trees, has emerged as a significant anti-neoplastic agent with a multifaceted mechanism of action against prostate cancer. This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study apoptosis in both androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3) prostate cancer cell lines. Leelamine's efficacy stems from its lysosomotropic nature, leading to the disruption of intracellular cholesterol transport and the subsequent inhibition of critical oncogenic signaling pathways, including PI3K/Akt/mTOR, cMyc, and SREBP1-regulated lipogenesis. The culmination of these effects is the induction of programmed cell death, or apoptosis, presenting a promising therapeutic avenue for prostate cancer research.

Mechanism of Action

This compound's primary anti-cancer activity is initiated by its accumulation within the acidic environment of lysosomes.[1] This sequestration disrupts normal lysosomal function, critically impairing intracellular cholesterol trafficking. The resulting imbalance in cholesterol homeostasis perturbs the integrity of lipid rafts in the cell membrane, which are essential for the proper function of various receptor tyrosine kinases. This leads to the downregulation of pro-survival signaling pathways that are often hyperactivated in prostate cancer.[1] The disruption of lysosomal function also blocks autophagic flux, leading to an accumulation of autophagosomes and cellular stress.[1] Collectively, the inhibition of pro-survival signals and the induction of cellular stress pathways converge to trigger apoptosis in prostate cancer cells.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on prostate cancer cells as reported in the literature.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Treatment DurationEffect on ViabilityReference
22Rv1524 hours>90% inhibition[2]
LNCaP0.5, 1, 2.5, 524 hoursConcentration-dependent inhibition[3]

Note: Specific IC50 values for this compound in LNCaP, 22Rv1, and PC-3 cells were not explicitly available in the searched literature. The provided data reflects the observed effects at the tested concentrations.[1]

Table 2: Effect of this compound on Protein Expression (Western Blot Densitometry)

Cell LineConcentration (µM)Treatment DurationProtein TargetFold Change (vs. Control)Reference
22Rv1 2.524 hourscMyc~0.6[4]
524 hourscMyc~0.4[4]
2.512 hoursACLY~0.7
512 hoursACLY~0.4
2.512 hoursACC1~0.8
512 hoursACC1~0.5
2.512 hoursFASN~0.7
512 hoursFASN~0.5
LNCaP 2.524 hourscMyc~0.7[4]
524 hourscMyc~0.5[4]
2.524 hoursACLY~0.8
524 hoursACLY~0.5
2.524 hoursACC1~0.8
524 hoursACC1~0.6
2.524 hoursFASN~0.9
524 hoursFASN~0.6

Note: Quantitative data for the effect of this compound on the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved PARP) and the phosphorylation status of PI3K/Akt/mTOR pathway proteins in prostate cancer cells were not available in the searched literature.

Table 3: Effect of this compound on Apoptosis (Flow Cytometry)

Cell LineConcentration (µM)Treatment DurationApoptotic Fraction (Early + Late)Reference
22Rv12.524 hoursSignificant increase vs. control[3]
524 hoursFurther significant increase vs. 2.5 µM[3]

Note: Specific percentages of apoptotic cells were presented graphically in the source material. The table reflects the observed trend. Quantitative data for LNCaP and PC-3 cells were not available in the searched literature.

Visualizations

G This compound's Mechanism of Action in Prostate Cancer Cells cluster_cell Prostate Cancer Cell cluster_lysosome Lysosome (Acidic) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Leelamine_in Leelamine HCl (Accumulation) Lysosome_disrupt Lysosomal Dysfunction Leelamine_in->Lysosome_disrupt Cholesterol Cholesterol Transport (Inhibited) Lysosome_disrupt->Cholesterol Apoptosis Apoptosis (Induced) Lysosome_disrupt->Apoptosis Stress leads to PI3K_Akt PI3K/Akt/mTOR Pathway (Inhibited) Cholesterol->PI3K_Akt Proliferation Cell Proliferation (Inhibited) PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibition leads to cMyc cMyc Expression (Downregulated) cMyc->Proliferation SREBP1 SREBP1 Pathway (Inhibited) Lipogenesis Lipogenesis (Inhibited) SREBP1->Lipogenesis Leelamine_out Leelamine HCl (External) Leelamine_out->Leelamine_in Enters Cell

Caption: this compound's mechanism of action.

G Experimental Workflow: Assessing Leelamine-Induced Apoptosis cluster_assays Parallel Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_western Protein Expression start Start: Culture Prostate Cancer Cells (LNCaP, 22Rv1, PC-3) treat Treat with Leelamine HCl (e.g., 0, 2.5, 5 µM) for desired time (e.g., 24, 48h) start->treat harvest1 Harvest Cells treat->harvest1 harvest2 Harvest Adherent & Floating Cells treat->harvest2 lyse Lyse Cells & Quantify Protein treat->lyse stain1 Stain with Trypan Blue harvest1->stain1 count Count Viable/Non-viable Cells (Hemocytometer) stain1->count analyze Data Analysis: - Calculate % Viability - Quantify Apoptotic Population - Densitometry of Protein Bands count->analyze stain2 Stain with Annexin V-FITC & Propidium Iodide (PI) harvest2->stain2 flow Analyze by Flow Cytometry stain2->flow flow->analyze sds SDS-PAGE & Transfer to Membrane lyse->sds probe Probe with Primary Abs (cMyc, p-Akt, Cleaved PARP) sds->probe detect Detect with Secondary Ab & ECL Substrate probe->detect detect->analyze

Caption: Workflow for apoptosis assessment.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines : Use human prostate cancer cell lines LNCaP (androgen-sensitive), 22Rv1, and PC-3 (castration-resistant).

  • Culture Medium : Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions : Grow cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation : Prepare a stock solution (e.g., 10 mM) of this compound in sterile DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final working concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound treatment group.

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol determines the number of viable cells following treatment.[2]

  • Seeding : Plate prostate cancer cells in 12-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10⁴ cells/well) and allow them to attach overnight.

  • Treatment : Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control. Incubate for the desired time (e.g., 24 or 48 hours).

  • Harvesting : After incubation, detach the cells using Trypsin-EDTA and collect them by centrifugation. Resuspend the cell pellet in a known volume of PBS.

  • Staining : Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[1]

  • Counting : Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.

  • Calculation : Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[1]

  • Seeding and Treatment : Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • Cell Harvesting : After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine and pellet the cells by centrifugation.

  • Washing : Wash the cells once with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂). Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis : Add additional 1X Annexin V binding buffer and analyze the stained cells by flow cytometry immediately.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

  • Quantification : Use the flow cytometer's software to determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the levels of key proteins involved in apoptosis and related signaling pathways.

  • Seeding and Treatment : Plate LNCaP or 22Rv1 cells in 6-cm dishes and treat with this compound (e.g., 2.5, 5 µM) for 12 or 24 hours.[1]

  • Cell Lysis : Place culture dishes on ice and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clear by centrifugation.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cMyc, p-Akt (Ser473), total Akt, cleaved PARP, Bax, Bcl-2). A loading control antibody (e.g., β-actin or GAPDH) must also be used.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and a digital imager.

  • Quantification : Use densitometry software to measure band intensity. Normalize the intensity of the target protein band to the corresponding loading control band for comparison across samples.

References

Application Notes and Protocols for In Vivo Administration of Leelamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride, a synthetic derivative of the natural diterpene amine leelamine found in pine tree bark, has garnered significant interest as a potential anti-cancer agent.[1][2] Its primary mechanism of action involves its properties as a lysosomotropic agent, leading to its accumulation in acidic organelles like lysosomes.[3][4] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits critical oncogenic signaling pathways, ultimately leading to cancer cell death.[3][4][5] These application notes provide a comprehensive guide to the in vivo administration and dosing of this compound, complete with detailed protocols and data summaries to aid in the design and execution of pre-clinical studies.

Mechanism of Action

This compound is a weakly basic and lipophilic amine, characteristics that allow it to easily traverse cellular membranes.[2][3] Once inside the cell, it becomes protonated and trapped within acidic compartments, most notably lysosomes.[3] This sequestration is the foundational step in its mechanism of action, leading to a profound disruption of intracellular cholesterol transport.[3] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for exporting cholesterol from lysosomes.[3][6] This inhibition results in the accumulation of unesterified cholesterol within late endosomes and lysosomes.[3] The disruption of cholesterol homeostasis triggers the inhibition of multiple key oncogenic signaling pathways frequently hyperactivated in cancer, including the PI3K/Akt, MAPK, and STAT3 pathways.[4][5][7]

cluster_cell Cancer Cell cluster_lysosome cluster_signaling Oncogenic Signaling cluster_outcomes Cellular Outcomes Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation NPC1 NPC1 Leelamine->NPC1 Inhibition Membrane Cell Membrane Cholesterol_Transport Cholesterol Egress PI3K_AKT PI3K/Akt Pathway Cholesterol_Transport->PI3K_AKT Disruption MAPK MAPK Pathway Cholesterol_Transport->MAPK Disruption STAT3 STAT3 Pathway Cholesterol_Transport->STAT3 Disruption Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation_Inhibition Inhibition of Proliferation MAPK->Proliferation_Inhibition Metastasis_Inhibition Inhibition of Metastasis STAT3->Metastasis_Inhibition

Caption: Leelamine's mechanism of action in cancer cells.

In Vivo Administration and Dosing Summary

The following tables summarize the quantitative data from various in vivo studies involving this compound administration.

Animal Model Cancer Type Administration Route Dose Frequency Vehicle Observed Effects Reference
Athymic Nude MiceMelanoma (UACC 903)Intraperitoneal (i.p.)7.5 mg/kgDailyDMSO/Saline or Corn OilSuppression of tumor growth.[1][3]
Athymic Nude MiceMelanoma (UACC 903)Oral80 mg/kgDaily10% PEG51% reduction in tumor volume compared to vehicle control.[4][8]
Swiss Webster MiceN/A (Pharmacokinetics)Oral80 mg/kgSingle doseNot specifiedLeelamine detectable in serum.[4]
Hi-Myc MiceProstate CancerIntraperitoneal (i.p.)10 mg/kg5 times/week10% ethanol, 10% DMSO, 30% Kolliphor EL, 50% PBSWell-tolerated; trend for a decrease in the expression level of cMyc protein.[9]
MiceBreast Cancer (SUM159)Intraperitoneal (i.p.)7.5 mg/kg5 times/weekNot specifiedSuppression of orthotopic xenograft growth without significant toxicity.[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Stock Solution Preparation:

  • Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]

  • For example, prepare a 10 mg/mL stock solution.

2. Working Solution for Intraperitoneal (i.p.) Injection:

  • Method A (DMSO/Saline):

    • Dilute the this compound stock solution in sterile saline.[1]

    • The final concentration of DMSO should be minimized to avoid toxicity (typically <10%).[1]

    • Example: For a 7.5 mg/kg dose in a 20g mouse (0.15 mg dose), you could inject 100 µL of a 1.5 mg/mL working solution. To prepare this, mix 15 µL of a 10 mg/mL DMSO stock with 85 µL of sterile saline.

  • Method B (Complex Vehicle):

    • For a 10 mg/kg dose, a vehicle consisting of 10% ethanol, 10% dimethyl sulfoxide, 30% Kolliphor EL, and 50% PBS can be used.[9]

    • Prepare the vehicle by mixing the components in the specified ratio.

    • Dissolve the required amount of this compound in the vehicle to achieve the final desired concentration for injection.

3. Working Solution for Oral Administration:

  • Dilute the this compound stock solution in a vehicle appropriate for oral gavage, such as a mixture of DMSO and corn oil or 10% PEG.[1][8]

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general steps for establishing and treating xenograft tumors in mice.

1. Cell Culture and Preparation:

  • Culture cancer cells (e.g., UACC 903 melanoma cells) in the appropriate culture medium and conditions until they are in the exponential growth phase.[1]

  • Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.[1]

2. Tumor Implantation:

  • Subcutaneous Model: Inject approximately 2.5 x 10^6 cells subcutaneously into the flank of each immunocompromised mouse (e.g., athymic nude mice).[1]

  • Orthotopic Model: For models such as breast cancer, inject the cells into the mammary fat pad.[1]

3. Tumor Growth Monitoring:

  • Allow the tumors to establish and reach a palpable size.

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.[1]

  • Calculate the tumor volume using the formula: (length x width²) / 2.[1]

4. This compound Administration:

  • Once tumors have reached a predetermined size, randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control according to the desired dosing schedule and route (e.g., 7.5 mg/kg, i.p., daily).[3]

5. Monitoring and Endpoint:

  • Monitor the body weight of the mice regularly to assess for any signs of toxicity.[4][5]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers).[3]

cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvesting & Resuspension Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Leelamine Administration Randomization->Treatment Endpoint 7. Study Endpoint & Tumor Excision Treatment->Endpoint

Caption: Workflow for in vivo Leelamine xenograft studies.

Safety and Toxicology

Preclinical studies have indicated that this compound is generally well-tolerated in animal models, with no significant systemic toxicity observed at therapeutic doses.[1][5] Monitoring of animal body weights and blood parameters has shown no significant differences between treatment and control groups, and histological analysis of major organs has not revealed any morphological changes.[4][5]

Metabolism

In both in vitro and in vivo studies, Leelamine undergoes Phase I metabolism, resulting in a mono-hydroxylated metabolite.[10] The primary enzyme responsible for this biotransformation is CYP2D6.[10] This metabolite is principally excreted in the urine.[10]

Conclusion

This compound presents a compelling profile as an anti-cancer therapeutic with a distinct mechanism of action. The protocols and data summarized in these application notes provide a solid foundation for researchers to design and execute robust and reproducible in vivo studies to further explore its therapeutic potential. Careful consideration of the experimental design, including the choice of cell line, animal model, and analytical methods, is crucial for obtaining meaningful results.

References

Preparation of Leelamine Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride is a tricyclic diterpene amine derived from the bark of pine trees that has garnered significant interest in cancer research.[1] As a lysosomotropic agent, it accumulates in acidic organelles such as lysosomes, leading to the disruption of intracellular cholesterol transport.[1][2][3][4] This primary mechanism of action subsequently inhibits critical oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, which are pivotal for cancer cell proliferation and survival.[1][5][6] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for in vitro research applications.

Quantitative Data Summary

A summary of the physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 321.93 g/mol [1][7]
CAS Number 16496-99-4[1][7]
Appearance White to off-white crystalline solid[1]
Purity ≥98%[1]
Solubility (Maximum)
   DMSO25 mg/mL (approx. 77.66 mM)[1][7]
   Ethanol20 mg/mL[1]
   Waterup to 9 mg/mL[1][8]
Storage (Powder) -20°C, sealed, protected from moisture[1][9]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[1][9]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Safety Precautions:

  • Handle this compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[1]

  • Weighing: Aseptically weigh out 3.22 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.[1]

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if precipitation is observed.[9]

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, dispense the 10 mM stock solution into single-use aliquots in sterile, light-resistant microcentrifuge tubes or cryovials.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][9] When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium.

Visualization of Workflow and Mechanism of Action

To facilitate a clearer understanding, the following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow start Start equilibrate Equilibrate Leelamine HCl to Room Temperature start->equilibrate weigh Weigh 3.22 mg of Leelamine HCl equilibrate->weigh add_dmso Add 1.0 mL of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway This compound Mechanism of Action leelamine Leelamine HCl lysosome Lysosome Accumulation leelamine->lysosome Enters Cell cholesterol Disruption of Intracellular Cholesterol Transport lysosome->cholesterol Causes inhibition Inhibition of Oncogenic Signaling cholesterol->inhibition pi3k PI3K/Akt Pathway cell_effects Decreased Cell Proliferation, Survival, and Migration pi3k->cell_effects mapk MAPK Pathway mapk->cell_effects stat3 STAT3 Pathway stat3->cell_effects inhibition->pi3k inhibition->mapk inhibition->stat3

Caption: this compound's Impact on Oncogenic Signaling Pathways.

References

Application Notes and Protocols: Assessing Leelamine's Effect on Cholesterol Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a diterpene amine derived from pine bark, has emerged as a significant compound of interest in cancer research due to its unique mechanism of action. It functions as a lysosomotropic agent, accumulating in acidic organelles such as lysosomes.[1][2][3][4] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of cellular events that can culminate in cancer cell death.[1][4][5] These application notes provide detailed methodologies for assessing the effects of Leelamine on cholesterol accumulation, a critical aspect of its anti-cancer activity.

The primary mechanism involves Leelamine's weakly basic and lipophilic nature, which allows it to traverse cellular membranes and become protonated and trapped within the acidic environment of lysosomes.[2][3][5] This sequestration is thought to interfere with the function of key cholesterol transport proteins, such as Niemann-Pick C1 (NPC1), leading to the accumulation of unesterified cholesterol within late endosomes and lysosomes.[1][2][3] This disruption of cholesterol homeostasis triggers downstream effects, including the inhibition of critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of Leelamine
CompoundCell LineAssay TypeIC50 Value (µM)Reference
LeelamineUACC 903 (Melanoma)Cell Viability2.0[6]
Leelamine1205 Lu (Melanoma)Cell Viability2.0[6]
Table 2: Effect of Leelamine on Intracellular Cholesterol
TreatmentCell LineMethodObservationReference
3 µM LeelamineUACC 903Filipin-III StainingSignificant alteration of cholesterol localization, comparable to U18666A (a known inhibitor of cholesterol transport)[1]
5 µM LeelamineUACC 903Filipin-III StainingMore significant cholesterol accumulation observed as intense perinuclear staining[1]
Increasing concentrations of LeelamineMelanoma CellsHPTLCDose-dependent increase in intracellular cholesterol levels[1]

Experimental Protocols

Filipin Staining for Visualizing Intracellular Cholesterol Accumulation

This protocol describes a standard method for visualizing unesterified cholesterol in cultured cells using the fluorescent polyene antibiotic, Filipin III.[2][6][7]

Materials:

  • Cells of interest (e.g., UACC 903 melanoma cells)

  • Glass coverslips

  • Multi-well plates

  • Leelamine

  • U18666A (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 3.7% in PBS

  • Glycine (B1666218), 1.5 mg/mL in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Fetal Bovine Serum (FBS)

  • Fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Leelamine (e.g., 3-5 µM) or a positive control like U18666A for the desired time (e.g., 24 hours). Include a vehicle-treated control.[1]

  • Fixation:

    • Wash the cells gently three times with PBS.

    • Fix the cells with 3.7% PFA in PBS for 1 hour at room temperature.[6]

  • Quenching:

    • Wash the cells three times with PBS.

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted paraformaldehyde.[8]

  • Staining:

    • Prepare a working solution of Filipin III at 0.05 mg/mL in PBS containing 10% FBS.[8] Protect the solution from light.

    • Incubate the fixed cells with the Filipin working solution for 2 hours at room temperature in the dark.[6]

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides.

    • Immediately visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter. Note that Filipin fluorescence photobleaches rapidly.[7]

Cholesterol Efflux Assay

This assay quantifies the rate of cholesterol efflux from cultured cells to an acceptor, providing a measure of how Leelamine affects the cells' ability to remove excess cholesterol.

Materials:

  • Cultured cells (e.g., macrophages or specific cancer cell lines)

  • [³H]-cholesterol or a fluorescently labeled cholesterol analog

  • Serum-containing and serum-free cell culture medium

  • Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

  • Cell lysis buffer

Procedure:

  • Labeling Cellular Cholesterol:

    • Plate cells in a multi-well plate.

    • Label the cellular cholesterol by incubating the cells with a medium containing [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours.

  • Equilibration:

    • Remove the labeling medium and wash the cells gently with PBS.

    • Incubate the cells in a serum-free medium for an equilibration period (e.g., 18 hours) to allow the labeled cholesterol to distribute among intracellular pools.

  • Cholesterol Efflux:

    • Wash the cells with PBS.

    • Add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I) and the desired concentration of Leelamine or vehicle control.

    • Incubate for a defined period (e.g., 2-4 hours).

  • Quantification:

    • Radioactive Method:

      • Collect the medium (containing the effluxed [³H]-cholesterol).

      • Lyse the cells with a suitable lysis buffer.

      • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

    • Fluorescent Method:

      • Transfer the supernatant to a new plate.

      • Lyse the cells.

      • Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader.

  • Calculation:

    • Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium) / (counts or fluorescence in medium + counts or fluorescence in cell lysate) * 100.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for assessing the effect of Leelamine on the expression of genes involved in cholesterol metabolism and transport.

Materials:

  • Cells treated with Leelamine or vehicle control

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., NPC1, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Following treatment with Leelamine, harvest the cells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each gene.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK_pathway MAPK Pathway (ERK) RTK->MAPK_pathway STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MAPK_pathway->Proliferation_Survival STAT3->Proliferation_Survival Leelamine_effect Leelamine (via Cholesterol Disruption) Leelamine_effect->RTK Leelamine Leelamine NPC1 NPC1 Leelamine->NPC1 Inhibits Cholesterol Cholesterol Cholesterol->NPC1 Transport

Caption: Leelamine's impact on oncogenic signaling pathways.

Filipin_Staining_Workflow Start Start: Culture Cells on Coverslips Treatment Treat with Leelamine (and controls) Start->Treatment Fixation Fix with 3.7% PFA Treatment->Fixation Quenching Quench with Glycine Fixation->Quenching Staining Stain with Filipin III (in the dark) Quenching->Staining Imaging Visualize with Fluorescence Microscope (UV filter) Staining->Imaging End End: Analyze Cholesterol Accumulation Imaging->End

Caption: Experimental workflow for Filipin staining.

References

Application Notes and Protocols for In Vivo Delivery of Leelamine using Nanolipolee-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene derived from pine tree bark, has demonstrated significant anti-cancer properties. Its primary mechanism of action involves the disruption of intracellular cholesterol trafficking, leading to the inhibition of critical oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[1][2][3] Despite its therapeutic potential, the poor bioavailability and systemic toxicity of free Leelamine have hindered its clinical development.[4][5]

Nanolipolee-007 is a PEGylated nanoliposomal formulation designed to encapsulate Leelamine, thereby improving its pharmacokinetic profile, enhancing tumor delivery, and reducing systemic toxicity.[4][5] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vivo evaluation of Nanolipolee-007 for the delivery of Leelamine in preclinical cancer models.

Data Presentation

Table 1: Physicochemical Characteristics of Nanolipolee-007
ParameterValueReference(s)
Average Size~80 nm[4]
Drug Loading Efficiency~60%[4]
In Vitro Drug Release (24h)~69.1%[4]
Hemolytic Activity3.29% (vs. 15.81% for free Leelamine)[4]
Stability (at 4°C)At least 1 year[4]
In Vivo Circulation>10 hours post-intravenous injection[4]
Table 2: In Vivo Efficacy of Nanolipolee-007 in Melanoma Xenograft Model
Treatment GroupTumor Growth InhibitionAnimal Weight ChangeOrgan ToxicityReference(s)
Nanolipolee-007~64%No significant changeNegligible
Vehicle Control-No significant changeNone

Experimental Protocols

Protocol 1: Preparation of Nanolipolee-007

This protocol describes the preparation of Leelamine-loaded PEGylated liposomes using the thin-film hydration and extrusion method.

Materials:

  • Egg L-α-Phosphatidylcholine (ePC)

  • 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-[Methoxy(Polyethylene glycol)-2000] (DSPE-PEG2000)

  • Leelamine Hydrochloride

  • Chloroform

  • Methanol

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation: a. Dissolve ePC and DSPE-PEG2000 (e.g., in a 95:5 molar ratio) and Leelamine in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall. c. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the sterile saline to a temperature above the lipid's phase transition temperature. b. Add the warm saline to the flask containing the dry lipid film. c. Hydrate the film by gentle rotation in a water bath maintained above the phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain a homogenous population of unilamellar vesicles, subject the MLV suspension to extrusion. b. Assemble the extruder with a 100 nm polycarbonate membrane. c. Pass the MLV suspension through the extruder multiple times (e.g., 10-15 passes) to achieve a uniform size distribution.

  • Purification and Sterilization: a. Remove any unencapsulated Leelamine by dialysis against sterile saline or using size exclusion chromatography. b. Sterilize the final Nanolipolee-007 formulation by passing it through a 0.22 µm syringe filter. c. Store the final formulation at 4°C.

Protocol 2: In Vivo Xenograft Melanoma Model

This protocol outlines the establishment of a subcutaneous melanoma xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of Nanolipolee-007.

Materials:

  • Human melanoma cell line (e.g., UACC 903)

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, to improve tumor take rate)

  • Nanolipolee-007 formulation

  • Vehicle control (e.g., empty liposomes or sterile saline)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation: a. Culture melanoma cells in complete medium until they reach 70-80% confluency. b. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10⁶ cells per 100 µL.

  • Tumor Implantation: a. Anesthetize the mice. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Treatment: a. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). b. Randomly assign mice to treatment groups (e.g., vehicle control, Nanolipolee-007). c. Administer Nanolipolee-007 or vehicle control intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., daily or every other day).

  • Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of systemic toxicity. c. Observe the general health and behavior of the animals.

  • Endpoint and Tissue Collection: a. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. b. Excise the tumors and weigh them. c. Collect major organs (liver, spleen, kidneys, lungs, heart) for histological analysis of toxicity. d. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 4% paraformaldehyde for immunohistochemistry.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol describes the analysis of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways in tumor tissues.

Materials:

  • Tumor tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: a. Homogenize the frozen tumor tissue in lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. . Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply the ECL reagent to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Immunohistochemistry (IHC)

This protocol is for the detection of markers for proliferation (Ki-67), angiogenesis (CD31), and apoptosis (TUNEL) in tumor sections.

Materials:

  • Paraffin-embedded tumor sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., PBS with 10% normal goat serum)

  • Primary antibodies (anti-Ki-67, anti-CD31) or TUNEL assay kit

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).

  • Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific antibody binding with blocking buffer. c. Incubate the sections with the primary antibody (or follow the TUNEL kit instructions) overnight at 4°C. d. Wash with PBS. e. Incubate with the biotinylated secondary antibody. f. Wash with PBS. g. Incubate with streptavidin-HRP. h. Wash with PBS. i. Develop the color with the DAB substrate.

  • Counterstaining and Mounting: a. Counterstain the sections with hematoxylin. b. Dehydrate the slides, clear in xylene, and mount with a coverslip using mounting medium.

  • Analysis: a. Examine the stained slides under a microscope and quantify the positive staining for each marker.

Visualizations

Leelamine_Signaling_Pathway cluster_cell Nanolipolee Nanolipolee-007 (Leelamine) Lysosome Lysosome Nanolipolee->Lysosome Cell Cancer Cell Cholesterol Cholesterol Transport Disruption Lysosome->Cholesterol PI3K PI3K/Akt Pathway Cholesterol->PI3K Inhibition MAPK MAPK Pathway Cholesterol->MAPK Inhibition STAT3 STAT3 Pathway Cholesterol->STAT3 Inhibition Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Leelamine's mechanism of action in cancer cells.

Experimental_Workflow Formulation 1. Nanolipolee-007 Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Studies (e.g., Cytotoxicity) Characterization->InVitro InVivo 4. In Vivo Xenograft Model InVitro->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity Analysis 5. Ex Vivo Analysis (WB, IHC) TumorGrowth->Analysis Toxicity->Analysis Conclusion 6. Data Analysis & Conclusion Analysis->Conclusion

Caption: General experimental workflow for preclinical evaluation.

InVivo_Study_Design Start Start Implant Implant Melanoma Cells in Mice Start->Implant TumorDev Allow Tumors to Develop Implant->TumorDev Grouping Randomize Mice into Groups TumorDev->Grouping Treatment Administer Nanolipolee-007 or Vehicle Grouping->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Reached Monitor->Endpoint Euthanize Euthanize Mice Endpoint->Euthanize Collect Collect Tumors & Organs Euthanize->Collect Analyze Analyze Tissues (IHC, Western Blot) Collect->Analyze End End Analyze->End

Caption: Logical flow of the in vivo study design.

References

Application Notes and Protocols for the Experimental Validation of Leelamine's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to experimentally validate the off-target effects of Leelamine, a diterpene amine with promising anti-cancer properties. The primary off-target mechanism of Leelamine revolves around its lysosomotropic nature, leading to the disruption of intracellular cholesterol transport and subsequent inhibition of key oncogenic signaling pathways.[1][2][3][4][5] This document outlines detailed protocols for key experiments to investigate these effects, presents quantitative data in a structured format, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the cytotoxic and molecular effects of Leelamine across various cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of Leelamine in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference(s)
MelanomaUACC 903~2.0 - 2.1[2][6]
Melanoma1205 Lu~2.9[2][6]
Chronic Myeloid LeukemiaKBM5Effective at 2[2]
Breast CancerMDA-MB-231Dose-dependent inhibition observed[1][4]
Breast CancerMCF-7Dose-dependent inhibition observed[1][4]
Breast CancerSUM159Dose-dependent inhibition observed[4]
Prostate CancerLNCaPDose-dependent inhibition observed[2]
Prostate CancerC4-2BDose-dependent inhibition observed[2]
Prostate Cancer22Rv1Dose-dependent inhibition observed[2]

Table 2: Molecular Off-Target Effects of Leelamine

Target Pathway/ProcessObserved EffectCell Line(s)Quantitative Data (if available)Reference(s)
Intracellular Cholesterol TransportInhibitionUACC 903, 1205 Lu68% decrease in endocytosis in UACC 903 at 3 µM[7]
PI3K/Akt SignalingInhibition of Akt Phosphorylation (Ser473)UACC 903, 1205 Lu~0.4-fold change (Phospho/Total Ratio) vs. Control at 5 µM[8][9]
MAPK/ERK SignalingInhibition of ERK1/2 PhosphorylationUACC 903, 1205 LuQualitative decrease observed[8][9][10]
STAT3 SignalingInhibition of STAT3 Phosphorylation (Tyr705)UACC 903, 1205 LuQualitative decrease observed[8][9]
Autophagic FluxInhibitionUACC 903Dose-dependent accumulation of LC3B-II and p62[7][11]
NPC1 BindingPutative Competitive InhibitionIn silicoDocking Score (DS) -14.35 (for cholesterol)[6][12]

Experimental Protocols

Herein are detailed protocols for key experiments to validate the off-target effects of Leelamine.

Assessment of Lysosomal Accumulation (Lysosomotropism)

Leelamine's weakly basic nature leads to its accumulation in the acidic environment of lysosomes.[7] This can be visualized using fluorescent probes that accumulate in acidic organelles.

Protocol 2.1.1: LysoTracker Staining

Objective: To visualize the acidic compartments of the cell and qualitatively assess the lysosomotropic properties of Leelamine.

Materials:

  • Cancer cell lines (e.g., UACC 903)

  • Leelamine

  • LysoTracker Red DND-99 (or other suitable LysoTracker probe)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of Leelamine (e.g., 5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.

  • During the last 30 minutes of the Leelamine treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.

  • Incubate the cells for 30 minutes at 37°C.

  • Gently wash the cells twice with pre-warmed PBS.

  • Mount the coverslips on microscope slides with a drop of PBS.

  • Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker probe. An increase in the number and intensity of fluorescent puncta in Leelamine-treated cells compared to the control indicates lysosomal accumulation.

Validation of Intracellular Cholesterol Transport Inhibition

Leelamine's accumulation in lysosomes is hypothesized to interfere with the function of the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[3][6] This leads to the accumulation of intracellular cholesterol.

Protocol 2.2.1: Filipin Staining for Unesterified Cholesterol

Objective: To visualize the intracellular accumulation of unesterified cholesterol.

Materials:

  • Cancer cell lines

  • Leelamine

  • Filipin III from Streptomyces filipinensis

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope with a UV filter

Procedure:

  • Seed cells on glass coverslips and treat with Leelamine (e.g., 5 µM) for 24-48 hours. Include a known cholesterol transport inhibitor like U18666A as a positive control.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a 50 µg/mL working solution of Filipin III in PBS.

  • Incubate the fixed cells with the Filipin working solution for 2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). A significant increase in intracellular fluorescence in Leelamine-treated cells indicates cholesterol accumulation.

Protocol 2.2.2: NBD-Cholesterol Efflux Assay

Objective: To quantitatively measure the effect of Leelamine on cholesterol efflux from cells.

Materials:

  • Cancer cell lines

  • Leelamine

  • NBD-cholesterol

  • Complete cell culture medium

  • Serum-free medium

  • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Label the cells by incubating them with a medium containing 1-5 µg/mL NBD-cholesterol for 4-6 hours.

  • Wash the cells with serum-free medium to remove unincorporated NBD-cholesterol.

  • Treat the cells with various concentrations of Leelamine in serum-free medium for 18-24 hours.

  • Induce cholesterol efflux by replacing the medium with serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL) and incubate for 4-6 hours.

  • Collect the supernatant (containing the effluxed NBD-cholesterol).

  • Lyse the cells in the wells with a suitable lysis buffer.

  • Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Calculate the percentage of cholesterol efflux as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.

Analysis of Downstream Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine leads to the inhibition of several oncogenic signaling pathways.[4]

Protocol 2.3.1: Western Blot Analysis of PI3K/Akt, MAPK/ERK, and STAT3 Pathways

Objective: To determine the effect of Leelamine on the phosphorylation status of key proteins in major oncogenic signaling pathways.

Materials:

  • Cancer cell lines

  • Leelamine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3 (Tyr705), anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Leelamine (e.g., 3-6 µM) for various time points (e.g., 3, 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the inhibition of signaling.

Visualizations

The following diagrams illustrate the key signaling pathways affected by Leelamine and a general workflow for its experimental validation.

Leelamine_Off_Target_Signaling_Pathway cluster_lysosome Lysosomal Disruption cluster_signaling Downstream Signaling Inhibition Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulation NPC1 NPC1 Leelamine->NPC1 Inhibition Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress Facilitates RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Egress->RTK Required for proper function PI3K PI3K RTK->PI3K MAPK_Pathway MAPK Pathway RTK->MAPK_Pathway STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_Pathway->Proliferation STAT3->Proliferation

Caption: Leelamine's off-target signaling pathway.

Experimental_Workflow cluster_lysosomal_effects Lysosomal Effects Validation cluster_signaling_effects Signaling Pathway Analysis start Start: Hypothesis Leelamine has off-target effects cell_culture Cell Culture (e.g., UACC 903) start->cell_culture leelamine_treatment Leelamine Treatment (Dose-response and time-course) cell_culture->leelamine_treatment lysotracker LysoTracker Staining (Lysosomal Accumulation) leelamine_treatment->lysotracker filipin Filipin Staining (Cholesterol Accumulation) leelamine_treatment->filipin nbd_cholesterol NBD-Cholesterol Efflux Assay (Cholesterol Transport) leelamine_treatment->nbd_cholesterol western_blot Western Blot (p-Akt, p-ERK, p-STAT3) leelamine_treatment->western_blot data_analysis Data Analysis and Interpretation lysotracker->data_analysis filipin->data_analysis nbd_cholesterol->data_analysis western_blot->data_analysis conclusion Conclusion: Validation of Off-Target Effects data_analysis->conclusion

References

Application Notes and Protocols: Luciferase Reporter Assays for Androgen Receptor Activity with Leelamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial transcription factor in the progression of prostate cancer, remains a primary target for therapeutic intervention.[1][2][3] Leelamine, a phytochemical derived from pine tree bark, has emerged as a novel inhibitor of AR signaling.[1][4] Luciferase reporter assays offer a robust and quantitative method to assess the transcriptional activity of AR and to screen potential inhibitors like Leelamine.[5] These assays utilize a reporter gene, typically firefly luciferase, under the transcriptional control of androgen response elements (AREs).[6][7][8] When AR is activated by an androgen, it binds to the AREs and drives the expression of luciferase, resulting in a measurable light signal. This document provides detailed protocols for utilizing luciferase reporter assays to evaluate the inhibitory effects of Leelamine on AR activity, along with data presentation guidelines and visual representations of the underlying pathways and workflows.

Principle of the Assay

The androgen receptor luciferase reporter assay is a cell-based method to quantify the transcriptional activity of the androgen receptor.[5] Cells are engineered to express a luciferase reporter gene that is driven by a promoter containing androgen response elements (AREs).[6][7][8] In the presence of androgens, the ligand-activated AR binds to these AREs, initiating the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, and the intensity of this light is directly proportional to the level of AR transcriptional activity.[6][7] Compounds that inhibit this process, such as Leelamine, will cause a decrease in the luminescent signal.

Signaling Pathway of Androgen Receptor Activation and Inhibition by Leelamine

Androgens, such as dihydrotestosterone (B1667394) (DHT), bind to the androgen receptor in the cytoplasm. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, such as prostate-specific antigen (PSA).[1] This binding recruits coactivator proteins and initiates the transcription of these genes. Leelamine has been shown to inhibit AR activity.[1][9] Studies suggest that Leelamine can downregulate the expression of both full-length AR and its splice variants (e.g., AR-V7).[1][4] Furthermore, in silico modeling and subsequent experimental validation have indicated that Leelamine may directly interact with the AR ligand-binding domain, with a critical non-covalent interaction proposed with the amino acid Y739, thereby inhibiting its transcriptional activity.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., R1881) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Associated AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Leelamine Leelamine Leelamine->AR Inhibits Expression & Interacts with LBD (Y739) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Luciferase Luciferase Gene ARE->Luciferase Drives Expression Transcription Transcription & Translation Luciferase->Transcription Light Light Signal Transcription->Light

Caption: Androgen Receptor signaling and Leelamine's inhibitory action.

Experimental Protocols

This section provides detailed methodologies for conducting luciferase reporter assays to assess the impact of Leelamine on AR activity.

Materials and Reagents
  • Cell Lines:

    • PC-3 (human prostate cancer, AR-negative): Requires co-transfection with an AR expression vector.[1]

    • 22Rv1 (human prostate cancer, castration-resistant, expresses full-length AR and AR-V7).[1][9]

    • LNCaP (human prostate cancer, androgen-sensitive).[1][9]

    • Commercially available AR reporter cell lines (e.g., Androgen Luciferase Reporter 22RV1 Cell Line from BPS Bioscience).[10][11]

  • Plasmids:

    • AR Expression Vector (for AR-negative cells like PC-3).

    • Luciferase Reporter Plasmid with AREs (e.g., pPr-luc, containing the rat probasin promoter).[1]

    • Control Plasmid for normalization (e.g., pCMV-RL, expressing Renilla luciferase).[1][9]

  • Reagents:

    • Leelamine (structure available in cited literature).[1]

    • Synthetic Androgen (e.g., R1881).[1]

    • Cell Culture Media (e.g., RPMI-1640, Opti-MEM), supplemented with charcoal-stripped fetal bovine serum (cFBS) to remove endogenous androgens.[1][11]

    • Transfection Reagent (e.g., FuGENE6).[1][9]

    • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System from Promega).[9]

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

Protocol 1: Transient Transfection in PC-3 Cells

This protocol is suitable for cell lines that do not endogenously express the androgen receptor.

  • Cell Seeding: Plate PC-3 cells at a density of 4 x 10^4 cells per well in a 96-well plate. Use phenol (B47542) red-free Opti-MEM medium supplemented with 10% cFBS.

  • Transfection: After 24 hours, co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid (e.g., 2 µg of rat probasin luciferase), and a normalization control plasmid (e.g., 0.5 µg pCMV-RL) using a suitable transfection reagent like FuGENE6.[1]

  • Treatment: Following a 24-hour transfection period, replace the medium with fresh medium containing the synthetic androgen R1881 (e.g., 10 nM) to stimulate AR activity.[1] Concurrently, treat the cells with various concentrations of Leelamine or a vehicle control (e.g., ethanol).[1]

  • Incubation: Incubate the cells for an additional 12-24 hours.[1]

  • Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 2: Assay in AR-Positive Cell Lines (e.g., 22Rv1 or LNCaP)

This protocol is for cell lines that endogenously express the androgen receptor.

  • Cell Seeding: Seed 22Rv1 or LNCaP cells in a 96-well plate. For 22Rv1, a density of approximately 20,000 cells/well is recommended.[10]

  • Transfection (if not using a stable cell line): Co-transfect the cells with the ARE-luciferase reporter plasmid and the normalization plasmid.[9] Allow 24 hours for expression.

  • Treatment: Replace the medium with fresh assay medium containing the desired concentrations of Leelamine and a synthetic androgen (e.g., R1881 or 5α-Dihydrotestosterone) to induce AR activity.[1][10] Include appropriate controls: unstimulated cells (vehicle only) and stimulated cells (androgen only).

  • Incubation: Incubate for approximately 16-24 hours.[10]

  • Luciferase Measurement: Perform the luciferase assay as described in Protocol 1.

Experimental Workflow

The general workflow for conducting a luciferase reporter assay to test Leelamine's effect on AR activity is depicted below.

start Start seed_cells 1. Seed Cells (e.g., PC-3, 22Rv1) in 96-well plate start->seed_cells transfect 2. Transfect with Plasmids (AR-expression, ARE-Luciferase, Renilla Control) seed_cells->transfect treat 3. Treat Cells - Androgen (e.g., R1881) - Leelamine (various conc.) - Vehicle Control transfect->treat incubate 4. Incubate (12-24 hours) treat->incubate lyse 5. Lyse Cells incubate->lyse measure 6. Measure Luciferase Activity (Luminometer) lyse->measure analyze 7. Analyze Data (Normalize Firefly to Renilla, Calculate % Inhibition) measure->analyze end End analyze->end

Caption: General workflow for the AR luciferase reporter assay.

Data Presentation

Quantitative data from luciferase reporter assays should be summarized for clarity and ease of comparison. The following tables provide examples based on published findings on Leelamine.

Table 1: Effect of Leelamine on Probasin Luciferase Activity in PC-3 Cells

This table summarizes the dose-dependent inhibition of androgen-stimulated luciferase activity by Leelamine in PC-3 cells co-transfected with wild-type (WT) AR or a Y739A mutant AR.

Cell Line / AR StatusTreatmentConcentration (µM)Normalized Luciferase Activity (Fold Change vs. Control)Percent Inhibition
PC-3 / WT ARR1881 + Vehicle-Reference (e.g., 1.0)0%
PC-3 / WT ARR1881 + Leelamine5~0.4~60%
PC-3 / WT ARR1881 + Leelamine10~0.2~80%
PC-3 / Y739A ARR1881 + Vehicle-Reference (e.g., 1.0)0%
PC-3 / Y739A ARR1881 + Leelamine10~0.9~10%

Data are illustrative and based on trends reported in Khan et al., 2018.[1] The Y739A mutation significantly attenuated the suppressive effect of Leelamine on probasin luciferase reporter activity.[1]

Table 2: Summary of Leelamine's Effects on AR Signaling

This table provides a qualitative summary of Leelamine's observed effects on various aspects of androgen receptor signaling in different prostate cancer cell lines.

Cell LineAR StatusEffect of LeelamineObserved OutcomeReference
22Rv1Full-length AR and AR-V7 positiveDownregulation of AR and AR-V7 proteinDecreased nuclear AR levels, apoptosis induction[1]
LNCaPAndrogen-sensitiveDownregulation of AR protein and mRNAInhibition of R1881-stimulated growth, apoptosis induction[1][9]
PC-3AR-negative (with exogenous WT AR)Inhibition of AR transcriptional activitySignificant decrease in probasin luciferase activity[1]

Conclusion

Luciferase reporter assays are an invaluable tool for characterizing the activity of compounds targeting the androgen receptor signaling pathway.[5] The protocols and data presented here demonstrate that Leelamine effectively inhibits AR transcriptional activity, supporting its development as a potential therapeutic agent for prostate cancer.[1] These detailed application notes provide a framework for researchers to utilize this assay to further investigate the mechanism of Leelamine and to screen for other novel AR inhibitors.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Leelamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has garnered significant interest as a potential anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of intracellular cholesterol transport, a critical process for the survival and proliferation of cancer cells.[2][3][4] Leelamine's weakly basic and lipophilic nature allows it to accumulate in acidic organelles, particularly lysosomes, a property known as lysosomotropism.[1][2][5][4] This accumulation within lysosomes interferes with the function of proteins like Niemann-Pick type C1 (NPC1), which is essential for the egress of cholesterol from lysosomes.[3][6][7][8] The resulting sequestration of cholesterol disrupts key signaling pathways crucial for cancer cell survival, including the PI3K/Akt, MAPK, and STAT3 pathways, ultimately leading to caspase-independent cell death.[1][5][9][10]

These application notes provide a comprehensive guide for the synthesis and evaluation of Leelamine derivatives to explore their structure-activity relationships (SAR). The provided protocols and data will aid researchers in the development of novel and more potent anti-cancer therapeutics based on the Leelamine scaffold.

Data Presentation: Structure-Activity Relationship of Leelamine Derivatives

The following table summarizes the in vitro anti-cancer activity of Leelamine and some of its synthesized derivatives against human melanoma cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The data highlights the importance of the amino group for the compound's activity.

CompoundModificationUACC 903 IC50 (µM)1205 Lu IC50 (µM)Reference
Leelamine Parent Compound~2.0~2.0[3][10]
5a Amino group replaced with a trifluoro acetyl group1.22.0[3]
5b Amino group replaced with a tribromo acetyl group1.01.8[3]
Abietic Acid Structurally similar compound lacking the amino groupInactiveInactive[3]

Signaling Pathways and Experimental Workflow

Leelamine's Mechanism of Action

Leelamine's anti-cancer activity stems from its ability to disrupt cholesterol homeostasis, which in turn affects multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Leelamine_Mechanism Leelamine's Mechanism of Action Leelamine Leelamine Lysosome Lysosome (Acidic Organelle) Leelamine->Lysosome Accumulation (Lysosomotropism) Cholesterol_Transport Inhibition of Cholesterol Egress (NPC1) Lysosome->Cholesterol_Transport Cholesterol_Accumulation Lysosomal Cholesterol Accumulation Cholesterol_Transport->Cholesterol_Accumulation Signaling_Pathways Disruption of Signaling Pathways Cholesterol_Accumulation->Signaling_Pathways PI3K_Akt PI3K/Akt Pathway (Inhibition) Signaling_Pathways->PI3K_Akt MAPK MAPK Pathway (Inhibition) Signaling_Pathways->MAPK STAT3 STAT3 Pathway (Inhibition) Signaling_Pathways->STAT3 Cell_Death Cancer Cell Death (Caspase-Independent) PI3K_Akt->Cell_Death MAPK->Cell_Death STAT3->Cell_Death

Caption: Leelamine accumulates in lysosomes, inhibiting cholesterol transport and leading to the disruption of key oncogenic signaling pathways.

Experimental Workflow for SAR Studies

A systematic approach is crucial for the successful execution of structure-activity relationship studies of Leelamine derivatives. The following workflow outlines the key steps from synthesis to in-depth biological evaluation.

SAR_Workflow Experimental Workflow for Leelamine Derivative SAR Studies cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Leelamine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Characterization->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Western_Blot Western Blot Analysis (pAkt, pErk, pSTAT3) IC50->Western_Blot Cholesterol_Assay Cholesterol Transport Assay IC50->Cholesterol_Assay Autophagy_Assay Autophagy Flux Assay IC50->Autophagy_Assay Xenograft Xenograft Tumor Models Autophagy_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A typical workflow for the synthesis and evaluation of Leelamine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Leelamine Derivatives (Amidation of the Amine Group)

This protocol describes a general method for the amidation of the primary amine group of Leelamine, a common strategy for generating derivatives for SAR studies.[3]

Materials:

  • Leelamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Acylating agent (e.g., Trifluoroacetic anhydride, Tribromoacetyl chloride)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Dissolve Leelamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the reaction mixture and stir.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acylating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane, Ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified derivative by NMR and mass spectrometry.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is used to determine the cytotoxic effects of Leelamine derivatives on cancer cell lines.[11][12]

Materials:

  • Human cancer cell lines (e.g., UACC 903, 1205 Lu)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Leelamine derivatives dissolved in DMSO

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the Leelamine derivatives in culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of the derivatives. Include a vehicle control (DMSO).

  • Incubate the plates for 24 to 72 hours.

  • Add MTS or MTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of Leelamine derivatives on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways.[5][10][12]

Materials:

  • Leelamine derivative-treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pErk, anti-Erk, anti-pSTAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cholesterol Accumulation Assay

This protocol is used to visualize and quantify the effect of Leelamine derivatives on intracellular cholesterol accumulation, a key indicator of their mechanism of action.[5]

Materials:

  • Cancer cells cultured on coverslips or in appropriate imaging plates

  • Leelamine derivatives

  • Filipin III, a fluorescent dye that binds to free cholesterol

  • Paraformaldehyde (PFA) for cell fixation

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat the cells with Leelamine derivatives for the desired time.

  • Wash the cells with PBS and fix with PFA.

  • Wash the fixed cells with PBS.

  • Stain the cells with Filipin III solution in the dark.

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips onto microscope slides or directly image the plates using a fluorescence microscope.

  • Capture images and quantify the fluorescence intensity to assess the level of cholesterol accumulation.

Protocol 5: Electron Microscopy for Ultrastructural Analysis

Electron microscopy can be used to visualize the morphological changes induced by Leelamine treatment, such as the accumulation of autophagosomes and the formation of membrane whorls.[5][4][13]

Materials:

  • Leelamine-treated and control cells

  • Primary fixative (e.g., 2.5% glutaraldehyde)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Dehydration series (graded ethanol)

  • Embedding resin (e.g., Epon)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Transmission Electron Microscope (TEM)

Procedure:

  • Harvest and fix the treated and control cells with the primary fixative.

  • Post-fix the cells with the secondary fixative.

  • Dehydrate the cells through a graded series of ethanol.

  • Infiltrate and embed the cells in resin.

  • Cut ultrathin sections and mount them on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a Transmission Electron Microscope to observe ultrastructural changes.

References

Application Notes and Protocols for Assessing Leelamine Hydrochloride Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine hydrochloride, a diterpene amine derived from the bark of pine trees, has garnered significant interest as a potential anti-cancer agent. Its cytotoxic effects have been observed across various cancer cell lines. The primary mechanism of action of Leelamine is attributed to its lysosomotropic properties. As a weakly basic compound, it accumulates in the acidic environment of lysosomes, leading to the disruption of intracellular cholesterol transport. This disruption, in turn, inhibits key oncogenic signaling pathways, including the PI3K/Akt, MAPK, and STAT3 pathways, ultimately inducing cell death.[1][2]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.

CompoundCell LineIC50 (µM)Cancer Type
LeelamineUACC 903~2Melanoma
Leelamine1205 Lu~2Melanoma
Derivative 5aUACC 9031.2Melanoma
Derivative 5a1205 Lu2.0Melanoma
Derivative 5bUACC 9031.0Melanoma
Derivative 5b1205 Lu1.8Melanoma
Derivative 4aUACC 9032.1Melanoma
Derivative 4a1205 Lu2.9Melanoma
Derivative 4bUACC 9032.3Melanoma
Derivative 4b1205 Lu2.3Melanoma
Cell LineCancer TypeIC50 (µM)Observations
Breast Cancer
MDA-MB-231Triple-Negative Breast CancerData Not AvailableThis compound induces potent cytotoxicity.[3]
MCF-7Estrogen Receptor-Positive Breast CancerData Not AvailableThis compound induces potent cytotoxicity.[3]
Prostate Cancer
LNCaPAndrogen-Sensitive Prostate CancerData Not AvailableExhibits concentration-dependent inhibition of cell viability.[4]
PC-3Androgen-Independent Prostate CancerData Not Available
22Rv1Castration-Resistant Prostate CancerData Not AvailableCell viability was decreased by >90% after 24-hour treatment with 5 µmol/L Leelamine.[4]
Hepatocellular Carcinoma
HepG2Hepatocellular CarcinomaData Not AvailableThis compound induces potent cytotoxicity.[3]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7, LNCaP, PC-3, 22Rv1, HepG2)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Aspirate the culture medium and wash the cells with sterile PBS. c. Detach the cells using Trypsin-EDTA. d. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. f. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). c. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. Also, include a negative control group with untreated cells. d. After the 24-hour incubation period, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for the negative control) to the respective wells. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. Following the incubation period with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color. c. After the incubation, carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. e. Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Preparation and Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay and Data Analysis start Start culture Culture Cells to 70-80% Confluency start->culture harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) harvest->seed incubate_attach Incubate for 24h for Attachment seed->incubate_attach prepare_drug Prepare Serial Dilutions of This compound treat_cells Treat Cells with Leelamine HCl (and controls) incubate_attach->treat_cells prepare_drug->treat_cells incubate_drug Incubate for 24h, 48h, or 72h treat_cells->incubate_drug add_mtt Add MTT Reagent (Incubate 3-4h) incubate_drug->add_mtt dissolve_formazan Dissolve Formazan Crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data: - Calculate % Viability - Determine IC50 read_absorbance->analyze_data Leelamine_Signaling_Pathway This compound Mechanism of Action cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic) cluster_cytoplasm Cytoplasm leelamine_accum Leelamine Accumulation npc1 NPC1 leelamine_accum->npc1 Inhibits rtk Receptor Tyrosine Kinases (RTKs) leelamine_accum->rtk Disrupts RTK signaling via cholesterol depletion cholesterol_out Cholesterol Egress npc1->cholesterol_out cholesterol_out->rtk Required for Endocytosis & Function proliferation Cell Proliferation & Survival pi3k PI3K rtk->pi3k mapk MAPK (p38, JNK) rtk->mapk stat3 STAT3 rtk->stat3 akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis akt->proliferation mapk->apoptosis Activation of pro-apoptotic (p38, JNK) mapk->proliferation stat3->apoptosis stat3->proliferation leelamine_entry Leelamine HCl leelamine_entry->leelamine_accum

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Leelamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leelamine hydrochloride, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2][3] Unlike traditional chemotherapeutics, Leelamine is a lysosomotropic compound, meaning it accumulates in acidic organelles like lysosomes.[2][4] This accumulation disrupts intracellular cholesterol transport, a critical process for cancer cell survival and proliferation.[1][4][5] The subsequent imbalance in cholesterol homeostasis triggers the inhibition of multiple oncogenic signaling pathways—including PI3K/Akt, MAPK, and STAT3—ultimately leading to cancer cell death.[2][4][6][7]

Apoptosis, or programmed cell death, is a key outcome of Leelamine treatment.[2] Quantifying this effect is crucial for evaluating its therapeutic potential. Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid, sensitive, and quantitative method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[8] These application notes provide a comprehensive overview and detailed protocols for assessing Leelamine-induced apoptosis using this powerful technique.

Mechanism of Action: From Lysosome to Apoptosis

Leelamine's primary action begins with its sequestration within lysosomes due to its weakly basic and lipophilic properties.[1][4] This leads to a blockage of intracellular cholesterol trafficking, likely by inhibiting the Niemann-Pick C1 (NPC1) protein responsible for exporting cholesterol from lysosomes.[1] The resulting depletion of available cytosolic cholesterol has profound downstream consequences:

  • Inhibition of Oncogenic Signaling: The integrity of cell membranes and lipid rafts, where many signaling receptors reside, is compromised. This impairs the function of receptor tyrosine kinases (RTKs) and dampens the activity of crucial pro-survival pathways, including PI3K/Akt, MAPK, and STAT3.[2][4][5]

  • Induction of Cell Death: The disruption of these signaling cascades, combined with cellular stress from cholesterol imbalance, pushes the cell towards apoptosis.[2][6] While early-stage cell death may be caspase-independent, Leelamine has also been shown to activate caspases, key executioners of the apoptotic program.[9][10][11]

  • Disruption of Autophagy: Leelamine treatment also leads to an accumulation of autophagosomes, indicating a blockage in the cellular recycling process of autophagy, which further contributes to cell death.[4][12]

Leelamine_Pathway cluster_0 Cellular Entry & Accumulation cluster_1 Primary Disruption cluster_2 Downstream Effects cluster_3 Cellular Outcome Leelamine Leelamine HCl Lysosome Lysosome Accumulation Leelamine->Lysosome Lysosomotropic Property Cholesterol Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol RTK RTK Signaling Disruption Cholesterol->RTK PI3K PI3K/Akt Pathway Inhibition RTK->PI3K MAPK MAPK Pathway Inhibition RTK->MAPK STAT3 STAT3 Pathway Inhibition RTK->STAT3 Apoptosis Apoptosis PI3K->Apoptosis MAPK->Apoptosis STAT3->Apoptosis

Caption: Leelamine's mechanism of action leading to apoptosis.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: In Vitro Efficacy (IC50) of this compound

Cell Line Cancer Type IC50 Value (µM) Assay Conditions
UACC 903 Melanoma ~2 - 20 72h, MTS Assay
1205 Lu Melanoma ~2 - 20 72h, MTS Assay
KBM5 Chronic Myelogenous Leukemia ~2 24h, MTT Assay
K562 Chronic Myelogenous Leukemia >2 24h, MTT Assay
KCL22 Chronic Myelogenous Leukemia >2 24h, MTT Assay
LAMA84 Chronic Myelogenous Leukemia >2 24h, MTT Assay

Data compiled from multiple sources.[6][11][13]

Table 2: Apoptosis Induction in KBM5 Leukemia Cells

Treatment % of Cells in Late Apoptosis Assay Conditions
Control (DMSO) Not specified 2 µM Leelamine, Annexin V/PI Staining
Leelamine (2 µM) Increased concentration-dependently 2 µM Leelamine, Annexin V/PI Staining

Data from a study on Chronic Myelogenous Leukemia cells.[11]

Experimental Protocols

A typical workflow for evaluating Leelamine involves determining its cytotoxic concentration (IC50), followed by a detailed analysis of apoptosis using flow cytometry.

Experimental_Workflow start Start: Cancer Cell Culture ic50 Protocol 1: Determine IC50 (e.g., MTS/MTT Assay) start->ic50 treatment Treat Cells with Leelamine HCl (e.g., at IC50 and 2x IC50 concentrations) ic50->treatment harvest Harvest Adherent & Floating Cells treatment->harvest confirm Optional: Protocol 3 Western Blot for Apoptosis Markers treatment->confirm stain Protocol 2: Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Data Analysis: Quantify Apoptotic Populations flow->analysis end End analysis->end

Caption: Experimental workflow for apoptosis analysis.
Protocol 1: Determination of IC50 by MTS/MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).[7][9]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.

  • Leelamine Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 50 µM) in complete growth medium. Include a vehicle control (DMSO at the same final concentration as the highest Leelamine dose).

  • Remove the old medium and add 100 µL of the Leelamine dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against Leelamine concentration to determine the IC50 value using appropriate software.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining

Objective: To quantify the percentage of viable, apoptotic, and necrotic cells following Leelamine treatment.[3][8][14]

Materials:

  • Cells treated with this compound (and vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]

  • FITC-conjugated Annexin V (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells in a 6-well plate or T25 flask with the predetermined IC50 concentration of Leelamine (and a 2x IC50 concentration) for 24-48 hours. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the same sample.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution. Gently vortex the tube.[8][14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][14]

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14] Analyze the samples on a flow cytometer within one hour. Do not wash the cells after staining.[15]

Data Interpretation: The cell populations are distinguished based on their fluorescence signals.

Caption: Interpretation of Annexin V / PI flow cytometry data.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins (Confirmatory)

Objective: To confirm apoptosis by detecting changes in the expression of key signaling and apoptosis-related proteins.[1][6]

Materials:

  • Cell lysates from Leelamine-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-Akt, total Akt, p-ERK, total ERK, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) detection system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

  • Analysis: Analyze the band intensities to assess changes in protein phosphorylation (e.g., decreased p-Akt) or cleavage (e.g., increased cleaved Caspase-3), which are hallmarks of Leelamine's action and apoptosis.

References

Troubleshooting & Optimization

Overcoming Leelamine hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Leelamine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is the salt form of Leelamine, a lipophilic and weakly basic diterpene amine derived from pine tree bark.[1][2][3][4] Its hydrochloride form has better aqueous solubility than the free base, but it is still considered poorly soluble in neutral aqueous buffers.[5] It exhibits higher solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695).[2][4]

Q2: Why does my this compound precipitate when I dilute a concentrated organic stock solution into an aqueous buffer?

A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment causes the compound to exceed its solubility limit in the aqueous medium, leading to the formation of a solid precipitate. This is a frequent challenge when preparing working solutions for cell-based assays or other experiments.[5]

Q3: How can I prevent my this compound solution from precipitating upon dilution?

A3: Several strategies can be employed to prevent precipitation:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous solution.[5]

  • Vigorous Mixing: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that are prone to precipitation.[5]

  • Optimize Co-solvent Ratio: Use a co-solvent system, such as ethanol and PBS. The ratio can be adjusted to maintain solubility, but be mindful of potential solvent toxicity in your experimental model.[5]

  • Use Formulation Strategies: For more robust solubility, consider advanced formulation techniques like complexation with cyclodextrins.[5]

Q4: What is the recommended pH for dissolving this compound in aqueous buffers?

A4: Leelamine is a weakly basic amine with a calculated pKa of approximately 9.9.[2] As such, its solubility in aqueous solutions is pH-dependent. In acidic conditions (lower pH), the primary amine group becomes protonated, which generally increases its aqueous solubility. Conversely, in neutral or basic conditions (pH 7 and above), it is less soluble. Therefore, using a slightly acidic buffer can improve solubility, but this must be compatible with your experimental system.

Q5: How can cyclodextrins be used to improve the aqueous solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly water-soluble molecules, like Leelamine, forming an inclusion complex.[5][8] This complex has a water-soluble exterior, which significantly enhances the overall aqueous solubility of the guest molecule.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose in research due to its safety and high aqueous solubility.[5]

Data Presentation

Table 1: Solubility of Leelamine and this compound in Various Solvents

SolventThis compoundLeelamine (Free Base)Reference(s)
DMSO25 mg/mL30 mg/mL[4]
DMF20 mg/mL30 mg/mL[4]
Ethanol20 mg/mL100 mg/mL[4]
Waterup to 9 mg/mL-[4]
DMSO:PBS (pH 7.2) (1:2)0.15 mg/mL-[4]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL-[11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. The final concentration exceeds the solubility limit in the aqueous co-solvent mixture.1. Decrease the final concentration of this compound.[5]2. Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO), ensuring it is tolerated by your experimental system.[5]3. Add the DMSO stock to the buffer slowly while vortexing vigorously.[5]4. Consider using a cyclodextrin-based formulation to enhance solubility (see Protocol 3).[5]
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is not stable in the prepared solution at the storage temperature.1. Prepare fresh working solutions immediately before each experiment.[12]2. Store stock solutions at -20°C (for up to one month) or -80°C (for up to six months) in small, single-use aliquots to avoid freeze-thaw cycles.[12][13]3. Ensure the pH of the buffer has not shifted, as this can affect solubility.
Inconsistent experimental results between different preparations. 1. Incomplete dissolution of the stock solution.2. Degradation of the compound due to improper storage.[12]1. When preparing the initial stock in DMSO, ensure complete dissolution by gently warming (up to 60°C) and sonicating the solution until it is clear.[13]2. Verify that stock solutions have been stored correctly (protected from light at -20°C or -80°C) and are within their recommended shelf life.[12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder (MW: 321.93 g/mol )[13]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[13]

  • Sterile microcentrifuge tubes or amber glass vials[13]

  • Analytical balance and calibrated micropipettes[13]

  • Vortex mixer and sonicator[13]

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound powder.[13]

  • Weighing: Carefully transfer the weighed powder into a sterile vial. Before opening, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.[13]

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.[13]

  • Dissolution: Cap the vial tightly and vortex thoroughly. To ensure complete dissolution, gently warm the solution to 60°C and sonicate until the solution is clear.[13]

  • Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[13]

Protocol 2: Preparation of an Aqueous Working Solution Using a Co-solvent

Objective: To prepare a diluted solution of this compound in an aqueous buffer for in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Add the required volume of PBS to a sterile tube.

  • While vigorously vortexing the PBS, slowly add the required volume of the 10 mM this compound DMSO stock solution drop-by-drop to the buffer.

  • Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using an alternative protocol.

  • Use the freshly prepared solution immediately for your experiment.

Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a more stable and soluble aqueous solution of this compound using cyclodextrin (B1172386) complexation, suitable for in vivo studies.[5]

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]

  • Sterile water for injection or saline[5]

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter for sterilization[5]

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For example, dissolve 4 g of HP-β-CD in a final volume of 10 mL of water.[5]

  • Add Leelamine: While vigorously stirring the HP-β-CD solution, slowly add the this compound powder. A typical molar ratio of Leelamine to HP-β-CD is between 1:1 and 1:5.[5]

  • Facilitate Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Sonication can be used to accelerate the process. The solution should become clear as the inclusion complex forms.[5]

  • Sterilization: Once the this compound is fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.[5]

  • Storage: Store the final solution according to your experimental requirements, though fresh preparation is often recommended for in vivo work.[12]

Visualizations

G cluster_0 Troubleshooting Precipitation cluster_1 Solutions start Dilute organic stock in aqueous buffer check_precipitate Precipitate forms? start->check_precipitate solution_ok Solution is clear and ready for use check_precipitate->solution_ok No sol1 Decrease final concentration check_precipitate->sol1 Yes sol2 Vortex vigorously during dilution sol1->sol2 sol3 Increase co-solvent (check toxicity) sol2->sol3 sol4 Use cyclodextrin complexation sol3->sol4

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Cyclodextrin Solubility Enhancement leelamine Leelamine HCl (Poorly water-soluble) process Complexation (Stirring/Sonication) leelamine->process cyclodextrin HP-β-Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cyclodextrin->process complex Leelamine-Cyclodextrin Inclusion Complex (Water-soluble) process->complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects leelamine Leelamine HCl lysosome Lysosome Accumulation (Lysosomotropism) leelamine->lysosome cholesterol Disruption of Intracellular Cholesterol Transport lysosome->cholesterol pi3k Inhibition of PI3K/AKT Pathway cholesterol->pi3k mapk Inhibition of MAPK Pathway cholesterol->mapk stat3 Inhibition of STAT3 Pathway cholesterol->stat3 outcome Decreased Cancer Cell Proliferation & Survival pi3k->outcome mapk->outcome stat3->outcome

Caption: Simplified signaling pathway affected by this compound.

References

Mitigating off-target effects of Leelamine hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Leelamine hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a weakly basic and lipophilic compound, classifying it as a lysosomotropic agent.[1][2][3] This property allows it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes.[1][2][3] This accumulation is the foundational step in its mechanism of action, leading to the disruption of intracellular cholesterol transport.[1][4] Leelamine is thought to competitively inhibit the Niemann-Pick C1 (NPC1) protein, which is crucial for exporting cholesterol from lysosomes.[1][2] This blockade results in the accumulation of unesterified cholesterol within late endosomes and lysosomes, which in turn triggers a cascade of downstream effects.[1][5]

Q2: I'm observing significant vacuolization in my cells after treatment with this compound. Is this an expected outcome?

A2: Yes, the formation of numerous vacuoles is a characteristic cellular response to this compound treatment.[3] This is a direct result of its lysosomotropic nature, where the compound accumulates in and disrupts lysosomes, leading to the accumulation of cholesterol and other lipids within these organelles and late endosomes.[3][6] Electron microscopy of treated cells often reveals the buildup of autophagosomes, membrane whorls, and lipofuscin-like structures.[3]

Q3: My experiments suggest that this compound is affecting signaling pathways unrelated to my primary target. Which pathways are known to be impacted?

A3: Due to its disruption of cholesterol homeostasis, this compound indirectly affects several key oncogenic signaling pathways.[1][5] The depletion of available cytosolic cholesterol can inhibit receptor-mediated endocytosis, altering the signaling of receptor tyrosine kinases (RTKs).[5][6] Consequently, downstream pathways such as the PI3K/AKT/mTOR, MAPK, and STAT3 signaling cascades are frequently inhibited.[2][5][7][8]

Q4: Is the cell death I'm observing in my assay apoptotic?

A4: The cell death induced by Leelamine is primarily a caspase-independent process, especially in the initial stages.[3][6] Therefore, assays that rely on markers of classical apoptosis, such as DNA fragmentation ladders, may yield negative results.[9] The cell death is triggered by the cytotoxic accumulation of cholesterol.[6][9]

Q5: What are the known off-target effects of this compound?

A5: While the primary mechanism is the disruption of cholesterol transport, Leelamine was initially investigated for other activities.[9] It was reported to be a weak agonist of cannabinoid receptors (CB1 and CB2) and a weak inhibitor of pyruvate (B1213749) dehydrogenase kinases (PDK).[9] However, its anticancer effects are independent of these activities.[9] The main off-target effects observed in cellular assays are consequences of its primary mechanism, such as the inhibition of various signaling pathways.[5][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High level of cytotoxicity in control (non-cancerous) cell lines. Leelamine can exhibit toxicity in normal cells, although it is generally 3- to 5-fold more effective against melanoma cell lines.[3][6] This is due to its fundamental mechanism of disrupting lysosomal function, which is present in all cell types.- Perform a dose-response curve to establish the optimal concentration that provides a sufficient therapeutic window between your cancer and control cell lines.- Consider reducing the treatment duration.[3]
Inconsistent results in cell viability assays (e.g., MTS, MTT). - Cell density at the time of treatment can influence the outcome.- The timing of the assay post-treatment is critical.- The metabolic state of the cells can affect the readout of viability assays.[3]- Standardize cell seeding density and treatment duration across all experiments.- For MTS/MTT assays, ensure the incubation time with the reagent is consistent.[3][10]
Altered autophagic flux in your experiment. Leelamine is a known inhibitor of autophagic flux, which leads to the accumulation of autophagosomes.[3][5][6]- To confirm this, monitor the levels of LC3B-II and p62/SQSTM1 by Western blot. An accumulation of both proteins is indicative of blocked autophagic flux.[3][4]
Unexpected changes in protein expression unrelated to the intended target. This is likely a downstream consequence of the inhibition of major signaling pathways like PI3K/AKT and MAPK.[3][5]- When analyzing your results, consider the broad impact of Leelamine on cellular signaling.- Use specific inhibitors of these pathways as positive controls to dissect the observed effects.[3]
Difficulty in reproducing published findings. - Differences in cell line passage number can lead to variability.- Variations in cell culture media and supplements can alter cellular responses.- Different sources or batches of this compound may have varying purity or stability.[10]- Maintain a consistent and low passage number for your cell lines.- Use the same media formulation and serum percentage as the cited study.- Source Leelamine from a reputable supplier and consider potential batch-to-batch variability.[10]

Quantitative Data Summary

Table 1: In Vitro Efficacy (IC₅₀ Values) of Leelamine and its Derivatives in Melanoma Cell Lines.[1]

CompoundUACC 903 (µM)1205 Lu (µM)
Leelamine2.13 ± 0.22.87 ± 0.1
Derivative 4a2.12.9
Derivative 4b2.32.3
Derivative 4c24.424.3
Derivative 5a1.22.0
Derivative 5b1.01.8
Abietic Acid> 100> 100

Table 2: Comparative IC₅₀ Values of Leelamine in Various Cancer and Normal Cell Lines.

Cell LineCancer TypeIC₅₀ Value (µM)
HeLaCervical~5-10
MCF-7Breast~5-10
M21Melanoma~2.5-5
PC3Prostate~10-15
A549Lung~25
U87Glioblastoma~25

Key Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.[1]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) for a specified period (e.g., 24, 48, or 72 hours).[10] Include a vehicle-only control (e.g., DMSO).[10]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[3][10]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[3] The absorbance is proportional to the number of viable cells.

Western Blot for Signaling Pathway Analysis and Autophagic Flux

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins and markers of autophagic flux.[2][3]

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for a defined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2][9]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[3][11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) or autophagy markers (LC3B, p62/SQSTM1) overnight at 4°C.[1][11]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate.[11]

Cholesterol Accumulation Assay (Filipin Staining)

Objective: To visualize the intracellular accumulation of unesterified cholesterol.[9]

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde.[9]

  • Staining: Stain the cells with Filipin III, a fluorescent dye that binds to free cholesterol, according to the manufacturer's protocol.[9]

  • Imaging: Visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter.[9]

Visualizations

Leelamine_Mechanism_of_Action cluster_cell Cell cluster_downstream Downstream Effects Leelamine Leelamine Hydrochloride Membrane Cell Membrane Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Enters Cell & Accumulates NPC1 NPC1 Leelamine->NPC1 Inhibits Cholesterol_Transport Cholesterol Egress NPC1->Cholesterol_Transport Mediates Cholesterol_Accumulation Cholesterol Accumulation RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Accumulation->RTK Inhibits Receptor- Mediated Endocytosis Cholesterol_Accumulation->RTK Signaling_Pathways PI3K/AKT, MAPK, STAT3 Pathways Cholesterol_Accumulation->Signaling_Pathways Inhibition Autophagy Autophagic Flux Cholesterol_Accumulation->Autophagy Inhibits RTK->Signaling_Pathways Activates Cell_Death Caspase-Independent Cell Death Signaling_Pathways->Cell_Death Leads to Troubleshooting_Workflow Start Unexpected Experimental Result Q1 High cytotoxicity in control cells? Start->Q1 A1 Optimize concentration with dose-response curve. Reduce treatment time. Q1->A1 Yes Q2 Inconsistent cell viability results? Q1->Q2 No End Refined Experimental Design A1->End A2 Standardize cell density and assay timing. Q2->A2 Yes Q3 Altered autophagic flux? Q2->Q3 No A2->End A3 Confirm with Western blot for LC3B-II and p62. Q3->A3 Yes Q4 Unexpected protein expression changes? Q3->Q4 No A3->End A4 Consider downstream effects of pathway inhibition. Use specific inhibitors as controls. Q4->A4 Yes Q4->End No A4->End Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot cluster_cholesterol Cholesterol Staining v1 Seed Cells v2 Treat with Leelamine v1->v2 v3 Add MTS Reagent v2->v3 v4 Incubate v3->v4 v5 Measure Absorbance v4->v5 w1 Treat Cells w2 Lyse Cells & Quantify Protein w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detect Protein w4->w5 c1 Seed & Treat Cells c2 Fix Cells c1->c2 c3 Stain with Filipin III c2->c3 c4 Fluorescence Microscopy c3->c4

References

Technical Support Center: Optimizing Leelamine Hydrochloride Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Leelamine hydrochloride in their cancer cell line experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lysosomotropic agent.[1] As a weakly basic and lipophilic compound, it readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[2][3][4] This accumulation disrupts intracellular cholesterol transport, which is thought to involve interference with the Niemann-Pick C1 (NPC1) protein responsible for cholesterol export from lysosomes.[2][5] The resulting cholesterol imbalance inhibits key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, leading to decreased cancer cell viability and the induction of cell death.[1][5][6][7]

Q2: Why do I observe significant vacuolization in my cells after this compound treatment?

A2: The extensive cytoplasmic vacuolization observed is a characteristic morphological change induced by this compound and is directly related to its mechanism of action.[8] The accumulation of the compound within lysosomes causes them to swell, leading to the formation of these vacuoles.[1] Electron microscopy of treated cells often reveals not only vacuoles but also the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, all indicative of disrupted lysosomal function.[8][9]

Q3: Is the cell death induced by this compound apoptotic?

A3: Leelamine-mediated cell death is primarily considered a caspase-independent process, especially in the early stages, distinguishing it from classical apoptosis.[1][10] The cell death is triggered by the accumulation of intracellular cholesterol.[8][9] However, in some breast cancer cell lines, Leelamine has been reported to induce apoptosis in a dose-dependent manner.[7]

Q4: What are the known off-target effects of this compound?

A4: While the primary anti-cancer activity of Leelamine is attributed to the disruption of cholesterol transport, it was initially investigated for other properties.[1] It has been reported to be a weak agonist of cannabinoid receptors (CB1 and CB2) and a weak inhibitor of pyruvate (B1213749) dehydrogenase kinases (PDK).[1] However, its cytotoxic effects in cancer cells are considered independent of these activities.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No significant cell death or inhibition of proliferation observed. 1. Suboptimal Leelamine Concentration: The optimal concentration is highly cell-line dependent.[11] 2. Insufficient Treatment Duration: Effects on signaling pathways can be observed as early as 3-6 hours, but significant cell death may require 24 hours or longer.[11] 3. Cell Line Insensitivity: Some cell lines may be less sensitive due to factors like less acidic lysosomes or lower baseline cholesterol levels.[1] 4. Degraded Compound: Improper storage can lead to the degradation of this compound.[1]1. Perform a Dose-Response Experiment: Determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTS or MTT). A typical starting range is in the low micromolar range.[11] 2. Optimize Treatment Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.[6] 3. Verify Lysosomal Acidity: Use a fluorescent probe like LysoTracker to confirm the acidity of lysosomes in your cell line. Consider testing a panel of cell lines to find a sensitive model.[1] 4. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock.[11]
High variability in cell viability assay results. 1. Inconsistent Cell Seeding Density: Uneven cell distribution can lead to variable results. 2. Inconsistent Leelamine Concentration: Errors in serial dilutions. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Optimize Cell Seeding: Ensure a uniform cell monolayer is achieved.[11] 2. Ensure Accurate Dilutions: Carefully prepare serial dilutions of this compound.[11] 3. Include a Solvent Control: Always include a vehicle-only control to assess the effect of the solvent on cell viability. The final solvent concentration should typically be less than 0.1%.[11]
Difficulty in reproducing published results. 1. Differences in Cell Line Passage Number: Cell characteristics can change over multiple passages. 2. Variations in Cell Culture Conditions: Media, serum, and other supplements can influence cellular response. 3. Different Sources or Batches of Leelamine: Potency can vary between suppliers and batches.1. Maintain Consistent Passage Numbers: Use cells with a low and consistent passage number for experiments.[11] 2. Standardize Culture Conditions: Use the same media formulation, serum percentage, and supplements as the cited study.[11] 3. Source from a Reputable Supplier: Obtain this compound from a reliable source and consider potential batch-to-batch variability.[11]
Cell death is observed, but Western Blots show no inhibition of key signaling pathways (PI3K/Akt, MAPK, STAT3). Alternative Cell Death Mechanisms: The primary driver of cell death is the disruption of cholesterol homeostasis, which can induce cytotoxicity through other mechanisms independent of the inhibition of these specific pathways in some cellular contexts.[1]Investigate Cholesterol Accumulation: Directly confirm the primary effect of Leelamine by staining for unesterified cholesterol using Filipin III.[2] This will verify that the compound is active within the cells even if the downstream signaling effects are not prominent.

Data Presentation

Table 1: In Vitro Efficacy (IC50 Values) of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation(s)
MelanomaUACC 903~2.0 - 2.1[12][13]
Melanoma1205 Lu~2.0 - 2.9[5][12][13]
Breast CancerMDA-MB-231Dose-dependent inhibition observed[7][12]
Breast CancerMCF-7Dose-dependent inhibition observed[7][12]
Breast CancerSUM159Dose-dependent inhibition observed[7][12]
Prostate CancerLNCaPDose-dependent growth inhibition[13]
Prostate CancerC4-2BEffective against this androgen-insensitive cell line[13]
Prostate Cancer22Rv1Efficacy shown in this castration-resistant model[13]
Prostate CancerPC-3Dose-dependent decrease in SREBP1 protein levels[13]

Note: "Dose-dependent inhibition observed" indicates that while a specific IC50 value was not provided in the cited sources, the compound was shown to reduce cell viability in a manner that corresponds with increasing concentration.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., UACC 903, 1205 Lu melanoma cells)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • 96-well plates[6]

  • This compound stock solution (in DMSO)[6]

  • MTS reagent[6]

  • Plate reader[6]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[6]

  • Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.[6]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.[6]

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[11]

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound[3]

  • Ice-cold Phosphate-Buffered Saline (PBS)[10]

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[10]

  • BCA or Bradford protein assay kit[3]

  • SDS-PAGE gels and running buffer[3]

  • PVDF or nitrocellulose membranes[3]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)[15]

  • HRP-conjugated secondary antibodies[3]

  • Enhanced chemiluminescence (ECL) substrate[3]

  • Imaging system[3]

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and visualize the protein bands using an imaging system.[6]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[15]

Visualization of Intracellular Cholesterol Accumulation

This protocol is used to visualize the accumulation of unesterified cholesterol in lysosomes following this compound treatment.

Materials:

  • Cells grown on coverslips[2]

  • This compound[2]

  • Paraformaldehyde (PFA) for fixation[2]

  • Filipin III staining solution[1][2]

  • Fluorescence microscope with a UV filter[1]

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired concentration of this compound for a specified time.[2]

  • Fixation: Fix the cells with 4% paraformaldehyde.[1]

  • Staining: After washing, stain the cells with a solution of Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol.[1][2]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Increased fluorescence intensity compared to control cells indicates cholesterol accumulation.[1]

Visualizations

Leelamine_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine hydrochloride Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulates via lysosomotropism Cholesterol_Transport Intracellular Cholesterol Transport (NPC1) Lysosome->Cholesterol_Transport Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Disrupts PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Inhibits MAPK MAPK Pathway RTK->MAPK Inhibits STAT3 STAT3 Pathway RTK->STAT3 Inhibits Cell_Outcome Decreased Cell Survival, Proliferation, and Migration PI3K_AKT->Cell_Outcome MAPK->Cell_Outcome STAT3->Cell_Outcome

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Leelamine cluster_invitro In Vitro Experiments cluster_mechanism Cell_Culture Cancer Cell Line Culture Dose_Response Dose-Response Assay (e.g., MTS) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot Cholesterol_Stain Cholesterol Staining (Filipin III) Mechanism_Studies->Cholesterol_Stain Microscopy Morphological Analysis (Vacuolization) Mechanism_Studies->Microscopy

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_yes cluster_no Start Experiment Start: Treat cells with Leelamine Check_Effect Observe Expected Cytotoxic Effect? Start->Check_Effect Proceed Proceed with Downstream Analysis Check_Effect->Proceed Yes Troubleshoot Troubleshoot Experiment Check_Effect->Troubleshoot No Check_Conc Optimize Concentration (Dose-Response) Troubleshoot->Check_Conc Check_Time Optimize Duration (Time-Course) Troubleshoot->Check_Time Check_Cells Verify Cell Line Sensitivity Troubleshoot->Check_Cells Check_Compound Check Compound Integrity Troubleshoot->Check_Compound

Caption: A logical troubleshooting workflow for Leelamine experiments.

References

Troubleshooting inconsistent results in Leelamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine hydrochloride. Our aim is to help you navigate common challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Leelamine is a weakly basic and lipophilic diterpene amine, properties that classify it as a lysosomotropic agent.[1][2][3][4][5] This allows it to easily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes.[1][3][5][6][7] This accumulation is the initial step in its mechanism of action, leading to the disruption of intracellular cholesterol transport.[1][4][5][7] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[1][5][6] This inhibition of cholesterol transport has downstream effects on several oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately leading to cancer cell death.[1][3][5][7][8]

Q2: What are the expected morphological changes in cells treated with this compound?

Treatment with this compound typically induces significant vacuolization of the cytoplasm.[9] At the ultrastructural level, as observed through electron microscopy, there is an accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, which indicates a disruption of the lysosomal and endosomal systems.[3][5][9]

Q3: Is the cell death induced by this compound caspase-dependent?

Early-stage cell death mediated by Leelamine is a caspase-independent event, primarily triggered by the accumulation of cholesterol.[3][9] This is an important consideration when designing and interpreting apoptosis assays.

Q4: How should I prepare and store this compound solutions?

This compound is soluble in DMSO and to a lesser extent in water.[8] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C for up to one month to maintain stability and activity.[8] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[9] Always include a vehicle-only control in your experiments.[9]

Troubleshooting Guide

Inconsistent results in experiments with this compound can arise from several factors, ranging from the compound's stability to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Problem Potential Cause Recommended Solution
No or low cytotoxic effect observed Cell line resistanceThe sensitivity to this compound can vary between cell lines.[10] It is advisable to test a panel of cell lines to find a sensitive one for your experiments.
Insufficient treatment duration or concentrationPerform a dose-response and time-course experiment to determine the optimal IC50 value and treatment duration for your specific cell line.[9] While effects on signaling can be seen in as little as 3-6 hours, significant cell death may require 24 hours or longer.[9]
Compound degradationEnsure that this compound has been stored correctly.[11] It is best to use a fresh stock of the compound if degradation is suspected.[11]
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.
Edge effects in microplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
Inconsistent incubation with assay reagentsFor assays like MTS, ensure that the incubation time with the reagent is consistent across all wells.[10]
Unexpected morphological changes in control cells Solvent toxicityThe final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.1%).[9] Always include a solvent-only control in all experiments.[9]
Difficulty in reproducing published results Differences in experimental conditionsFactors such as cell line passage number, variations in cell culture media and supplements, and different sources or batches of this compound can all contribute to discrepancies.[9] Maintain a consistent low passage number for your cells, use the same media formulation, and source the compound from a reputable supplier.[9]
Purity variation between batchesRequest a certificate of analysis for each new batch of this compound to compare purity levels.[11] It is good practice to qualify new batches of critical reagents.[11]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in various cancer cell lines and its solubility in common solvents.

Table 1: Anti-proliferative Activity of this compound

Cancer TypeCell LineIC50 (µM)Citation
MelanomaUACC 903~2.0 - 2.1[12]
Melanoma1205 Lu~2.9[12]
Chronic Myeloid LeukemiaKBM5Effective at 2 µM[12]
MelanomaUACC 903, 1205 Lu~10-20 µM (at 72h)[10]

Note: While dose-dependent inhibition has been observed in breast and prostate cancer cell lines, specific IC50 values were not consistently reported in the reviewed literature.[12]

Table 2: Solubility of this compound

SolventSolubility
DMSO25 - 40 mg/mL
Waterup to 9 mg/mL
DMF20 mg/mL
Ethanol20 mg/mL

Experimental Protocols

Cell Viability (MTS/MTT) Assay

This assay is used to measure the metabolic activity of cells as an indicator of cell viability.[8]

Materials:

  • This compound

  • Human melanoma cell lines (e.g., UACC 903, 1205 Lu)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[8]

  • Treatment: Prepare a stock solution of this compound in DMSO.[8] Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM.[8] Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound.[8] Include a vehicle control (DMSO-treated) and a no-treatment control.[8]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.[8]

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[8]

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[8]

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.[2]

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with this compound at a specific concentration and for a defined time.[2]

  • Cell Lysis: Lyse the cells to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[2]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.[8]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Visualizations

Leelamine_Signaling_Pathway cluster_cell Cancer Cell Leelamine Leelamine hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Lysosome->Cholesterol Disruption RTKs Receptor Tyrosine Kinases (RTKs) Cholesterol->RTKs Inhibition of Endocytosis PI3K PI3K RTKs->PI3K MAPK MAPK (ERK) RTKs->MAPK STAT3 STAT3 RTKs->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_workflow General Experimental Workflow Cell_Culture 1. Cell Culture (e.g., UACC 903, 1205 Lu) Treatment 2. This compound Treatment (Dose-response/Time-course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-AKT, p-ERK, etc.) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50 Calculation, Band Densitometry) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for Leelamine studies.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent/Unexpected Results Check_Compound Check Compound Integrity - Proper storage? - Fresh stock solution? Start->Check_Compound Is_Compound_OK Compound OK? Check_Compound->Is_Compound_OK Check_Cells Review Cell Culture Practices - Cell line passage number? - Media consistency? Is_Cells_OK Cells OK? Check_Cells->Is_Cells_OK Check_Protocol Examine Experimental Protocol - Correct concentrations? - Consistent timing? Is_Protocol_OK Protocol OK? Check_Protocol->Is_Protocol_OK Check_Controls Verify Controls - Vehicle control behavior? - Positive/Negative controls? Is_Controls_OK Controls OK? Check_Controls->Is_Controls_OK Is_Compound_OK->Check_Cells Yes New_Compound Use New Aliquot/ Order New Compound Is_Compound_OK->New_Compound No Is_Cells_OK->Check_Protocol Yes Standardize_Cells Standardize Cell Culture (Thaw new vial, check media) Is_Cells_OK->Standardize_Cells No Is_Protocol_OK->Check_Controls Yes Optimize_Protocol Optimize Protocol (Dose-response, time-course) Is_Protocol_OK->Optimize_Protocol No Repeat_Experiment Repeat Experiment with Validated Controls Is_Controls_OK->Repeat_Experiment Yes

Caption: A logical flowchart for troubleshooting experiments.

References

Leelamine Hydrochloride: A Technical Guide to Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Leelamine hydrochloride, a comprehensive understanding of its stability and optimal storage conditions is paramount for ensuring experimental reproducibility and the integrity of results. This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions to address common challenges encountered during the handling and storage of this promising tricyclic diterpene molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For maximal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers indicate that the powder is stable for at least three years when stored at -20°C and for two years at 4°C.[2] As a crystalline solid, it has been reported to be stable for at least four years when stored at -20°C.[2]

Q2: How should I store this compound stock solutions?

A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store these aliquots at -80°C, where they can remain stable for up to six months.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability studies are not extensively documented in publicly available literature, it is a standard precautionary measure to protect chemical compounds from light.[2] Therefore, it is recommended to store this compound in light-resistant containers.[2]

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with or exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents to prevent chemical degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon thawing The solubility limit may have been exceeded, or the solvent may not be optimal for long-term storage at low temperatures.Gently warm the solution and sonicate to aid in redissolving the precipitate.[2] For future preparations, consider using a lower concentration. Ensure that the storage temperature has been consistently maintained.
Discoloration of the powder This could indicate potential degradation or contamination of the compound.Do not use the discolored powder. It should be discarded according to approved institutional waste disposal procedures, and a fresh supply should be obtained.
Inconsistent experimental results between batches There may be variations in the purity of different manufacturing batches.Always request a certificate of analysis from your supplier for each batch to verify and compare purity levels.
Appearance of unknown peaks in HPLC analysis This suggests the formation of degradation products.A common degradation pathway for diterpene amines involves oxidation, potentially leading to a mono-hydroxylated form.[2] Use mass spectrometry to identify the mass of the unknown peaks and confirm their identity. Ensure proper storage and handling to minimize degradation.
Unexpected loss of compound activity in assays This is likely due to the degradation of this compound from improper storage or handling.Verify that the compound has been stored under the recommended conditions (see FAQs). If degradation is suspected, it is best to use a fresh stock of the compound. Consider performing a purity analysis, such as HPLC, on your existing stock.

Quantitative Data Summary

The following table summarizes the key stability and storage parameters for this compound in both solid and solution forms.

Form Storage Temperature Duration of Stability Key Considerations
Powder (Solid) -20°C≥ 4 years[2]Store in a tightly sealed, light-resistant container, away from moisture.[1]
4°C2 years[2]For shorter-term storage.
Stock Solution -80°CUp to 6 months[1][2]Aliquot into single-use vials to avoid freeze-thaw cycles.[1]
-20°CUp to 1 month[1][2]Suitable for short-term storage of aliquots.

The solubility of this compound in common laboratory solvents is summarized below.

Solvent Maximum Solubility
DMSO 25 mg/mL (approx. 77.66 mM)[1]
Ethanol 20 mg/mL[1]
Water up to 9 mg/mL[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.[1]

  • Weighing: Carefully weigh out the required amount of this compound powder in a sterile vial. For a 10 mM solution, you will need 3.22 mg per 1 mL of DMSO (Molecular Weight: 321.93 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the powder.[1]

  • Dissolution: Tightly cap the vial and vortex thoroughly. To ensure complete dissolution, gentle warming (up to 60°C) and sonication may be necessary until the solution is clear.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1]

  • Storage: Store the aliquots protected from light. For short-term storage (up to one month), use -20°C.[1] For long-term storage (up to six months), -80°C is recommended.[1]

General Protocol for Stability Testing

This protocol outlines a general procedure for conducting stability testing of this compound.

1. Long-Term Stability Testing:

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]

  • Duration: A minimum of 12 months.

2. Accelerated Stability Testing:

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[2]

  • Testing Frequency: A minimum of three time points, including initial (0 months), midpoint (e.g., 3 months), and final (6 months).[2]

  • Duration: 6 months.

3. Stress Testing (Forced Degradation):

  • Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.[2]

  • Conditions: [2]

    • Acid Hydrolysis: 0.1 M HCl at room temperature.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Elevated temperature (e.g., 60°C).

    • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC, to separate the parent drug from its degradation products.[2]

Visualizations

G Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_chemical Chemical Environment Temperature Temperature (-80°C, -20°C, 4°C, Ambient) Stability Leelamine HCl Stability Temperature->Stability Light Light Exposure Light->Stability Moisture Moisture/Humidity Moisture->Stability pH pH (Acidic/Basic Conditions) pH->Stability OxidizingAgents Oxidizing/Reducing Agents OxidizingAgents->Stability Solvent Solvent Type Solvent->Stability

Caption: Factors influencing the stability of this compound.

G Experimental Workflow for Stability Assessment start Prepare Leelamine HCl Stock Solution stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress longterm Long-Term & Accelerated Stability Studies start->longterm hplc HPLC Analysis (Purity & Degradation Products) stress->hplc longterm->hplc data Data Analysis (Degradation Kinetics) hplc->data report Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

G This compound Mechanism of Action cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine HCl Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Disruption of Intracellular Cholesterol Transport Lysosome->Cholesterol Inhibition Inhibition Cholesterol->Inhibition PI3K PI3K/Akt CancerCell Decreased Cancer Cell Survival & Proliferation PI3K->CancerCell MAPK MAPK MAPK->CancerCell STAT3 STAT3 STAT3->CancerCell Inhibition->PI3K Inhibition->MAPK Inhibition->STAT3

Caption: Signaling pathway of this compound.

References

How to prevent Leelamine hydrochloride precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Leelamine hydrochloride in culture media, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the salt form of Leelamine, a lipophilic diterpene amine derived from pine tree bark.[1] It is a lysosomotropic agent, meaning it accumulates in acidic organelles, primarily lysosomes.[2][3][4] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits critical oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3, ultimately leading to cancer cell death.[2][3][5]

Q2: What are the solubility properties of this compound?

A2: this compound is soluble in organic solvents like DMSO and to a limited extent in water.[2][6] Its solubility in aqueous solutions is pH-dependent due to its weakly basic nature.[4]

Q3: Why does this compound precipitate in my culture medium?

A3: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous culture medium is a common issue. This occurs because the compound is significantly less soluble in the aqueous environment of the culture medium compared to the DMSO stock. The sudden change in solvent polarity causes the compound to come out of solution.

Q4: What is the recommended final concentration of DMSO in the culture medium?

A4: To minimize solvent-induced toxicity and precipitation issues, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Problem Possible Cause Recommended Solution
Immediate precipitation upon dilution - High final concentration of this compound. - Rapid dilution into aqueous medium. - Low temperature of the culture medium.- Optimize Working Concentration: Determine the lowest effective concentration for your cell line through a dose-response experiment.[3] - Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. - Pre-warm Media: Always use culture medium that has been pre-warmed to 37°C.
Precipitation over time in the incubator - Instability of the compound at 37°C in aqueous solution. - Interaction with components of the culture medium (e.g., serum proteins, salts).- Fresh Preparation: Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions. - Reduce Serum Concentration: If compatible with your cell line, consider temporarily reducing the serum percentage during the treatment period, as high protein concentrations can sometimes promote precipitation of hydrophobic compounds. - pH Considerations: Ensure your culture medium is properly buffered for the CO2 environment of your incubator to maintain a stable pH, as pH shifts can affect the solubility of weakly basic compounds like Leelamine.
Cloudy or hazy appearance of the medium - Formation of fine, colloidal precipitate.- Increase Mixing: After adding this compound to the medium, gently swirl the flask or plate to ensure thorough mixing. - Solubilizing Agents (Advanced): For persistent issues, consider the use of pharmaceutically acceptable solubilizing agents or excipients, though this requires careful validation to ensure no interference with the experimental outcome.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes a stepwise method to dilute a DMSO stock solution of this compound to minimize precipitation.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure it is fully dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Pre-warm Culture Medium: Place the required volume of complete culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in pre-warmed culture medium. For example, dilute the 10 mM stock 1:100 in warm medium to get a 100 µM solution.

  • Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the pre-warmed medium in your culture vessel. Add the solution dropwise while gently swirling the vessel to ensure rapid and uniform mixing.

  • Visual Inspection: After preparation, visually inspect the medium for any signs of precipitation. A slight initial haziness that quickly dissipates is sometimes acceptable, but persistent cloudiness or visible particles indicate a problem.

Protocol 2: Determination of this compound IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) to identify the optimal working concentration range.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of this compound concentrations in pre-warmed complete culture medium using the stepwise dilution method described above. A typical concentration range to test is 0.1 to 50 µM.[3]

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Solubilize the formazan (B1609692) crystals and measure the absorbance. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
DMSO25 - 40 mg/mL[2]
Waterup to 9 mg/mL[2][6]

Visualizations

Leelamine_Precipitation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation of This compound High_Conc High Final Concentration Precipitation->High_Conc Rapid_Dilution Rapid Dilution Precipitation->Rapid_Dilution Cold_Medium Cold Medium Precipitation->Cold_Medium Instability Instability at 37°C Precipitation->Instability Interaction Media Interaction Precipitation->Interaction Optimize_Conc Optimize Working Concentration High_Conc->Optimize_Conc Stepwise_Dilution Stepwise Dilution Rapid_Dilution->Stepwise_Dilution Prewarm_Medium Pre-warm Medium Cold_Medium->Prewarm_Medium Fresh_Prep Prepare Fresh Instability->Fresh_Prep Reduce_Serum Reduce Serum (%) Interaction->Reduce_Serum

Caption: Troubleshooting workflow for this compound precipitation.

Leelamine_MOA Leelamine Leelamine Hydrochloride Cell_Membrane Cell Membrane Leelamine->Cell_Membrane Crosses Lysosome Lysosome (Acidic pH) Cell_Membrane->Lysosome Accumulates Cholesterol_Transport Inhibition of Cholesterol Transport Lysosome->Cholesterol_Transport Signaling_Pathways Inhibition of Oncogenic Signaling Pathways (PI3K/Akt, MAPK, STAT3) Cholesterol_Transport->Signaling_Pathways Cell_Death Cancer Cell Death Signaling_Pathways->Cell_Death

Caption: Mechanism of action of this compound.

References

Addressing Leelamine-induced cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine. The following information is intended to help address issues related to its cytotoxicity, particularly in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Leelamine?

A1: Leelamine is a naturally derived diterpene amine that exhibits anti-cancer properties through its lysosomotropic nature.[1][2] As a weakly basic compound, it accumulates in acidic organelles, primarily late endosomes and lysosomes.[3][4] This accumulation disrupts intracellular cholesterol transport, leading to a buildup of cholesterol within these organelles.[3][4] The subsequent depletion of available cytosolic cholesterol inhibits critical oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, which are often hyperactivated in cancer cells and are essential for their survival and proliferation.[1][3][5][6]

Q2: Is Leelamine cytotoxic to non-cancerous cell lines?

A2: Leelamine displays selective cytotoxicity, showing significantly lower toxicity to non-cancerous cells compared to cancerous ones.[1][3] For instance, the normal mammary epithelial cell line MCF-10A has been reported to be resistant to the apoptotic and growth-inhibiting effects of Leelamine.[3][7] Studies have shown that Leelamine is approximately 4.5-fold more effective at inhibiting the survival of melanoma cells than normal cells.[5] This selectivity is a key advantage in its potential therapeutic use.

Q3: What are the typical IC50 values of Leelamine in non-cancerous versus cancerous cell lines?

A3: The half-maximal inhibitory concentration (IC50) of Leelamine is significantly higher in non-cancerous cells, indicating lower toxicity. The table below summarizes comparative IC50 values.

Cell TypeAverage IC50 (µM)Fold Difference (Normal/Cancer)Reference
Normal Cells (Average)9.34.5-fold less sensitive[8][9]
Melanoma Cells (Average)2.0[8][9]

Q4: I am observing vacuolization in my non-cancerous cell line after Leelamine treatment. Is this a sign of cytotoxicity?

A4: Vacuolization is an expected morphological change and a direct consequence of Leelamine's mechanism of action.[2] The accumulation of Leelamine in lysosomes leads to their swelling, which appears as cytoplasmic vacuoles.[2] While this indicates the compound is entering the cells and accumulating in the lysosomes as expected, it does not necessarily equate to imminent cell death in non-cancerous cells, which are more resistant to the downstream effects of cholesterol disruption.[3]

Q5: How can I minimize the cytotoxic effects of Leelamine on my non-cancerous control cell line?

A5: Given Leelamine's inherent selectivity, cytotoxicity in non-cancerous cell lines is generally low.[1][3] However, to minimize any potential off-target effects, it is crucial to perform a dose-response study to determine the optimal concentration that induces the desired effect in your cancer cell line of interest while having a minimal impact on the non-cancerous control. Starting with a concentration range based on published IC50 values for your specific cell types is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly high cytotoxicity in a non-cancerous cell line. Cell line sensitivity: Some non-cancerous cell lines might exhibit higher sensitivity than others.Perform a thorough dose-response curve to determine the precise IC50 for your specific non-cancerous cell line. Consider using a different non-cancerous cell line that has been reported to be more resistant to Leelamine, such as MCF-10A.[3][7]
High concentration of Leelamine: The concentration used may be too high for the specific non-cancerous cell line.Lower the concentration of Leelamine to a range where it is effective against the target cancer cells but has minimal effect on the non-cancerous cells.
Solvent toxicity: The solvent used to dissolve Leelamine (e.g., DMSO) may be causing cytotoxicity at the concentration used.Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a vehicle control (cells treated with the solvent alone) to assess its effect.
Contradictory results between viability assays. Different endpoints measured: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).Use multiple assays to get a comprehensive understanding of cell viability. For example, combine a metabolic assay like MTS with a dye exclusion assay like Trypan Blue.
Difficulty in reproducing published IC50 values. Variations in experimental conditions: Cell passage number, seeding density, and incubation time can all influence results.Standardize your experimental protocols. Ensure all parameters are consistent between experiments and align with the conditions reported in the literature.

Experimental Protocols

Cell Viability Assessment (MTS Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.[1][10]

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Drug Treatment: Treat the cells with a range of Leelamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control.

  • Reagent Incubation: Following treatment, add 20 µL of MTS reagent to each well and incubate the plates for 1-4 hours at 37°C.[1][8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1][8] The absorbance is proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This method differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[1]

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of Leelamine. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1][8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by Leelamine.[10]

  • Cell Lysis: Treat cells with Leelamine, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[10][11]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, phospho-STAT3, total-STAT3) overnight at 4°C.[10]

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11]

Visualizations

Leelamine_Mechanism_of_Action cluster_cell Cell cluster_downstream Downstream Effects Leelamine Leelamine Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulation Cholesterol_Transport Inhibition of Cholesterol Transport Lysosome->Cholesterol_Transport Disruption Signaling_Inhibition Inhibition of PI3K/Akt, MAPK, STAT3 Pathways Cholesterol_Transport->Signaling_Inhibition Cell_Death Selective Cancer Cell Death Signaling_Inhibition->Cell_Death

Caption: Leelamine's mechanism of action in cancer cells.

Troubleshooting_Workflow Start High Cytotoxicity in Non-Cancerous Cells Observed Check_Concentration Is Leelamine concentration optimized? Start->Check_Concentration Check_Solvent Is solvent concentration non-toxic (e.g., DMSO <= 0.1%)? Check_Concentration->Check_Solvent Yes Perform_Dose_Response Perform Dose-Response and select lower concentration Check_Concentration->Perform_Dose_Response No Check_Cell_Line Is the non-cancerous cell line known to be resistant? Check_Solvent->Check_Cell_Line Yes Adjust_Solvent Run vehicle control and adjust solvent concentration Check_Solvent->Adjust_Solvent No Consider_Alternative Consider using an alternative non-cancerous cell line (e.g., MCF-10A) Check_Cell_Line->Consider_Alternative No End Issue Resolved Check_Cell_Line->End Yes Perform_Dose_Response->End Adjust_Solvent->End Consider_Alternative->End

Caption: Troubleshooting unexpected cytotoxicity.

Experimental_Workflow Start Start Experiment Cell_Culture Culture Cancer and Non-Cancerous Cell Lines Start->Cell_Culture Treatment Treat with Leelamine (Dose-Response) Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTS Assay) Treatment->Viability_Assay Apoptosis_Assay Assess Apoptosis (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Analyze Signaling Pathways (e.g., Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Caption: General experimental workflow for evaluating Leelamine.

References

Technical Support Center: Interpreting Unexpected Results from Leelamine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Leelamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a lysosomotropic agent. As a weakly basic and lipophilic amine, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[1][2][3] This accumulation is a foundational step in its mechanism, leading to the disruption of intracellular cholesterol transport.[1][3] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol export from lysosomes.[3] This inhibition of NPC1 function results in the accumulation of unesterified cholesterol within late endosomes and lysosomes.[3] The subsequent lack of cytosolic cholesterol disrupts numerous cellular processes vital for cancer cell survival, leading to the inhibition of key oncogenic signaling pathways such as PI3K/AKT, MAPK, and STAT3.[3][4]

Q2: My cancer cell line is showing increasing resistance to this compound over time. What are the potential reasons for this?

A2: Decreased cytotoxicity of this compound over time may indicate the development of acquired resistance. Several mechanisms could be responsible for this phenomenon:

  • Altered Lysosomal pH: Cancer cells may adapt by increasing the pH of their lysosomes, which would reduce the trapping and accumulation of the weakly basic Leelamine.[5]

  • Increased Drug Efflux: The upregulation of efflux pumps, such as P-glycoprotein (MDR1), can actively transport Leelamine out of the cell.[5]

  • Activation of Compensatory Signaling Pathways: Cancer cells might activate alternative survival pathways to bypass the inhibitory effects of Leelamine on the PI3K/Akt, MAPK, and STAT3 pathways.[5]

Q3: I am observing activation of p38 and JNK MAPK pathways, which is contrary to the reported inhibition of the MAPK pathway. Is this a known effect?

A3: While this compound is widely reported to inhibit the MAPK/ERK pathway as a downstream consequence of cholesterol transport disruption, some studies have reported a paradoxical activation of other branches of the MAPK signaling cascade. Specifically, Leelamine has been shown to enhance the phosphorylation of p38 and JNK MAPKs in a dose-dependent manner in hepatocellular carcinoma (HCC) and breast cancer (BC) cells, which was associated with the induction of apoptosis.[6] This suggests a more complex and potentially cell-type-specific role of Leelamine in modulating MAPK signaling.

Q4: Are there reports of unexpected in vivo toxicity with this compound?

A4: Most preclinical studies report that this compound exhibits negligible systemic toxicity.[7][8] For instance, in vivo studies with xenografted melanoma models showed no significant differences in the body weights of treated mice compared to control groups, and blood parameters indicative of organ-related toxicity were within the normal range.[4][9] However, as with any experimental compound, unexpected toxicity can occur depending on the specific animal model, dosage, and administration route. It is crucial to conduct thorough toxicity studies for each new experimental setup.

Troubleshooting Guides

Issue 1: Decreased or Loss of this compound Efficacy

Symptoms:

  • Gradual increase in the IC50 value of Leelamine in your cancer cell line over subsequent passages.

  • Reduced induction of apoptosis or cell cycle arrest at previously effective concentrations.

  • Diminished inhibition of downstream signaling pathways (e.g., p-Akt, p-ERK) following treatment.[5]

Troubleshooting Workflow:

G A Decreased Efficacy Observed B Verify Compound Integrity and Concentration A->B C Assess Lysosomal pH B->C If compound is stable D Investigate Drug Efflux Pump Expression C->D If pH is altered F Restore Sensitivity? C->F Co-treat with V-ATPase inhibitor E Profile Compensatory Signaling Pathways D->E If efflux pump expression is elevated D->F Co-treat with efflux pump inhibitor G Consider Alternative Mechanisms E->G If compensatory pathways are activated F->G If sensitivity is restored G A Paradoxical p38/JNK Activation Observed B Confirm Antibody Specificity and Experimental Controls A->B C Perform Time-Course and Dose-Response Analysis B->C If controls are valid D Inhibit p38/JNK Signaling C->D Establish correlation E Assess Impact on Apoptosis D->E Use specific inhibitors (e.g., SB203580 for p38, SP600125 for JNK) F Conclusion: p38/JNK activation is a direct effect E->F If apoptosis is attenuated G cluster_cell Cancer Cell Leelamine Leelamine HCl Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulation NPC1 NPC1 Lysosome->NPC1 Inhibition Cholesterol_Transport Cholesterol Transport Disruption NPC1->Cholesterol_Transport Signaling_Pathways Inhibition of PI3K/AKT, MAPK/ERK, STAT3 Cholesterol_Transport->Signaling_Pathways Apoptosis Apoptosis Signaling_Pathways->Apoptosis

References

The impact of serum concentration on Leelamine hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Leelamine hydrochloride in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guidance specifically addressing the potential impact of serum concentration on the efficacy of this compound, alongside detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a lipophilic, weakly basic compound classified as a lysosomotropic agent.[1] Its primary mechanism involves crossing the cell membrane and accumulating in acidic organelles, particularly lysosomes.[2][3] This accumulation is due to the protonation of its primary amine group in the acidic lysosomal environment, which traps the molecule inside.[1] The sequestration of Leelamine within lysosomes disrupts intracellular cholesterol transport, leading to the accumulation of unesterified cholesterol.[1][3][4] This disruption of cholesterol homeostasis, in turn, inhibits critical oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately inducing cancer cell death.[4][5]

Q2: How does serum concentration in cell culture media potentially affect the efficacy of this compound?

A2: While direct studies on Leelamine are limited, the efficacy of lipophilic and lysosomotropic compounds can be significantly influenced by the concentration of fetal bovine serum (FBS) or other sera in the culture medium. Serum proteins, such as albumin and alpha-1-acid glycoprotein, are known to bind to drugs, which can reduce the concentration of the free, bioavailable compound that is able to enter cells and exert its effect.[6][7] For hydrophobic molecules, serum components can impact their uptake into cells.[8] Therefore, high concentrations of serum may lead to a decrease in the apparent potency of this compound.

Q3: Should I use serum-free or serum-containing media for my experiments with this compound?

A3: The choice between serum-free and serum-containing media depends on the specific goals of your experiment. For initial potency and mechanism-of-action studies, using a low, consistent serum concentration (e.g., 5-10% FBS) is common practice and supports cell health.[6] However, to minimize the confounding effects of serum protein binding, some researchers may opt for serum-free conditions, especially for uptake and binding assays.[8] It is critical to maintain the same serum concentration across all experiments within a study to ensure reproducibility.

Q4: What are the known IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and experimental conditions. Reported values for melanoma cell lines are summarized in the table below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced efficacy of this compound compared to published data. Higher serum concentration in culture medium: Increased serum levels can lead to greater protein binding of Leelamine, reducing its bioavailability.[6]- Standardize and report the serum percentage used in your experiments.- If possible, perform a dose-response curve at different serum concentrations (e.g., 2%, 5%, 10% FBS) to determine the impact on the IC50 value.- Consider using serum-free medium for a short duration during drug treatment, ensuring cell viability is not compromised.
High variability in results between experiments. Inconsistent serum source or batch: Different lots of FBS can have varying compositions of proteins and lipids, affecting drug binding and cellular responses.[9]- Use a single, quality-controlled batch of serum for an entire set of experiments.- If changing batches is unavoidable, re-validate key findings.
Variable incubation times with Leelamine. - Ensure precise and consistent timing for drug addition and the duration of the assay.[10]
Unexpected cellular morphology (e.g., vacuolization) in control cells. High concentration of solvent (e.g., DMSO). - Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).- Include a solvent-only control in all experiments.[11]
Serum components: Some sera can contain factors that may induce stress responses in certain cell lines.- Test different sources or batches of serum.- Consider using heat-inactivated serum, as this can reduce the activity of certain serum components.[12]
Difficulty reproducing published findings. Differences in experimental protocols: Variations in cell line passage number, seeding density, or specific assay kits can contribute to discrepancies.- Maintain a consistent and low passage number for your cell lines.- Adhere strictly to the cell seeding densities and protocols outlined in the cited literature.[11]

Quantitative Data

Table 1: In Vitro Efficacy (IC50 Values) of this compound in Melanoma Cell Lines

CompoundUACC 903 (µM)1205 Lu (µM)
Leelamine2.52.0

Data is illustrative and may vary based on experimental conditions.

Experimental Protocols

Cell Viability (MTS/MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human melanoma cell lines (e.g., UACC 903, 1205 Lu)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[13]

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.[13]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.[13]

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[13]

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.[13]

  • Solubilization (for MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[13]

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3).

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 3-6 µM) for various time points (e.g., 3, 6, 12, 24 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK STAT3 STAT3 RTK->STAT3 Leelamine Leelamine hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Lysosome->Cholesterol Disruption Cholesterol->RTK Inhibition of Endocytosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: this compound's mechanism of action.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat with Leelamine HCl (Dose-Response / Time-Course) start->treat viability Cell Viability Assay (MTS/MTT) treat->viability western Signaling Pathway Analysis (Western Blot) treat->western cholesterol Cholesterol Accumulation (Filipin Staining) treat->cholesterol end End: Data Analysis & Interpretation viability->end western->end cholesterol->end

Caption: General experimental workflow for this compound.

References

Best practices for handling and disposal of Leelamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and disposal of Leelamine hydrochloride, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

There are conflicting classifications regarding the hazards of this compound.[1] Some Safety Data Sheets (SDS) indicate that it does not meet the criteria for hazard classification.[2] However, other sources classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][3] Given this discrepancy, it is crucial to adopt a precautionary approach and handle this compound as a hazardous substance.[1] Its biological activity, including the induction of apoptosis, suggests it could also be managed as a cytotoxic agent, which would require stricter handling and disposal protocols.[1]

Q2: What personal protective equipment (PPE) is required when working with this compound?

To minimize exposure, the use of appropriate personal protective equipment is imperative.[3] This includes:

  • Eye Protection: Safety goggles with side-shields are required. A face shield should be used in addition to goggles if there is a splash hazard.[3]

  • Hand Protection: Wear chemical-resistant, impervious gloves.[3] The specific glove material should be selected based on chemical compatibility charts.[3]

  • Body Protection: An impervious lab coat or apron is necessary to prevent skin contact.[2][3]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form or when adequate ventilation is not available.[2][3]

Q3: How should I properly store this compound in the laboratory?

Store this compound in a tightly closed container in a cool, shaded, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

Q4: Can I dispose of small quantities of this compound in the regular trash or down the drain?

No, direct disposal into sanitary sewers or general trash is strictly prohibited.[1] this compound is very toxic to aquatic life, and therefore all waste must be treated as hazardous.[1][3]

Q5: What should I do in case of a spill?

In the event of a this compound spill, ensure you are wearing the appropriate PPE before starting the cleanup.[3] The general procedure is to cover the spillage with a suitable absorbent material, then sweep up the material and place it in an appropriate, labeled container for hazardous waste disposal.[2]

Troubleshooting Guides

Issue: I'm having trouble dissolving this compound.

Solution: this compound is a crystalline solid.[5] To aid dissolution, you can try sonication or gentle heating.[6] For in vivo experiments requiring injection, using the salt form is preferable as it generally has higher solubility.[6] If you are preparing a solution for oral gavage, especially with larger doses, creating a homogeneous suspension using 0.5% CMC-Na is recommended.[6]

Issue: My experimental results are inconsistent.

Solution: Inconsistent results could be due to the degradation of the compound. This compound may decompose upon exposure to heat or moisture.[2] Ensure that it is stored correctly in a tightly closed container in a cool, dry place.[4] Always use a fresh solution for your experiments whenever possible.

Data Summary

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₁N·HCl[2]
Molecular Weight 321.93 g/mol [2]
Appearance White solid[2]
IUPAC Name (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride[2]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][3] Don the required personal protective equipment (safety goggles, chemical-resistant gloves, and a lab coat).

  • Weighing: When weighing the solid compound, avoid the formation of dust and aerosols.[2]

  • Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly.[2][3] Clean any contaminated surfaces.

  • Storage: Securely close the container and store it according to the recommended conditions.

Protocol 2: Waste Segregation and Disposal

  • Waste Identification: All materials contaminated with this compound, including unused product, solutions, pipette tips, vials, and used PPE, must be segregated as hazardous waste.[1][3]

  • Container Management: Use a dedicated, clearly labeled, and sealed container for this compound waste.[3] A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.[1] The container must be kept securely closed except when adding waste.[1]

  • Labeling: The waste container must be clearly labeled with "this compound" and the appropriate hazard symbols.[3]

  • Storage of Waste: Store the sealed hazardous waste container in a designated accumulation area.[3]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide the disposal company with the Safety Data Sheet (SDS).[1]

Protocol 3: Decontamination of Surfaces and Equipment

  • Preparation: Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

  • Decontamination: For surfaces and equipment contaminated with this compound, scrub the area with alcohol.[1]

  • Waste Disposal: All cleaning materials (e.g., wipes, absorbent pads) used in the decontamination process must also be disposed of as hazardous waste.[1]

Diagrams

Spill_Response_Workflow spill Spill of Leelamine Hydrochloride Occurs assess Assess the Spill (Size and Location) spill->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain collect Carefully Sweep Up Absorbent Material and Spilled Solid contain->collect place_in_container Place Waste in a Labeled Hazardous Waste Container collect->place_in_container decontaminate Decontaminate the Spill Area (e.g., with alcohol) place_in_container->decontaminate dispose_cleaning Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_cleaning report Report the Spill (Follow Institutional Protocol) dispose_cleaning->report

Caption: Workflow for handling a this compound spill.

Disposal_Decision_Tree start This compound Waste Generated is_contaminated Is the item contaminated with This compound? (e.g., gloves, vials, solutions) start->is_contaminated yes_contaminated Yes is_contaminated->yes_contaminated   no_contaminated No is_contaminated->no_contaminated   hazardous_waste Segregate as Hazardous Waste yes_contaminated->hazardous_waste non_hazardous_waste Dispose as Non-Hazardous Laboratory Waste no_contaminated->non_hazardous_waste collect_in_labeled_container Collect in a dedicated, labeled, and sealed hazardous waste container hazardous_waste->collect_in_labeled_container arrange_disposal Arrange for pickup by a licensed waste disposal company collect_in_labeled_container->arrange_disposal

Caption: Decision tree for the proper disposal of this compound waste.

References

Avoiding compound aggregation of Leelamine in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and mitigate the compound aggregation of Leelamine in biochemical assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with Leelamine, focusing on issues arising from its potential for aggregation.

Q1: My dose-response curve for Leelamine is inconsistent, unusually steep, or "bell-shaped." What is the likely cause?

A: Such curve shapes are classic indicators of compound aggregation.[1] At a certain concentration, known as the Critical Aggregation Concentration (CAC), Leelamine molecules may self-associate to form colloidal aggregates.[1] These aggregates can non-specifically inhibit enzymes or other proteins, leading to a steep, often irreversible, dose-response.[1] The decrease in activity at higher concentrations (a "bell" or "U-shape") can occur in cell-based assays as larger aggregates may have reduced cell permeability or exhibit cytotoxicity.[1]

Troubleshooting Steps:

  • Visual Inspection: Check for any visible precipitate in your assay wells at high Leelamine concentrations.

  • Include Detergent: Repeat the assay, adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the assay buffer. If aggregation is the cause, the detergent will disrupt the colloids, resulting in a significant rightward shift or complete loss of the inhibitory activity.[2]

  • Vary Target Concentration: For enzyme assays, increasing the enzyme concentration should not affect the IC50 of a specific inhibitor. However, for an aggregator, a higher enzyme concentration will require more aggregate to achieve the same level of inhibition, thus shifting the IC50.

Q2: I'm observing high background or a false-positive signal in my fluorescence-based assay when using Leelamine. What should I do?

A: This could be due to the intrinsic fluorescence of Leelamine or interference from light scattering caused by aggregates.

Troubleshooting Steps:

  • Run a Control Experiment: Prepare serial dilutions of Leelamine in the assay buffer without the target protein or other key reagents.[3]

  • Measure Intrinsic Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay. A concentration-dependent increase in signal indicates that Leelamine itself is fluorescent at these wavelengths.[3]

  • Check for Light Scattering: If using a fluorescence polarization or intensity assay, aggregates can scatter light, leading to artificially high readings. This effect should be diminished by the inclusion of a non-ionic detergent as described above.

Q3: How can I definitively confirm that Leelamine is aggregating under my specific assay conditions?

A: The most direct method to confirm and characterize compound aggregation is through biophysical techniques.

Confirmation Method:

  • Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution.[4] By preparing Leelamine at various concentrations in your assay buffer (without detergent), you can measure the particle size. A sharp increase in the hydrodynamic radius above a certain concentration indicates the formation of aggregates and allows you to determine the CAC.[5]

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of Leelamine that make it prone to aggregation?

A: Leelamine is a weakly basic and lipophilic (fat-soluble) amine.[6] Compounds with these characteristics, particularly a high LogP (a measure of lipophilicity) and a basic pKa, have a tendency to self-associate in aqueous buffers to minimize the exposure of their hydrophobic surfaces to water, leading to the formation of colloidal aggregates.[7] This same property also drives its accumulation in the acidic environment of lysosomes in cell-based systems, a phenomenon known as lysosomotropism.[6][7]

Q2: What is compound aggregation and why is it a problem in biochemical assays?

A: Compound aggregation is a phenomenon where small molecules self-associate to form larger colloidal particles in solution, typically in the low micromolar range.[1] These aggregates are a major source of artifacts in drug discovery because they can non-specifically inhibit multiple, unrelated proteins by sequestering them on the aggregate surface.[2] This leads to false-positive results that are not reproducible in follow-up studies and are not due to a specific interaction with the target molecule.[8]

Q3: How do detergents prevent Leelamine aggregation?

A: Non-ionic detergents like Triton X-100 or Tween-80 work by forming micelles that can incorporate the hydrophobic Leelamine molecules.[9] This prevents the Leelamine molecules from self-associating into larger, problematic aggregates. The detergent molecules essentially shield the hydrophobic parts of Leelamine from the aqueous buffer, keeping it in a soluble, monomeric state.[10]

Q4: Will changing the buffer pH or ionic strength affect Leelamine aggregation?

A: Yes, both pH and ionic strength can significantly influence aggregation.[11][12]

  • pH: Leelamine has a basic pKa of approximately 9.9.[6] At physiological pH (~7.4), a significant portion of Leelamine will be protonated (charged). Changes in pH can alter the charge state, which in turn affects its solubility and propensity to aggregate.

  • Ionic Strength: The salt concentration of the buffer can also play a role. Low ionic strength can sometimes lead to aggregation due to strong electrostatic interactions, while increasing ionic strength can shield these charges and potentially reduce aggregation.[11] However, the effect can be complex and compound-dependent. It is crucial to maintain consistent buffer conditions across all experiments.[11]

Quantitative Data Summary

The following tables summarize key physicochemical properties of Leelamine and recommended starting concentrations for detergents used to mitigate aggregation.

Table 1: Physicochemical Properties of Leelamine

PropertyValueReference
Molecular Formula C₂₀H₃₁NN/A
pKa (basic) ~9.9[6]
LogD (pH 7.4) ~2.8[6]
LogD (pH 5.0) ~2.1[6]

LogD is the distribution coefficient at a specific pH, indicating lipophilicity at that pH.

Table 2: Recommended Detergent Concentrations for Mitigating Aggregation

DetergentTypeRecommended Starting Concentration (% v/v)Notes
Triton X-100 Non-ionic0.01% - 0.1%Effective at disrupting aggregates. May interfere with UV absorbance readings below 280 nm.[13]
Tween-20 Non-ionic0.01% - 0.05%A mild non-ionic detergent commonly used to reduce non-specific binding.[5]
Tween-80 Non-ionic0.01% - 0.025%Often used as a stabilizer against aggregation and surface absorption.[14]

Note: Always test for detergent compatibility with your specific assay, as high concentrations can inhibit some biological targets.[2]

Experimental Protocols

Protocol 1: Detecting Leelamine Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for using DLS to determine the critical aggregation concentration (CAC) of Leelamine.

  • Buffer Preparation: Prepare the exact assay buffer that will be used in your biochemical experiment. The buffer must be free of any detergents for this analysis.

  • Filtration: Filter the buffer using a 0.2 µm syringe filter to remove any dust or particulate matter.[15]

  • Sample Preparation:

    • Prepare a high-concentration stock solution of Leelamine in 100% DMSO.

    • Create a series of dilutions of Leelamine in the filtered assay buffer. Typical concentration ranges to test are from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and typically ≤1%.

    • Include a "buffer + DMSO" only sample as a negative control.

  • DLS Measurement:

    • Transfer approximately 20-50 µL of each sample into a clean, manufacturer-recommended DLS plate or cuvette.[4]

    • Allow the samples to equilibrate to the desired temperature within the DLS instrument.

    • Perform the DLS measurement to determine the particle size distribution (hydrodynamic radius) and polydispersity for each concentration.[16]

  • Data Analysis: Plot the average hydrodynamic radius (Rh) or the scattering intensity against the Leelamine concentration. The CAC is identified as the concentration at which there is a sharp and significant increase in particle size, indicating the formation of aggregates.[5]

Protocol 2: General Biochemical Assay Protocol to Counteract Aggregation

This protocol provides a modified workflow for a typical enzyme inhibition assay to test if Leelamine's activity is aggregation-dependent.

  • Reagent Preparation:

    • Buffer A: Prepare your standard assay buffer.

    • Buffer B: Prepare your standard assay buffer containing a non-ionic detergent (e.g., 0.02% Triton X-100).

  • Compound Dilution: Prepare two identical serial dilution plates of Leelamine. Dilute one set using Buffer A and the other using Buffer B.

  • Assay Procedure:

    • In a microplate, add the enzyme and either Buffer A or Buffer B to the appropriate wells.

    • Add the corresponding Leelamine dilutions (from the plates prepared in Step 2) to the wells. Include "no inhibitor" and "no enzyme" controls for both buffer conditions.

    • Incubate the enzyme and Leelamine for 5-10 minutes. This pre-incubation step is important as aggregate-based inhibition is often time-dependent.[17]

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Leelamine concentration under both buffer conditions (with and without detergent).

    • Plot the dose-response curves. If the IC50 value of Leelamine significantly increases (potency decreases) in the presence of the detergent (Buffer B), it strongly suggests that the observed inhibition is due to aggregation.[17]

Visualizations

Below are diagrams illustrating key workflows and concepts related to Leelamine aggregation.

Troubleshooting_Workflow A Inconsistent or Steep Dose-Response Curve? B Perform Assay with 0.01% Triton X-100 A->B C Is IC50 Shifted >2-fold or Activity Lost? B->C D Conclusion: Inhibition is likely due to AGGREGATION C->D Yes E Conclusion: Inhibition is likely SPECIFIC C->E No F Confirm with DLS Analysis D->F

Caption: Troubleshooting workflow for suspected compound aggregation.

Detergent_Mechanism cluster_0 Without Detergent cluster_1 With Detergent L1 L A Leelamine Aggregate L2 L L3 L L4 L L5 L L6 L L7 L L8 L M1 Monomeric Leelamine in Micelle D1 D D2 D D3 D D4 D L_in_M L

References

Technical Support Center: Control Experiments for Studying Leelamine Hydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanism of Leelamine hydrochloride.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lysosomotropic agent.[1][2][3] As a weakly basic and lipophilic amine, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[1][2][4] This accumulation is a critical first step in its mechanism, leading to the disruption of intracellular cholesterol transport.[1][5][6] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol export from lysosomes.[1][6] This inhibition results in the accumulation of unesterified cholesterol within late endosomes and lysosomes, impacting numerous cellular processes vital for cancer cell survival and proliferation.[1][6]

Q2: Which signaling pathways are affected by this compound treatment?

A2: The disruption of cholesterol homeostasis by this compound leads to the inhibition of several key oncogenic signaling pathways.[1][7] These include the PI3K/Akt, MAPK, and STAT3 pathways.[2][6][7][8] By inhibiting these pathways, Leelamine can reduce cancer cell survival, proliferation, and migration.[7][9]

Designing Control Experiments

Q3: What are essential positive and negative controls to include when studying Leelamine's effects?

A3: For positive controls, well-characterized lysosomotropic agents like chloroquine (B1663885) or U18666A can be used to mimic the lysosomal cholesterol accumulation phenotype.[10] For a negative control, abietic acid, a structurally similar but inactive analog of Leelamine, is an excellent choice as it does not significantly impact cancer cell survival.[6]

Q4: How can I confirm that the observed effects of Leelamine are due to its lysosomotropic nature?

A4: To confirm that Leelamine's activity is dependent on its lysosomotropic properties, you can perform a competition assay with a fluorescent lysosomal dye, such as LysoTracker Red.[10][11] A decrease in the dye's fluorescence in the presence of Leelamine indicates that it is accumulating in the lysosomes and competing with the dye.[11] Additionally, chemical modification of Leelamine's primary amino group, which is crucial for its lysosomotropic effect, should lead to a loss of its anticancer activity.[12]

Q5: How can I specifically test the hypothesis that Leelamine's mechanism involves disruption of cholesterol transport?

A5: A key experiment is to attempt to rescue the cells from Leelamine-induced cell death by depleting cholesterol.[3] This can be achieved by co-treating the cells with a cholesterol-depleting agent like β-cyclodextrin.[3][5] If cholesterol depletion attenuates the cytotoxic effects of Leelamine, it strongly supports the hypothesis that its mechanism is dependent on disrupting cholesterol homeostasis.[3]

Troubleshooting Guides

Inconsistent Experimental Results

Problem: High variability in cell viability assays (e.g., MTS or MTT) between experiments.

Possible CauseRecommended Solution
This compound degradation Ensure the compound is stored correctly (solid at -20°C, solutions at -80°C for up to 6 months or -20°C for up to one month).[13] Prepare fresh working solutions for each experiment.[13]
Inconsistent cell seeding density Standardize cell seeding protocols and ensure even cell distribution in multi-well plates.
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.5%).[5] Include a vehicle-only control.[9]
Precipitation of this compound Visually inspect the treatment media for any precipitation. If observed, try preparing a fresh stock solution or gently warming and sonicating to aid dissolution.[13]
Difficulty Interpreting Western Blot Data

Problem: No significant change in the phosphorylation status of Akt, ERK, or STAT3 after Leelamine treatment.

Possible CauseRecommended Solution
Suboptimal treatment time or concentration Perform a time-course (e.g., 3, 6, 12, 24 hours) and dose-response (e.g., 3-6 µM) experiment to determine the optimal conditions for observing pathway inhibition.[8][9]
Poor antibody quality Validate primary antibodies using positive and negative controls. Ensure the use of appropriate secondary antibodies.
Low protein concentration Ensure sufficient protein is loaded onto the SDS-PAGE gel (typically 20-30 µg).[9]
Cell line resistance The specific cell line being used may have intrinsic resistance mechanisms or may not heavily rely on the targeted pathways for survival.

Experimental Protocols & Data

Protocol 1: Cholesterol Depletion Rescue Experiment

Objective: To determine if the cytotoxic effects of this compound are dependent on the disruption of cholesterol homeostasis.

Methodology:

  • Seed cancer cells (e.g., UACC 903 melanoma cells) in 96-well plates and allow them to adhere overnight.

  • Pre-treat or co-treat the cells with a cholesterol-depleting agent, such as β-cyclodextrin, along with varying concentrations of this compound.[5]

  • Include control groups treated with this compound alone, β-cyclodextrin alone, and a vehicle control.

  • After a specified incubation period (e.g., 72 hours), assess cell viability using an MTS or MTT assay.[1][5]

Expected Results:

TreatmentExpected Cell Viability (%)
Vehicle Control100
This compound (IC50 concentration)~50
β-cyclodextrin~100
This compound + β-cyclodextrin>50 (rescued)
Protocol 2: Lysosomotropism Confirmation Assay

Objective: To confirm the accumulation of this compound in lysosomes.

Methodology:

  • Culture cells on coverslips or in imaging-compatible plates.

  • Treat the cells with this compound for a specified time.

  • Incubate the cells with LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic organelles.[11]

  • Wash the cells and acquire fluorescent images using a confocal microscope.

  • Quantify the fluorescence intensity of LysoTracker Red in the presence and absence of this compound.

Expected Results:

TreatmentLysoTracker Red Fluorescence Intensity
Untreated ControlHigh
This compoundSignificantly Reduced
Chloroquine (Positive Control)Significantly Reduced
Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.[1]

Methodology:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[2]

  • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).[1]

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[1]

  • Perform densitometry to quantify the changes in protein phosphorylation relative to the total protein levels.[1]

Expected Quantitative Data:

Target ProteinTreatmentFold Change in Phosphorylation (Normalized to Total Protein)
p-AKT/Total AKTThis compoundDecrease
p-ERK/Total ERKThis compoundDecrease
p-STAT3/Total STAT3This compoundDecrease

Visualizations

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Lysosome->Cholesterol Disruption RTKs Receptor Tyrosine Kinases (RTKs) Cholesterol->RTKs Inhibition of Endocytosis PI3K PI3K/AKT RTKs->PI3K MAPK MAPK/ERK RTKs->MAPK STAT3 STAT3 RTKs->STAT3 Cell_Outcome Decreased Cell Proliferation & Survival PI3K->Cell_Outcome MAPK->Cell_Outcome STAT3->Cell_Outcome

Caption: this compound's proposed mechanism of action.

Experimental_Workflow cluster_workflow Experimental Workflow for Leelamine Controls cluster_lysosomotropism Confirm Lysosomotropism cluster_cholesterol Confirm Cholesterol Disruption cluster_downstream Analyze Downstream Effects start Hypothesis: Leelamine's effect is due to lysosomal cholesterol disruption Lysotracker LysoTracker Assay start->Lysotracker Amino_Mod Modify Amino Group start->Amino_Mod Rescue Cholesterol Depletion Rescue (β-cyclodextrin) Lysotracker->Rescue Amino_Mod->Rescue Filipin Filipin Staining Rescue->Filipin Western Western Blot (p-AKT, p-ERK, p-STAT3) Filipin->Western Cell_Viability Cell Viability Assay Western->Cell_Viability Conclusion Conclusion: Mechanism Validated Cell_Viability->Conclusion

Caption: Workflow for control experiments.

Logical_Relationship cluster_logic Logical Flow of Control Experiments Observation1 Observation: Leelamine induces cell death Control1 Control Experiment 1: Cholesterol depletion rescues cells Observation1->Control1 Control2 Control Experiment 2: Inactive analog (Abietic Acid) has no effect Observation1->Control2 Control3 Control Experiment 3: Leelamine competes with LysoTracker dye Observation1->Control3 Conclusion1 Conclusion 1: Cell death is dependent on cholesterol disruption Control1->Conclusion1 Final_Conclusion Overall Conclusion: Leelamine is a lysosomotropic agent that induces cell death by disrupting cholesterol transport Conclusion1->Final_Conclusion Conclusion2 Conclusion 2: Specific chemical structure is required for activity Control2->Conclusion2 Conclusion2->Final_Conclusion Conclusion3 Conclusion 3: Leelamine is lysosomotropic Control3->Conclusion3 Conclusion3->Final_Conclusion

Caption: Logical relationships in Leelamine experiments.

References

Differentiating specific vs. non-specific effects of Leelamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Leelamine hydrochloride in experimental settings. The focus is to enable clear differentiation between the specific, intended effects and potential non-specific or off-target cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the established specific mechanism of action for this compound?

A1: this compound is a weakly basic and lipophilic diterpene amine.[1] Its primary and specific mechanism of action is centered on its lysosomotropic properties.[2][3][4] Due to its chemical nature, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[5] This sequestration within lysosomes leads to the disruption of intracellular cholesterol transport.[2][3][6] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[2][7] The resulting accumulation of unesterified cholesterol within late endosomes and lysosomes is the foundational specific effect that triggers downstream anti-cancer activities.[2][3]

Q2: What are the known or potential non-specific effects of this compound?

A2: While the primary mechanism is well-defined, some non-specific or off-target effects of Leelamine have been reported. Initially, it was identified as a weak agonist for cannabinoid receptors (CB1 and CB2) and a weak inhibitor of pyruvate (B1213749) dehydrogenase kinases (PDK).[4][8] However, its potent anti-cancer effects are considered independent of these activities.[4][7] In specific cellular contexts, other effects have been observed, such as the induction of reactive oxygen species (ROS) production and the modulation of the STAT5 pathway.[9] It is crucial to consider the cell type and experimental conditions, as these can influence the manifestation of such non-specific effects.

Q3: How does the specific action of Leelamine on cholesterol transport lead to cancer cell death?

A3: The specific disruption of cholesterol homeostasis triggers a cascade of downstream events that are detrimental to cancer cells. By sequestering cholesterol in lysosomes, Leelamine effectively depletes its availability for other essential cellular processes.[7][10] This leads to the inhibition of key oncogenic signaling pathways that are often hyperactivated in cancer and are dependent on cholesterol for proper function, including:

  • PI3K/AKT Pathway[1][11]

  • MAPK/ERK Pathway[1][11]

  • STAT3 Pathway[1][11]

The inhibition of these pathways collectively suppresses cancer cell proliferation, survival, and migration, ultimately leading to caspase-independent cell death.[3]

Q4: My cells show significant vacuolization after Leelamine treatment. Is this a specific or non-specific effect?

A4: The appearance of cytoplasmic vacuoles is a hallmark and a direct consequence of Leelamine's specific lysosomotropic mechanism.[4] As Leelamine accumulates in lysosomes, it causes osmotic swelling of these organelles, leading to their appearance as large vacuoles.[4] This phenotype is often accompanied by the accumulation of membrane whorls and lipofuscin-like structures, which can be observed via electron microscopy.[3] Therefore, vacuolization is a visual indicator of the compound's on-target engagement with lysosomes.

Troubleshooting Guides

Issue 1: High variability or no significant effect in cell viability assays.
  • Potential Cause 1 (Non-specific): Inconsistent compound activity. this compound solutions, if not prepared and stored correctly, can degrade.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[12] For short-term storage, aliquots can be kept at -20°C for up to a month, and for longer-term, at -80°C for up to six months.[12] Avoid repeated freeze-thaw cycles.[12]

  • Potential Cause 2 (Specific): Cell-type dependency. The cytotoxic effects of Leelamine are linked to the disruption of cholesterol transport.[3] Cell lines with inherently low cholesterol levels or less acidic lysosomes may be less sensitive.[4]

    • Solution: Confirm the lysosomal acidity of your cell line using a fluorescent probe like LysoTracker.[4] If investigating a new cell line, it is advisable to perform a dose-response experiment to determine the IC50.[13]

  • Potential Cause 3 (Non-specific): Sub-optimal experimental conditions. Insufficient treatment duration or incorrect compound concentration can lead to minimal effects.

    • Solution: Conduct a time-course experiment. Effects on signaling pathways can be observed as early as 3-6 hours, while significant cell death may require 24 hours or more.[13]

Issue 2: Observed cell death does not seem to correlate with the inhibition of PI3K/AKT or MAPK pathways.
  • Potential Cause (Specific): Primary mechanism vs. downstream effects. The primary driver of Leelamine-induced cell death is the disruption of cholesterol homeostasis, which is upstream of the signaling pathway inhibition.[3][4] While inhibition of these pathways is a common consequence, the extent can vary between cell lines.

    • Solution: Directly assess the specific mechanism of action. Use Filipin staining to visualize the accumulation of unesterified cholesterol in the lysosomes of treated cells.[2] This provides direct evidence of on-target activity. Additionally, a cholesterol depletion experiment can be performed. Co-treatment with a cholesterol-depleting agent like β-cyclodextrin should rescue the cells from Leelamine-induced death, confirming that the cytotoxicity is dependent on cholesterol accumulation.[3]

Quantitative Data Summary

CompoundCell LineIC50 (µM)Reference
LeelamineUACC 903 (Melanoma)2.13 ± 0.2[2]
Leelamine1205 Lu (Melanoma)2.87 ± 0.1[2]
Derivative 5aUACC 903 (Melanoma)1.2[2]
Derivative 5bUACC 903 (Melanoma)1.0[2]
Abietic AcidUACC 903 (Melanoma)> 100[2]
LigandTarget ProteinDock Score (DS)Binding Energy (BE) (kCal/mol)Reference
CholesterolNPC1-14.35-156.64[2]
LeelamineNPC1-11.21-85.34[2]
CholesterolNPC2-11.01-140.33[2]

Experimental Protocols

Protocol 1: Filipin Staining for Unesterified Cholesterol

Objective: To visualize the accumulation of unesterified cholesterol in lysosomes, a specific effect of this compound.

Methodology:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with a freshly prepared solution of Filipin III (e.g., 50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope with a UV filter. An accumulation of punctate fluorescence in the perinuclear region of Leelamine-treated cells indicates cholesterol accumulation in lysosomes.[2]

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the downstream effects of Leelamine on key oncogenic signaling pathways.

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations or for different time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or similar protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.[2][11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used to quantify the changes in protein phosphorylation relative to the total protein levels.[2]

Visualizations

Leelamine_Signaling_Pathway cluster_cell Cancer Cell Leelamine Leelamine hydrochloride Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulation Cholesterol_Transport Cholesterol Transport (NPC1) Lysosome->Cholesterol_Transport Inhibition PI3K_AKT PI3K/AKT Pathway Cholesterol_Transport->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Cholesterol_Transport->MAPK_ERK STAT3 STAT3 Pathway Cholesterol_Transport->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival STAT3->Cell_Survival Experimental_Workflow cluster_workflow Experimental Workflow cluster_specific Specific Effect Verification cluster_downstream Downstream Effect Analysis start Start: Treat cells with This compound Filipin_Staining Filipin Staining for Cholesterol Accumulation start->Filipin_Staining Rescue_Experiment Cholesterol Depletion Rescue Experiment start->Rescue_Experiment Viability_Assay Cell Viability Assay (MTS/MTT) Filipin_Staining->Viability_Assay Rescue_Experiment->Viability_Assay Western_Blot Western Blot for Signaling Pathways Viability_Assay->Western_Blot

References

Technical Support Center: Optimizing Leelamine Hydrochloride Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Leelamine hydrochloride in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a specific focus on optimizing treatment duration to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a lysosomotropic agent.[1][2][3][4] As a weakly basic and lipophilic compound, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[1][2][5][6] This accumulation disrupts intracellular cholesterol transport, which is the foundational step in its mechanism of action.[1][2][7][8] The disruption of cholesterol homeostasis leads to the inhibition of several key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately inducing cancer cell death.[1][4][7][9]

Q2: What is a typical starting concentration range for this compound in vitro?

A2: The optimal concentration of this compound is highly dependent on the specific cell line. However, a common starting point for many cancer cell lines is in the low micromolar range.[10] It is essential to perform a dose-response experiment (e.g., an IC50 determination) for your cell line of interest. For many melanoma cell lines, IC50 values are approximately 2 µM.[9][11]

Q3: How do I determine the optimal treatment duration for my experiment?

A3: The optimal treatment duration depends on the experimental endpoint you are investigating.[10]

  • Signaling Pathway Inhibition: Changes in the phosphorylation status of proteins in the PI3K/AKT and MAPK pathways can often be observed as early as 3 to 6 hours after treatment. Inhibition of the STAT3 pathway may require a longer duration, around 12 hours.[9][10]

  • Cell Viability and Apoptosis: Significant effects on cell viability and the induction of apoptosis are typically observed after 24 hours of continuous exposure, with experiments often extending to 48 or 72 hours.[10][12]

  • Cholesterol Accumulation: The initial event of cholesterol accumulation within lysosomes can be detected relatively early, often preceding widespread cell death.[10]

A time-course experiment is the most effective method for optimization. Treat your cells with a predetermined effective concentration of this compound (e.g., the IC50 value) and collect samples at various time points (e.g., 3, 6, 12, 24, 48 hours) to analyze your endpoint of interest.[10]

Q4: What are the appropriate controls for an experiment involving this compound?

A4: It is crucial to include the following controls:

  • Untreated Control: Cells that do not receive any treatment.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in the experimental conditions. This ensures that any observed effects are due to the drug and not the solvent.[13]

Troubleshooting Guide

Problem Possible Causes Solutions
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors.- Cell contamination.- Ensure a single-cell suspension and uniform seeding.- Use calibrated pipettes and consistent technique.- Regularly test for and eliminate cell culture contamination.
Minimal or no observed effect - Sub-optimal drug concentration.- Insufficient treatment duration.- The cell line may be less sensitive.- Inactivation of the compound.- Perform a dose-response curve to determine the IC50 for your specific cell line.[10]- Increase the treatment duration. Effects on signaling can be seen as early as 3-6 hours, while significant cell death may require 24 hours or longer.[10]- Consider testing a higher concentration range.- Prepare fresh drug solutions for each experiment.
Discrepancies with published data - Differences in cell line passage number or source.- Variations in experimental protocols (e.g., media, supplements).- Different assay methods or reagents.- Standardize cell line source and passage number.- Adhere strictly to a detailed, consistent protocol.- Ensure that the assay conditions are comparable to the cited literature.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.

Cell LineCell TypeIC50 (µM)Reference
UACC 903Melanoma2.13 ± 0.2[1]
1205 LuMelanoma2.87 ± 0.1[1]
Average Melanoma LinesMelanoma~2[9][11]
Normal Cells (Average)Non-malignant9.3[9][11]

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.[1]

Methodology:

  • Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.[1][10]

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).[10]

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[10]

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[1][10]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[10]

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3).[1]

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 3-6 µM) for various time points (e.g., 3, 6, 12, 24 hours).[12]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.[1]

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Use densitometry to quantify the changes in protein phosphorylation levels relative to the total protein and a loading control.[1]

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK STAT3 STAT3 RTK->STAT3 Leelamine Leelamine hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibits Cholesterol->RTK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start: Cancer Cell Culture Dose_Response Dose-Response Curve (Determine IC50) Start->Dose_Response Time_Course Time-Course Experiment (Optimize Duration) Dose_Response->Time_Course Treatment Treat with Optimized Dose and Duration Time_Course->Treatment Endpoint_Assay Perform Endpoint Assay (e.g., Western Blot, Viability) Treatment->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for optimizing Leelamine treatment.

References

Validation & Comparative

A Comparative Analysis of Leelamine Hydrochloride and Chloroquine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two lysosomotropic agents, Leelamine hydrochloride and Chloroquine (B1663885). While both compounds are weak bases known to accumulate in acidic organelles, their primary downstream effects and therapeutic applications diverge significantly. This document synthesizes preclinical data to offer an objective overview, focusing on their anti-cancer properties, particularly in melanoma, to aid in research and drug development.

Executive Summary

This compound, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism involves the disruption of intracellular cholesterol transport upon accumulation in lysosomes.[3] This leads to a cascade of effects, including the inhibition of critical oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3.[2][4]

Chloroquine, a well-established antimalarial drug, also exhibits anti-cancer properties, which are primarily attributed to its ability to inhibit autophagy.[5] By impairing the fusion of autophagosomes with lysosomes, chloroquine disrupts the cellular recycling process that cancer cells often exploit to survive under stress.[5][6]

This guide presents a comparative analysis of their efficacy in melanoma cell lines, details their distinct mechanisms of action through signaling pathway diagrams, and provides comprehensive experimental protocols for key assays.

Data Presentation: Comparative Efficacy in Melanoma

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Chloroquine in various melanoma cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCell LineIC50 (µM)Citation
Leelamine UACC 903~2 - 3[7][8]
1205 Lu~2[7]
Chloroquine Derivative (lj-2-66) Sk-Mel-50.13 - 11.84[9]
Chloroquine Multiple Melanoma LinesEffective at 50 µM[5]

Mechanisms of Action: A Tale of Two Lysosomotropic Agents

While both this compound and Chloroquine are lysosomotropic, their primary downstream anti-cancer effects differ significantly. Leelamine's action is centered on the disruption of cholesterol homeostasis, whereas Chloroquine's is mainly through the inhibition of autophagy.

This compound Signaling Pathway

Leelamine, being a weakly basic amine, readily crosses cellular membranes and accumulates in the acidic environment of lysosomes.[3] This sequestration is the initial step in its mechanism of action. The accumulation of Leelamine within lysosomes disrupts the normal trafficking of cholesterol, causing it to accumulate in these organelles.[2] This depletion of available cholesterol inhibits key oncogenic signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK, and STAT3 pathways, ultimately leading to apoptosis.[2]

G cluster_cell Cancer Cell Leelamine Leelamine Hydrochloride Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Accumulation Lysosome->Cholesterol Disrupts Transport RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibits Endocytosis PI3K PI3K/Akt/mTOR Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Apoptosis Apoptosis PI3K->Apoptosis MAPK->Apoptosis STAT3->Apoptosis

Leelamine's mechanism of action in cancer cells.
Chloroquine Signaling Pathway

Chloroquine also accumulates in lysosomes due to its weak base properties. This leads to an increase in lysosomal pH, which inhibits the fusion of autophagosomes with lysosomes.[6] Autophagy is a cellular process that degrades and recycles cellular components, and its inhibition can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptosis.[5]

G cluster_cell Cancer Cell Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Accumulation Autophagosome Autophagosome Lysosome->Autophagosome Autolysosome Autolysosome Lysosome->Autolysosome Autophagosome->Autolysosome Fusion Apoptosis Apoptosis Autolysosome->Apoptosis Inhibition of Degradation

Chloroquine's inhibitory effect on the autophagy pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Chloroquine on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or Chloroquine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS/MTT Addition: After the treatment period, add MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT only): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Western Blot Analysis for Autophagy Inhibition

Objective: To assess the effect of this compound and Chloroquine on the accumulation of autophagy markers.

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or Chloroquine for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for LC3B.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio indicates an inhibition of autophagic flux.

Experimental Workflow

The following diagram outlines a general experimental workflow for comparing the efficacy of this compound and Chloroquine.

G cluster_workflow Comparative Efficacy Workflow start Start cell_culture Culture Melanoma Cell Lines start->cell_culture treatment Treat cells with Leelamine HCl or Chloroquine (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTS/MTT) treatment->viability_assay mechanism_study Mechanism of Action Studies treatment->mechanism_study ic50 Calculate IC50 Values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis western_blot Western Blot (LC3-II, p-Akt, etc.) mechanism_study->western_blot cholesterol_assay Cholesterol Accumulation Assay (Filipin Staining) mechanism_study->cholesterol_assay western_blot->data_analysis cholesterol_assay->data_analysis end End data_analysis->end

Workflow for comparing Leelamine HCl and Chloroquine.

Conclusion

This compound and Chloroquine, while both classified as lysosomotropic agents, exhibit distinct primary mechanisms of anti-cancer activity. Leelamine's efficacy is intrinsically linked to its ability to disrupt cholesterol transport, leading to the inhibition of multiple oncogenic signaling pathways. In contrast, Chloroquine's main anti-cancer effect stems from its well-documented role as an autophagy inhibitor. The preclinical data, particularly in melanoma models, suggests that both compounds have potential as anti-cancer agents. However, their different modes of action may offer unique therapeutic opportunities, either as standalone treatments or in combination therapies. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential in various cancer contexts.

References

Leelamine Hydrochloride vs. Other Autophagy Inhibitors: A Comparative Guide for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Mechanisms, Efficacy, and Experimental Validation

Autophagy, a cellular catabolic process for degrading and recycling cellular components, plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, established tumors often exploit it as a survival mechanism to withstand stress from nutrient deprivation, hypoxia, and chemotherapy. This has made the inhibition of autophagy a promising therapeutic strategy. This guide provides a comparative analysis of leelamine hydrochloride against other widely studied autophagy inhibitors, including chloroquine (B1663885) (CQ), hydroxychloroquine (B89500) (HCQ), 3-methyladenine (B1666300) (3-MA), and bafilomycin A1 (BafA1), offering a resource for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Different Targets

The primary distinction among these inhibitors lies in their molecular targets and the specific stage of the autophagy pathway they disrupt. This compound stands out with a unique mechanism that extends beyond direct autophagy inhibition.

  • This compound: This diterpene amine, derived from pine tree bark, exhibits potent lysosomotropic properties. As a weakly basic compound, it readily crosses cell membranes and becomes protonated and trapped within acidic lysosomes. This accumulation is the foundational step for its primary anti-cancer mechanism: the disruption of intracellular cholesterol transport. It is believed to compete with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, which is crucial for exporting cholesterol from lysosomes. The resulting cholesterol buildup within lysosomes leads to a cascade of downstream effects, including the inhibition of the autophagic flux and the suppression of critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3.

  • Chloroquine (CQ) and Hydroxychloroquine (HCQ): These are also lysosomotropic agents and are clinically used for treating malaria and autoimmune diseases. Their mechanism of autophagy inhibition involves accumulating in lysosomes and raising the intra-lysosomal pH. This prevents the fusion of autophagosomes with lysosomes and inhibits the activity of acid-dependent lysosomal hydrolases, leading to a blockage at the final degradation step of autophagy and an accumulation of autophagosomes.

  • 3-Methyladenine (3-MA): Unlike the others, 3-MA is an early-stage inhibitor. It primarily blocks the formation of autophagosomes by inhibiting the activity of class III phosphoinositide 3-kinase (PI3K), also known as Vps34. It is important to note that 3-MA can have a dual role; while it inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions has been shown to promote autophagy, likely through its transient effect on class III PI3K versus a more persistent inhibition of class I PI3K.

  • Bafilomycin A1 (BafA1): This macrolide antibiotic is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase). By blocking this proton pump, BafA1 prevents the acidification of lysosomes. This, similar to CQ/HCQ, inhibits the fusion of autophagosomes with lysosomes and halts the final degradation stage of the autophagic process. Due to its toxicity, BafA1 is primarily used as a research tool rather than a therapeutic agent.

Comparative Data Summary

The following tables provide a structured comparison of the key features and reported efficacy of this compound and its counterparts.

Table 1: Comparison of Mechanisms of Action
InhibitorPrimary TargetStage of Autophagy InhibitedKey Mechanism
Leelamine HCl NPC1 Protein (putative), LysosomesLate Stage (Autophagic Flux)Lysosomotropic; disrupts intracellular cholesterol transport, leading to inhibition of autophagosome processing and oncogenic signaling.
Chloroquine (CQ) LysosomesLate Stage (Degradation)Lysosomotropic; increases lysosomal pH, inhibiting autophagosome-lysosome fusion and enzymatic degradation.
Hydroxychloroquine (HCQ) LysosomesLate Stage (Degradation)Lysosomotropic; similar to CQ, increases lysosomal pH, blocking the final degradation step.
3-Methyladenine (3-MA) Class III PI3K (Vps34)Early Stage (Initiation/Nucleation)Inhibits PI3K activity, preventing the formation of autophagosomes.
Bafilomycin A1 (BafA1) Vacuolar H+-ATPase (V-ATPase)Late Stage (Degradation)Inhibits V-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion.
Table 2: In Vitro Efficacy (IC50) of Autophagy Inhibitors in Cancer Cell Lines
InhibitorCancer TypeCell LineIC50 (µM)Citation(s)
Leelamine HCl MelanomaUACC 903~2
Leelamine HCl Melanoma1205 Lu~2
Leelamine HCl Chronic Myeloid LeukemiaKBM5~2
Hydroxychloroquine CholangiocarcinomaHuCCT-1~45 (72h)
Hydroxychloroquine CholangiocarcinomaCCLP-1~60 (72h)
Chloroquine Esophageal CarcinomaEC109~50 (48h)

Note: Direct comparative IC50 data across all inhibitors in the same cell line under identical conditions is limited in the available literature. The presented data is for illustrative purposes. Efficacy is highly dependent on the cell line and experimental conditions.

Table 3: Effects on Key Autophagy Protein Markers
InhibitorEffect on LC3-II LevelsEffect on p62/SQSTM1 LevelsRationale
Leelamine HCl IncreaseIncreaseBlocks autophagic flux, preventing the degradation of autophagosomes containing LC3-II and p62.
CQ / HCQ IncreaseIncreaseInhibit lysosomal degradation, leading to the accumulation of autophagosomes and their cargo, including p62.
3-Methyladenine Decrease / No ChangeDecrease / No ChangeInhibits the formation of new autophagosomes, thus preventing the conversion of LC3-I to LC3-II and subsequent sequestration of p62.
Bafilomycin A1 IncreaseIncreasePotent inhibitor of lysosomal degradation, causing a robust accumulation of both LC3-II and p62.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and workflows discussed.

Autophagy Pathway and Inhibitor Targets

Autophagy_Pathway General Autophagy Pathway and Points of Inhibition stress Cellular Stress (e.g., Starvation, Chemotherapy) initiation Initiation (ULK1 Complex) stress->initiation nucleation Nucleation (PI3K-III/Vps34 Complex) initiation->nucleation phagophore Phagophore nucleation->phagophore elongation Elongation & Maturation (LC3 Conjugation) phagophore->elongation autophagosome Autophagosome elongation->autophagosome fusion Fusion autophagosome->fusion autolysosome Autolysosome fusion->autolysosome lysosome Lysosome lysosome->fusion degradation Degradation & Recycling autolysosome->degradation ma 3-Methyladenine ma->nucleation baf Bafilomycin A1 baf->fusion cq Chloroquine / HCQ cq->fusion lee Leelamine HCl lee->autolysosome Blocks Flux

Caption: Points of intervention for various autophagy inhibitors in the canonical pathway.

This compound's Dual Mechanism of Action

Leelamine_Mechanism This compound's Mechanism of Action cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic) lee_accum Leelamine Accumulation npc1 NPC1 Protein lee_accum->npc1 Inhibits chol_accum Cholesterol Accumulation npc1->chol_accum Causes autophagic_flux Autophagic Flux Blockage chol_accum->autophagic_flux oncogenic_signal Oncogenic Signaling (PI3K/Akt, MAPK, STAT3) Inhibition chol_accum->oncogenic_signal lee_entry Leelamine HCl (Enters Cell) lee_entry->lee_accum cell_death Cancer Cell Death autophagic_flux->cell_death oncogenic_signal->cell_death

Caption: Leelamine's lysosomotropic action leads to cholesterol buildup and oncogenic pathway inhibition.

Experimental Workflow for Assessing Autophagy

Experimental_Workflow Workflow for Assessing Autophagy Inhibition start Seed Cancer Cells treat Treat with Autophagy Inhibitor (e.g., Leelamine, CQ, 3-MA) start->treat incubate Incubate for Defined Period (e.g., 24-48h) treat->incubate harvest Harvest Cells incubate->harvest analysis_split harvest->analysis_split wb_lysis Cell Lysis & Protein Quantification analysis_split->wb_lysis fm_prep Prepare Cells for Microscopy (e.g., GFP-LC3 transfection) analysis_split->fm_prep wb_sds SDS-PAGE & Western Blot wb_lysis->wb_sds wb_probe Probe with Antibodies (anti-LC3, anti-p62) wb_sds->wb_probe wb_analyze Analyze Protein Levels (LC3-II/I ratio, p62) wb_probe->wb_analyze fm_image Fluorescence Microscopy fm_prep->fm_image fm_analyze Quantify LC3 Puncta per Cell fm_image->fm_analyze

Caption: A typical experimental workflow for evaluating the effect of inhibitors on autophagy markers.

Key Experimental Protocols

Accurate comparison requires standardized methodologies. The following are detailed protocols for key experiments used to evaluate and quantify the effects of autophagy inhibitors.

Protocol 1: Cell Viability (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the autophagy inhibitors (Leelamine HCl, CQ, etc.) in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.

  • Measurement: If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Western Blotting for Autophagy Markers

This technique is used to detect changes in the levels of key autophagy-related proteins.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitors at the desired concentrations and time points.

  • Cell Lysis: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and/or an accumulation of p62 is indicative of autophagy inhibition at the degradation stage.

Protocol 3: Autophagic Flux Assay by Fluorescence Microscopy

This assay helps to distinguish between an increase in autophagosome formation (induction) and a block in their degradation (inhibition).

  • Cell Seeding and Transfection: Seed cells that stably express a fluorescently-tagged LC3 protein (e.g., GFP-LC3) on glass-bottom dishes or coverslips. If using a transient system, transfect the cells with a GFP-LC3 plasmid 24 hours prior to the experiment.

  • Treatment: Treat the cells with the test inhibitor (e.g., Leelamine HCl at 5-10 µM) for 12-24 hours. Include control groups: a vehicle control, a positive control for autophagy induction (e.g., starvation), and a positive control for flux blockage (e.g., Bafilomycin A1 or CQ). A key group is the co-treatment of the test inhibitor with BafA1.

  • Imaging: Image the live or fixed cells using a fluorescence or confocal microscope.

  • Analysis and Interpretation:

    • Baseline: Untreated cells should show diffuse cytoplasmic GFP-LC3 fluorescence.

    • Autophagy Induction: Starvation should cause a significant increase in the number of punctate GFP-LC3 dots, representing autophagosomes.

    • Flux Blockage: Treatment with a late-stage inhibitor like Leelamine, CQ, or BafA1 will also show an increase in GFP-LC3 puncta.

    • Distinguishing Induction vs. Blockage: Compare the puncta in cells treated with your test inhibitor alone versus cells co-treated with the inhibitor and BafA1. If the test inhibitor induces autophagy, adding BafA1 will cause a further accumulation of puncta. If the test inhibitor already blocks the flux (like Leelamine), the addition of BafA1 will result in a similar or only slightly increased number of puncta compared to the inhibitor alone.

Conclusion: A Comparative Outlook

This compound, chloroquine, 3-methyladenine, and bafilomycin A1 each provide a valuable tool for interrogating the role of autophagy in cancer.

  • This compound presents a unique and compelling profile. Its dual mechanism of action—disrupting cholesterol homeostasis and inhibiting autophagic flux—suggests it may be effective against cancers that are reliant on these pathways. This multi-targeted approach could potentially circumvent resistance mechanisms that might arise from targeting a single point in the autophagy pathway.

  • Chloroquine and Hydroxychloroquine have the distinct advantage of being FDA-approved drugs with well-established safety profiles, which has accelerated their testing in numerous clinical trials for cancer therapy. However, their potency as autophagy inhibitors is moderate, and they may have off-target effects that complicate the interpretation of results.

  • 3-Methyladenine is a useful tool for studying the initiation phase of autophagy. However, its dual effects on different PI3K classes require careful experimental design and interpretation.

  • Bafilomycin A1 is the most potent and specific inhibitor of the late-stage autophagic process and serves as an essential research tool, particularly for autophagic flux studies. Its systemic toxicity, however, precludes its use as a clinical therapeutic.

Validating Leelamine Hydrochloride's Inhibition of Cholesterol Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leelamine hydrochloride's performance in inhibiting intracellular cholesterol transport, supported by experimental data and detailed protocols. This compound, a diterpene amine derived from pine tree bark, has been identified as a potent inhibitor of intracellular cholesterol transport, offering a valuable tool for cancer research and studies on lysosomal storage disorders.[1][2][3]

Mechanism of Action

Leelamine is a weakly basic, lipophilic molecule, characteristics that confer it lysosomotropic properties.[1][4] This allows it to easily cross cellular membranes and accumulate in acidic organelles, particularly late endosomes and lysosomes.[3][4] Once sequestered, Leelamine disrupts cholesterol homeostasis. The primary mechanism is the inhibition of the Niemann-Pick C1 (NPC1) protein, a critical transporter for exporting cholesterol from lysosomes after the breakdown of low-density lipoprotein (LDL).[1][5][6] By interfering with NPC1 function, Leelamine causes a buildup of unesterified cholesterol within these compartments, mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease.[1][7] This disruption of cholesterol availability affects numerous downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, STAT3, and MAPK pathways.[2][8]

Comparative Performance Data

Leelamine's inhibitory effect on cholesterol transport is often compared to U18666A, a widely used research chemical that also induces an NPC-like phenotype by inhibiting cholesterol egress from lysosomes. The following table summarizes the effective concentrations for inducing cholesterol accumulation.

CompoundCell LineAssayEffective Concentration / IC50Reference
This compound UACC 903 MelanomaFilipin Staining~5 µM (for visible accumulation)[7]
This compound UACC 903, 1205 Lu MelanomaCell Viability (as a proxy for cholesterol disruption)IC50: 17.6 µM (UACC 903), 19.3 µM (1205 Lu)[9]
U18666A JurkatNBD-Cholesterol Uptake1.25 - 2.5 µM (significant increase in uptake/accumulation)[10]
U18666A Caco-2NBD-Cholesterol UptakeDose-dependent increase from ~0.8 µM to 12.5 µM[11]

Note: Direct IC50 values for cholesterol transport inhibition are not always published; effects are often demonstrated through qualitative (e.g., Filipin staining) or indirect quantitative (e.g., cell viability, NBD-cholesterol accumulation) assays.

Mandatory Visualizations

Intracellular Cholesterol Transport Pathway and Inhibition by Leelamine

The following diagram illustrates the pathway of LDL-derived cholesterol and the point of inhibition by this compound.

Cholesterol_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Lysosome Late Endosome / Lysosome Endosome->Lysosome NPC2 NPC2 Lysosome->NPC2 Cholesterol Release NPC1 NPC1 Protein NPC2->NPC1 Cholesterol Transfer ER Endoplasmic Reticulum NPC1->ER Egress Cytosol Cytosolic Cholesterol Pool ER->Cytosol Leelamine Leelamine Leelamine->NPC1 Inhibition Filipin_Workflow A 1. Seed Cells (e.g., on coverslips in a 24-well plate) B 2. Treat Cells (Leelamine, U18666A, Vehicle Control) A->B C 3. Incubate (Allow time for compound to act) B->C D 4. Fix Cells (e.g., 3-4% Paraformaldehyde) C->D E 5. Quench Autofluorescence (e.g., 1.5 mg/mL Glycine) D->E F 6. Stain with Filipin III (e.g., 0.05 mg/mL in PBS/10% FBS) E->F G 7. Wash Cells (3x with PBS) F->G H 8. Image Acquisition (Fluorescence Microscope, UV filter) G->H I 9. Analyze (Quantify fluorescence intensity per cell) H->I

References

A Comparative Analysis of the Anticancer Potential of Leelamine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the cytotoxic effects and mechanisms of action of the natural diterpene amine, Leelamine, and its rationally designed synthetic derivatives reveals a promising avenue for the development of novel cancer therapeutics. This guide provides a comparative study of their anticancer activity, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Leelamine, a natural compound extracted from the bark of pine trees, has demonstrated significant anticancer properties. Its primary mechanism of action is attributed to its lysosomotropic nature, allowing it to accumulate in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, a process vital for the integrity and function of cellular membranes and signaling platforms. The subsequent depletion of available cholesterol triggers the inhibition of critical oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, ultimately leading to cancer cell death.[1][2][3]

To enhance the therapeutic potential of Leelamine, synthetic analogs have been developed. These modifications primarily focus on the amine group, which is crucial for the compound's lysosomotropic properties and anticancer efficacy.[4][5] This guide compares the anticancer activity of Leelamine with its key synthetic analogs, providing a comprehensive overview for researchers and drug development professionals.

Comparative Anticancer Activity

The cytotoxic effects of Leelamine and its synthetic analogs have been evaluated against various cancer cell lines, with a significant amount of data available for melanoma. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

CompoundStructure/ModificationUACC 903 (Melanoma) IC50 (µM)1205 Lu (Melanoma) IC50 (µM)Notes
Leelamine Natural Product~1.35~1.93The parent compound, demonstrating potent anticancer activity.
Analog 5a Trifluoro acetyl group replacing the amino group~1.28~2.08Maintained similar potency to Leelamine, indicating that this modification is well-tolerated for anticancer activity.[4]
Analog 5b Tribromo acetyl group replacing the amino group~1.01~1.88Showed slightly enhanced or comparable activity to Leelamine, suggesting halogenation may be a beneficial strategy.[4]
Analog 4a Primary amine derivative of abietic acid~2.13~2.87Converted the inactive abietic acid into a potent anticancer agent, highlighting the importance of the amine group.[4]
Analog 4b Secondary amine derivative of abietic acid~2.3~2.3Also demonstrated significant anticancer activity, though slightly less potent than Leelamine in one cell line.[4]
Abietic Acid Inactive Structural Analog>100>100Lacks the crucial amine group and is devoid of anticancer activity, serving as a negative control.[4]
Analog 5c Acetyl amide of Leelamine>89.4>100This modification significantly reduced the basicity of the amine, leading to a loss of anticancer activity and underscoring the importance of lysosomotropism.[4]

Table 1: Comparative IC50 values of Leelamine and its synthetic analogs in melanoma cell lines.[4]

While extensive comparative data for synthetic analogs in other cancer types is limited, Leelamine itself has shown efficacy against breast and prostate cancer cell lines.[6][7] Studies have demonstrated that Leelamine can induce dose-dependent cell death in breast cancer cell lines such as MDA-MB-231, MCF-7, and SUM159, while showing selectivity for cancer cells over normal mammary epithelial cells.[6] In prostate cancer, Leelamine has been shown to inhibit the growth of both androgen-sensitive (LNCaP) and castration-resistant (22Rv1) cell lines.[7]

Signaling Pathways and Experimental Workflows

The anticancer activity of Leelamine and its active synthetic analogs is intrinsically linked to their ability to disrupt key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow for evaluating these compounds.

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine / Active Analogs Lysosome Lysosome (Acidic Environment) Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibition PI3K_Akt PI3K/Akt Pathway Cholesterol->PI3K_Akt Disruption MAPK MAPK Pathway Cholesterol->MAPK Disruption STAT3 STAT3 Pathway Cholesterol->STAT3 Disruption Cell_Death Cell Death (Apoptosis/Autophagy) PI3K_Akt->Cell_Death Induction MAPK->Cell_Death Induction STAT3->Cell_Death Induction

Caption: Mechanism of action of Leelamine and its active analogs.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., Melanoma, Breast, Prostate) start->cell_culture treatment Treatment with Leelamine or Synthetic Analogs cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay western_blot Western Blot Analysis (PI3K/Akt, MAPK, STAT3 pathways) treatment->western_blot invivo_model In Vivo Xenograft Model (e.g., Nude Mice) treatment->invivo_model ic50 Determine IC50 Values viability_assay->ic50 end End ic50->end pathway_analysis Analyze Pathway Inhibition western_blot->pathway_analysis pathway_analysis->end tumor_growth Monitor Tumor Growth invivo_model->tumor_growth tumor_growth->end

Caption: Experimental workflow for evaluating anticancer activity.

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Leelamine or its synthetic analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of the compounds in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1-5 x 10^6 cells).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then treated with Leelamine, its analogs, or a vehicle control, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting.

Conclusion

The comparative analysis of Leelamine and its synthetic analogs highlights a promising strategy for the development of novel anticancer agents. The data strongly suggests that the lysosomotropic property conferred by the amine group is a critical determinant of their anticancer activity. Synthetic modifications that maintain or enhance this property, such as those in analogs 5a and 5b, result in potent cytotoxic agents. Conversely, modifications that abolish this property lead to a loss of activity.

The primary mechanism of action, involving the disruption of intracellular cholesterol transport and the subsequent inhibition of key oncogenic signaling pathways, offers a multi-targeted approach to cancer therapy that may circumvent resistance mechanisms associated with therapies targeting a single pathway. While the current data is most comprehensive for melanoma, the demonstrated efficacy of Leelamine in breast and prostate cancer models warrants further investigation into the activity of its synthetic analogs in a broader range of malignancies. The experimental protocols provided herein offer a robust framework for such future investigations.

References

Confirming Leelamine Hydrochloride's Lysosomal Targeting: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the lysosomal targeting of Leelamine hydrochloride. We present a detailed analysis of Leelamine's mechanism of action alongside alternative lysosomotropic and non-lysosomotropic anticancer agents, supported by experimental data and detailed protocols.

Leelamine, a naturally derived diterpene amine from pine bark, has garnered significant interest as a potential anti-cancer agent due to its unique mechanism of action.[1] A critical aspect of its therapeutic potential lies in its lysosomotropic properties. As a weakly basic and lipophilic molecule, Leelamine readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[2][3] This sequestration is the foundational step that triggers a cascade of events leading to cancer cell death, primarily through the disruption of intracellular cholesterol transport.[2] This guide outlines the experimental methodologies to confirm this lysosomal targeting and compares Leelamine's efficacy with other compounds.

Comparative Cytotoxicity of Anticancer Agents

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table summarizes the IC50 values for Leelamine and other anticancer agents across various cancer cell lines, illustrating the comparative cytotoxic potential.

CompoundClassMechanism of ActionCell LineIC50 (µM)Reference(s)
This compound Lysosomotropic AgentDisrupts intracellular cholesterol transportUACC 903 (Melanoma)~2[1][4]
1205 Lu (Melanoma)~2[1][4]
U87-MG (Glioblastoma)8.875[5]
U251-MG (Glioblastoma)9.654[5]
T98G (Glioblastoma)7.236[5]
Chloroquine Lysosomotropic AgentInhibits autophagy and alters lysosomal pHHCT116 (Colon)2.27[6]
SCC25 (Oral Squamous)29.95[7]
CAL27 (Oral Squamous)17.27[7]
A549 (Lung)71.3[8]
H460 (Lung)55.6[8]
Siramesine Lysosomotropic AgentInduces lysosomal leakage and oxidative stressMCF-7 (Breast)Data Not Available[9]
U87-MG (Glioblastoma)8.875[5]
U251-MG (Glioblastoma)9.654[5]
T98G (Glioblastoma)7.236[5]
Doxorubicin Non-lysosomotropicDNA intercalator and Topoisomerase II inhibitorHepG2 (Hepatocellular)12.2[10]
A549 (Lung)>20[10]
HeLa (Cervical)2.9[10]
MCF-7 (Breast)2.5[10]
MDA-MB-231 (Breast)6.602[11]
Vincristine Non-lysosomotropicMitotic inhibitor (inhibits tubulin polymerization)A549 (Lung)0.04[12]
MCF-7 (Breast)0.005[12]
SY5Y (Neuroblastoma)0.0016[12]

Experimental Confirmation of Lysosomal Targeting

Several key experiments can be employed to definitively confirm that this compound targets and accumulates in lysosomes.

Lysosomal Co-localization Assay

This method visually demonstrates the accumulation of the compound within lysosomes using fluorescence microscopy.

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., UACC 903 melanoma cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Staining: Treat the cells with a fluorescently-labeled Leelamine analog or co-stain with a lysosome-specific fluorescent probe, such as LysoTracker Red, and Leelamine.

  • Incubation: Incubate the cells for a designated period to allow for drug uptake and lysosomal accumulation.

  • Fixation and Mounting: Wash the cells with Phosphate-Buffered Saline (PBS), fix with 4% paraformaldehyde, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a confocal fluorescence microscope. The co-localization of the fluorescent signals from Leelamine (or its analog) and the lysosomal marker will appear as a merged color (e.g., yellow if using a green-labeled drug and a red lysosomal tracker).

DOT script for Lysosomal Co-localization Workflow

G cluster_workflow Lysosomal Co-localization Workflow A Plate cells on coverslips B Treat with Leelamine and LysoTracker Red A->B C Incubate B->C D Fix and Mount C->D E Confocal Microscopy D->E F Image Analysis (Pearson's Correlation) E->F

Caption: Workflow for confirming lysosomal co-localization.

Lysosomal pH Measurement

This assay determines if the compound alters the acidic pH of the lysosome, a common characteristic of lysosomotropic agents.

Experimental Protocol:

  • Cell Culture: Seed cells in a 96-well plate suitable for fluorescence measurements.

  • Loading with pH-sensitive probe: Load the cells with a ratiometric fluorescent pH indicator dye, such as LysoSensor Yellow/Blue DND-160, according to the manufacturer's protocol.

  • Treatment: Treat the cells with this compound, a positive control (e.g., Chloroquine), and a vehicle control.

  • Measurement: Measure the fluorescence intensity at the two emission wavelengths of the dye using a fluorescence plate reader or a fluorescence microscope.

  • Analysis: Calculate the ratio of the two emission intensities. An increase in this ratio typically indicates an increase in lysosomal pH.

DOT script for Lysosomal pH Measurement Workflow

G cluster_workflow Lysosomal pH Measurement Workflow A Seed cells in 96-well plate B Load with LysoSensor dye A->B C Treat with Leelamine, positive & negative controls B->C D Measure fluorescence at two wavelengths C->D E Calculate fluorescence ratio to determine pH change D->E

Caption: Workflow for measuring changes in lysosomal pH.

Functional Assay: Dependence on Lysosomal Acidity

This experiment demonstrates that the cytotoxic activity of Leelamine is dependent on the acidic environment of the lysosome. This is achieved by using an inhibitor of the vacuolar H+-ATPase (V-ATPase), such as Bafilomycin A1, which prevents lysosomal acidification.

Experimental Protocol:

  • Cell Culture: Seed cancer cells in a 96-well plate.

  • Pre-treatment: Pre-treat a subset of cells with Bafilomycin A1 for 1-2 hours to neutralize lysosomal pH.

  • Treatment: Treat both pre-treated and non-pre-treated cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified duration (e.g., 24-72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTS or MTT assay.

  • Analysis: Compare the IC50 values of Leelamine in the presence and absence of Bafilomycin A1. A significant increase in the IC50 value in the presence of Bafilomycin A1 indicates that Leelamine's cytotoxicity is dependent on an acidic lysosomal environment.

DOT script for Leelamine's Mechanism of Action

G cluster_pathway Leelamine's Lysosomal Targeting and Mechanism of Action Leelamine Leelamine (Weakly basic, lipophilic) CellMembrane Cell Membrane Leelamine->CellMembrane Diffusion Lysosome Lysosome (Acidic pH) CellMembrane->Lysosome Accumulation Protonation Protonation and Trapping Lysosome->Protonation CholesterolTransport Inhibition of Cholesterol Transport (NPC1) Protonation->CholesterolTransport Signaling Downregulation of Oncogenic Signaling (PI3K/AKT, MAPK, STAT3) CholesterolTransport->Signaling CellDeath Cancer Cell Death Signaling->CellDeath

Caption: Leelamine's mechanism of action via lysosomal targeting.

Conclusion

References

Cross-validation of Leelamine's effects in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Leelamine's anti-cancer effects reveals a promising therapeutic agent with a unique mechanism of action that disrupts fundamental cellular processes in various cancer models. This guide provides a comparative analysis of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Leelamine, a natural diterpene amine derived from pine bark, has demonstrated significant anti-cancer properties across multiple cancer types, including melanoma, breast, and prostate cancer. Its primary mechanism hinges on its lysosomotropic nature, leading to its accumulation in the acidic environment of lysosomes. This initiates a cascade of events, disrupting cholesterol transport and inhibiting critical oncogenic signaling pathways, ultimately inducing cancer cell death while showing selectivity for malignant cells over their normal counterparts.

Comparative Efficacy of Leelamine Across Cancer Cell Lines

The cytotoxic potential of Leelamine has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, highlights its effectiveness at micromolar concentrations.

Cancer TypeCell LineIC50 (µM)Key Observations
Melanoma UACC 903~2Highly sensitive to Leelamine.[1][2]
1205 Lu~2Demonstrates high sensitivity.[2]
Breast Cancer MDA-MB-231Not explicitly stated, but dose-dependent inhibition of viability observed.[2][3]Effective against triple-negative breast cancer.
MCF-7Not explicitly stated, but shows greater sensitivity than triple-negative lines.[2][3]Effective against estrogen receptor-positive breast cancer.
SUM159Not explicitly stated, but dose-dependent reduction in viability observed.[2][3]Effective against triple-negative breast cancer.
Prostate Cancer 22Rv1Dose-dependent growth inhibition observed.[4]Effective in a castration-resistant model.[4]
LNCaPDose-dependent growth inhibition observed.[4]Effective against androgen-sensitive prostate cancer.
C4-2BNot explicitly stated, but effective against this androgen-insensitive cell line.[2][4]
PC-3Dose-dependent decrease in SREBP1 protein levels.[5]
Normal Cells Normal Mammary Epithelial (MCF-10A)Resistant to apoptosis and growth inhibition.[6]Highlights cancer-selective action.
Normal Prostate Epithelial (RWPE-1)Less sensitive to inhibition of lipid synthesis compared to cancer cells.[5]
Normal FibroblastsHigher concentrations of Leelamine required to see similar inhibitory effects on endocytosis compared to melanoma cells.[7]

Unraveling the Mechanism of Action: A Multi-Pronged Attack

Leelamine's anti-cancer activity is not reliant on a single target but rather on the disruption of multiple, interconnected cellular processes.

Lysosomotropism and Disruption of Cholesterol Transport

As a weakly basic amine, Leelamine readily crosses cell membranes and accumulates in acidic organelles, primarily lysosomes.[8][9] This sequestration is central to its anti-cancer effects. The accumulation of Leelamine within lysosomes inhibits the export of cholesterol, leading to its cytotoxic buildup within these organelles and a depletion of cholesterol available for other vital cellular functions.[8][10][11] This disruption of intracellular cholesterol transport is a key initiating event in Leelamine-induced cell death.[7][9]

Inhibition of Key Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis and cellular trafficking cascades into the shutdown of major signaling pathways crucial for cancer cell survival and proliferation.[8] In melanoma, Leelamine has been shown to simultaneously inhibit the PI3K/Akt, MAPK, and STAT3 pathways.[1][12][13][14] These pathways are frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[2] In prostate cancer, Leelamine has been shown to suppress the expression and activity of the androgen receptor (AR), a key driver of the disease, and also inhibit fatty acid synthesis.[4][5][15][16] Furthermore, it has been found to downregulate cMyc expression in prostate cancer cells.[15][17] In breast cancer, Leelamine's effects are mediated through the activation of Bax and Bak, leading to apoptosis.[3][18] It also demonstrates the ability to suppress the self-renewal of breast cancer stem cells.[3]

Leelamine_Signaling_Pathway Leelamine's Multi-Targeted Mechanism of Action cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways cluster_effects Cellular Effects Leelamine Leelamine Lysosome Lysosome (Acidic pH) Leelamine->Lysosome Accumulates AR Androgen Receptor Leelamine->AR Inhibits cMyc cMyc Leelamine->cMyc Downregulates FattyAcid Fatty Acid Synthesis Leelamine->FattyAcid Inhibits Cholesterol Cholesterol Transport Lysosome->Cholesterol Disrupts PI3K_Akt PI3K/Akt Cholesterol->PI3K_Akt Inhibits MAPK MAPK Cholesterol->MAPK Inhibits STAT3 STAT3 Cholesterol->STAT3 Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Leads to Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis Leads to MAPK->Proliferation STAT3->Apoptosis Leads to STAT3->Proliferation AR->Proliferation cMyc->Proliferation FattyAcid->Proliferation TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth

Caption: Leelamine's mechanism of action in cancer cells.

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are then treated with a range of Leelamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • Reagent Incubation: Following treatment, a solution containing a tetrazolium salt (e.g., MTT or MTS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: After treatment with Leelamine, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Membrane Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total Akt, ERK, STAT3) and a loading control (e.g., GAPDH or β-actin).[2]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Xenograft Studies
  • Tumor Cell Implantation: Human cancer cells (e.g., melanoma, breast, or prostate) are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Leelamine is administered via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule.[3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.[12][14]

  • Histological and Molecular Analysis: At the end of the study, tumors are excised for histological analysis and to assess the in vivo effects of Leelamine on target proteins and pathways.

Experimental_Workflow General Experimental Workflow for Leelamine Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., Melanoma, Breast, Prostate) CellViability Cell Viability Assay (MTT/MTS) CellLines->CellViability WesternBlot Western Blot Analysis (Signaling Pathways) CellLines->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) CellLines->ApoptosisAssay Xenograft Xenograft Model (Immunocompromised Mice) CellViability->Xenograft Promising results lead to Treatment Leelamine Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity Analysis Histological & Molecular Analysis TumorMeasurement->Analysis Toxicity->Analysis

Caption: Workflow for evaluating Leelamine's anti-cancer effects.

References

Leelamine Hydrochloride vs. Abietic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two related diterpenes reveals significant differences in their anti-cancer activity, hinging on a single functional group. This guide provides a comparative analysis of leelamine hydrochloride and abietic acid, supported by experimental data, to inform researchers and drug development professionals.

This compound, a diterpene amine, and abietic acid, a diterpene carboxylic acid, are both naturally derived from pine trees.[1][2] Despite their structural similarities, their biological activities, particularly in the context of cancer therapeutics, diverge significantly. This comparative guide delves into their mechanisms of action, presents quantitative data on their efficacy, and outlines the experimental protocols used to evaluate their effects.

Chemical and Physical Properties: A Tale of Two Functional Groups

The primary structural difference between leelamine and abietic acid lies in the functional group at the C-18 position. Leelamine possesses a primary amine group, which is protonated in its hydrochloride salt form, while abietic acid has a carboxylic acid group.[3] This seemingly minor variation has profound implications for their physicochemical properties and, consequently, their biological activities. This compound is a weakly basic and lipophilic amine, properties that are fundamental to its mechanism of action.[4] In contrast, abietic acid is an acidic compound.[2]

Comparative Efficacy: Quantitative Analysis of Cytotoxicity

Experimental data demonstrates that this compound is significantly more potent in inhibiting the survival of cancer cells than abietic acid. A key study directly comparing derivatives of both compounds on melanoma cell lines provides clear quantitative evidence of this disparity.

The anti-cancer activity of leelamine is attributed to its primary amino moiety, which confers lysosomotropic properties, leading to its accumulation in the lysosome.[3] In contrast, the carboxylic acid group of abietic acid does not facilitate this mechanism, rendering it largely inactive in cancer cell killing.[3]

Table 1: Comparative Cytotoxicity (IC50) of Leelamine, Abietic Acid, and Their Derivatives in Melanoma Cell Lines

CompoundCell LineIC50 (µmol/L)
Leelamine UACC 903~2
1205 Lu~2
Abietic Acid UACC 903>100
1205 Lu>100
Abietic acid alcohol derivative (2b) UACC 90352.6
1205 Lu60.3
Abietic acid amide derivative (3a) UACC 90370.1
1205 Lu81
Active Abietic Acid Amine Derivative (4a) UACC 9032.1
1205 Lu2.3
Active Leelamine Trifluoroacetyl Derivative (5a) UACC 9031.2
1205 Lu2.0
Inactive Leelamine Acetyl Derivative (5c) UACC 90389.4
1205 Lu>100

Source: Data compiled from a study on the structure-activity relationship of leelamine and abietic acid.[3]

The data clearly shows that while leelamine and its active derivatives exhibit potent anti-melanoma activity with IC50 values in the low micromolar range, abietic acid and its inactive derivatives are significantly less effective.[3] Notably, converting the carboxylic acid of abietic acid to an amine group confers potent anti-cancer activity, underscoring the critical role of this functional group.[3]

Mechanism of Action: A Divergence in Cellular Targeting

The differing chemical properties of this compound and abietic acid lead to distinct mechanisms of action at the cellular level.

This compound: A Lysosomotropic Agent Disrupting Cholesterol Transport

Leelamine's efficacy stems from its lysosomotropic nature.[5] As a weakly basic amine, it can cross cellular membranes and accumulate in acidic organelles like lysosomes.[5][6] This accumulation disrupts intracellular cholesterol transport, likely by binding to the Niemann-Pick C1 (NPC1) protein, which is crucial for exporting cholesterol from lysosomes.[3][7] The resulting cholesterol buildup within lysosomes has a domino effect, inhibiting key oncogenic signaling pathways that are vital for cancer cell survival and proliferation.[6]

The primary signaling pathways inhibited by leelamine include:

  • PI3K/AKT Pathway: A critical regulator of cell survival and proliferation.[4][6]

  • MAPK Pathway: Involved in cell growth, differentiation, and survival.[4][6]

  • STAT3 Pathway: Plays a key role in cell growth, apoptosis, and angiogenesis.[4][6]

By simultaneously targeting these three major signaling cascades, leelamine presents a multi-pronged attack against cancer cells.[4]

Leelamine_Signaling_Pathway cluster_cell Cancer Cell Leelamine Leelamine HCl Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol Cholesterol Transport Disruption Lysosome->Cholesterol Inhibition PI3K_AKT PI3K/AKT Pathway Cholesterol->PI3K_AKT MAPK MAPK Pathway Cholesterol->MAPK STAT3 STAT3 Pathway Cholesterol->STAT3 Cell_Survival Decreased Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival

Mechanism of this compound Action.
Abietic Acid: Targeting Inflammatory and Survival Pathways

The anti-cancer activity of abietic acid, though less potent, appears to be mediated through different pathways. Studies have shown that abietic acid can inhibit the IKKβ/NF-κB signaling pathway. This pathway is a crucial regulator of inflammation, which is often linked to cancer development and progression. By blocking this pathway, abietic acid can suppress the expression of genes involved in cell survival and proliferation.

Furthermore, abietic acid has been reported to modulate the PI3K/Akt and ERK pathways, which are also involved in cell growth and survival.

Abietic_Acid_Signaling_Pathway cluster_cell Cancer Cell Abietic_Acid Abietic Acid IKKbeta IKKβ Abietic_Acid->IKKbeta PI3K_AKT PI3K/AKT Pathway Abietic_Acid->PI3K_AKT ERK ERK Pathway Abietic_Acid->ERK NF_kB NF-κB Pathway IKKbeta->NF_kB Cell_Survival Decreased Cell Survival & Proliferation NF_kB->Cell_Survival PI3K_AKT->Cell_Survival ERK->Cell_Survival

Mechanism of Abietic Acid Action.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of this compound and abietic acid.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell viability by measuring the total protein content of cultured cells.[1]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (this compound or abietic acid) and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA.[8] Allow the plates to air dry completely.

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[8] Allow the plates to air dry completely.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

SRB_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Treat_Cells Treat with Compound Plate_Cells->Treat_Cells Fix_Cells Fix with 10% TCA Treat_Cells->Fix_Cells Wash_1 Wash with 1% Acetic Acid Fix_Cells->Wash_1 Stain_SRB Stain with 0.4% SRB Wash_1->Stain_SRB Wash_2 Wash with 1% Acetic Acid Stain_SRB->Wash_2 Solubilize Solubilize Dye with Tris Base Wash_2->Solubilize Read_Absorbance Read Absorbance (510-565 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Experimental workflow for the SRB assay.
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the expression and phosphorylation status of specific proteins within a signaling cascade, providing insights into the mechanism of action of a compound.

  • Cell Treatment and Lysis: Treat cells with the compound of interest for a defined time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, phospho-IKKβ, total-IKKβ).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Western_Blot_Workflow Start Start Cell_Lysis Cell Treatment & Lysis Start->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

General workflow for Western Blotting.

Conclusion

References

Validating the Downstream Effects of Leelamine on Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leelamine's performance in modulating key signaling pathways implicated in cancer progression. Leelamine, a naturally occurring diterpene amine, has garnered significant interest for its multi-targeted anti-cancer properties. Its primary mechanism of action is the inhibition of intracellular cholesterol transport, which subsequently triggers the downregulation of critical oncogenic signaling cascades.[1][2][3] This document presents supporting experimental data, detailed protocols for validation, and a comparative analysis with established inhibitors of these pathways.

Mechanism of Action: A Cascade of Inhibition

Leelamine's journey as an anti-cancer agent begins with its lysosomotropic nature. As a weakly basic compound, it readily accumulates in the acidic environment of lysosomes.[4][5][6] This sequestration disrupts the normal trafficking of cholesterol, leading to its accumulation within the lysosome and a depletion of available cholesterol for other cellular processes.[2][3] This disruption of cholesterol homeostasis is the linchpin of Leelamine's downstream effects, leading to the inhibition of receptor tyrosine kinase (RTK) signaling and, consequently, the suppression of the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[4][7][8][9]

Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Disruption of Endocytosis PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RTK->MAPK_ERK STAT3 STAT3 Pathway RTK->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Cell_Survival MAPK_ERK->Apoptosis STAT3->Cell_Survival STAT3->Apoptosis

Caption: Leelamine's mechanism of action and its impact on downstream signaling pathways.

Comparative Analysis of Signaling Pathway Inhibition

The efficacy of Leelamine in downregulating these crucial signaling pathways can be compared to other well-established inhibitors. The following table summarizes the effects of Leelamine alongside alternative molecules that target similar pathways. This comparative data is essential for researchers designing experiments and interpreting results in the context of known pathway modulators.

Target PathwayKey Protein (Phosphorylated)CompoundCell LineConcentration / IC50Observed EffectCitation
PI3K/Akt p-Akt (Ser473)Leelamine UACC-903 (Melanoma)3-6 µMDose-dependent decrease in phosphorylation.[1][10]
LY294002SCC-25 (Squamous Cell Carcinoma)5 µMReduction in Akt phosphorylation.[1]
MAPK/ERK p-ERK1/2 (Thr202/Tyr204)Leelamine UACC-903 (Melanoma)3-6 µMDose-dependent decrease in phosphorylation.[10]
TrametinibVarious Cancer LinesVariesInhibition of MEK1/2, leading to reduced ERK phosphorylation.[11]
SelumetinibVarious Cancer LinesVariesInhibition of MEK1/2, leading to reduced ERK phosphorylation.[11]
STAT3 p-STAT3 (Tyr705)Leelamine UACC-903 (Melanoma)3-6 µMDose-dependent decrease in phosphorylation.[10]
StatticSUM149 (Breast Cancer)10 µMInhibition of STAT3 phosphorylation.[1]
Cholesterol Transport N/ALeelamine UACC-903 (Melanoma)3 µMInduced intracellular cholesterol accumulation.[1][2]
U18666ACHO-7 Cells0.03 µMInhibition of LDL-derived cholesterol transport.[1]

Experimental Protocols

To facilitate the validation and replication of the findings cited, detailed methodologies for key experiments are provided below.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is a standard method for assessing the phosphorylation status of key proteins within the PI3K/Akt, MAPK/ERK, and STAT3 pathways following treatment with Leelamine or alternative inhibitors.[1][12]

  • Cell Culture and Treatment:

    • Plate cells (e.g., UACC-903 melanoma cells) and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentrations of Leelamine (e.g., 3-6 µM) or alternative inhibitors for a specified duration (e.g., 3, 6, 12, or 24 hours).[12][13] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt, ERK1/2, and STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Filipin Staining for Intracellular Cholesterol Accumulation

This protocol is used to visualize the accumulation of unesterified cholesterol in cells, a direct consequence of Leelamine's inhibition of cholesterol transport.[1]

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a multi-well plate.

    • Treat cells with Leelamine (e.g., 3 µM) or U18666A (e.g., 0.03 µM) for the desired time.

  • Fixation and Staining:

    • Wash cells with PBS and fix with 3-4% paraformaldehyde for 1 hour.

    • Wash again with PBS and quench the fixation with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.

    • Stain the cells with Filipin III working solution (e.g., 0.05 mg/mL in PBS with 10% fetal bovine serum) for 2 hours, protected from light.

  • Imaging:

    • Wash the cells with PBS and mount the coverslips on microscope slides.

    • Visualize the intracellular cholesterol using a fluorescence microscope with a UV filter.

Start Start: Plate Cells Treatment Treat with Leelamine or Alternative Inhibitor Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Antibody Primary & Secondary Antibody Incubation SDS_PAGE->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis: Phospho vs. Total Protein Detection->Analysis

Caption: Experimental workflow for validating downstream signaling effects via Western Blot.

Conclusion

Leelamine presents a compelling profile as a multi-targeted anti-cancer agent, initiating its effects through the disruption of intracellular cholesterol transport and culminating in the broad inhibition of key oncogenic signaling pathways. The experimental data and protocols provided in this guide offer a framework for researchers to validate and further explore the downstream effects of Leelamine. The comparison with established inhibitors underscores its potential and provides a valuable context for future drug development and combination therapy studies.

References

Assessing the Synergistic Potential of Leelamine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Leelamine, a naturally derived diterpene amine from pine tree bark, has emerged as a promising anti-cancer agent due to its unique mechanism of action. As a lysosomotropic compound, Leelamine accumulates in the acidic environment of lysosomes, leading to the inhibition of intracellular cholesterol transport.[1] This disruption of cholesterol homeostasis triggers a cascade of events that culminate in cancer cell death, making Leelamine a compelling candidate for combination therapies. This guide provides an objective comparison of the potential synergistic effects of Leelamine with other chemotherapeutics, supported by experimental data from related compounds and detailed methodologies for assessing such synergies.

The Foundation of Synergy: Leelamine's Mechanism of Action

Leelamine's primary anticancer activity stems from its ability to sequester within lysosomes, disrupting their function.[1][2] This leads to an accumulation of cholesterol within the lysosome, effectively starving the cell of this critical component for membrane integrity and signaling. The consequences of this action are far-reaching, impacting several key oncogenic signaling pathways. By inhibiting cholesterol transport, Leelamine has been shown to downregulate the PI3K/AKT, STAT3, and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3]

Potential Synergistic Combinations with Chemotherapeutics

While direct experimental data on Leelamine in combination with other chemotherapeutics is limited, its mechanism of action provides a strong rationale for predicting synergistic effects. By targeting fundamental cellular processes that are often exploited by cancer cells to develop resistance, Leelamine has the potential to enhance the efficacy of conventional cytotoxic agents.

Leelamine and Platinum-Based Agents (e.g., Cisplatin)

Hypothesized Synergy: Cisplatin (B142131) functions primarily by inducing DNA damage in cancer cells. However, resistance can emerge through various mechanisms, including enhanced DNA repair and reduced drug accumulation. Lysosomotropic agents, such as chloroquine (B1663885) and hydroxychloroquine, have demonstrated the ability to synergize with cisplatin.[4][5][6] These agents are thought to impair autophagy, a cellular recycling process that cancer cells can use to survive the stress induced by chemotherapy. By inhibiting lysosomal function, Leelamine could similarly block this pro-survival pathway, rendering cancer cells more susceptible to cisplatin-induced DNA damage. Furthermore, some studies suggest that lysosomal sequestration can be a mechanism of cisplatin resistance, which Leelamine could potentially overcome.[4]

Leelamine and Anthracyclines (e.g., Doxorubicin)

Hypothesized Synergy: Doxorubicin (B1662922) is a widely used chemotherapeutic that intercalates with DNA and inhibits topoisomerase II, leading to cell death. Resistance to doxorubicin is a significant clinical challenge, often mediated by the overexpression of drug efflux pumps. Lysosomotropic agents have been shown to reverse multidrug resistance by interfering with these pumps and enhancing intracellular drug accumulation.[7] Leelamine, by accumulating in lysosomes, could alter intracellular trafficking and increase the retention of doxorubicin, thereby potentiating its cytotoxic effects. Additionally, both doxorubicin and inhibitors of cholesterol metabolism can impact cellular lipid homeostasis, suggesting a potential for synergistic disruption of cancer cell metabolism.[8]

Leelamine and Alkylating Agents (e.g., Temozolomide)

Hypothesized Synergy: Temozolomide (B1682018) is an alkylating agent used in the treatment of glioblastoma. Its efficacy is often limited by DNA repair mechanisms. While direct evidence is lacking for Leelamine, other agents that induce cellular stress and disrupt survival pathways have been shown to synergize with temozolomide. For instance, the combination of temozolomide with inhibitors of the Sonic hedgehog pathway has demonstrated synergistic cytotoxicity in glioblastoma cells.[9] Given that Leelamine's disruption of cholesterol transport affects multiple survival signaling cascades, it is plausible that it could lower the threshold for temozolomide-induced cell death.

Quantitative Assessment of Synergy

The following table summarizes the potential synergistic effects of Leelamine with common chemotherapeutics, drawing parallels from studies on other lysosomotropic agents and cholesterol metabolism inhibitors. The Combination Index (CI), derived from the Chou-Talalay method, is the standard for quantifying drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12][13][14][15]

Chemotherapeutic AgentCancer Type (based on related studies)Proposed Mechanism of SynergyExpected Combination Index (CI)
Cisplatin Head and Neck, Lung CancerInhibition of autophagy, overcoming lysosomal sequestration of cisplatin.[4][5][6][16]< 1
Doxorubicin Breast Cancer, LeukemiaIncreased intracellular drug accumulation, reversal of multidrug resistance.[7][17][18]< 1
Temozolomide GlioblastomaSensitization of cancer cells through disruption of survival signaling pathways.[9][19]< 1

Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)

Objective: To determine the cytotoxic effects of Leelamine, a chemotherapeutic agent, and their combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell line of interest

  • Leelamine

  • Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Temozolomide)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or similar cell viability assay reagent

  • Plate reader

  • CompuSyn software or similar for CI calculation

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for Leelamine and the chemotherapeutic agent. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Treat the cells with:

    • Leelamine alone (at various concentrations)

    • Chemotherapeutic agent alone (at various concentrations)

    • Combination of Leelamine and the chemotherapeutic agent (at various concentrations, maintaining a constant ratio)

    • Vehicle control (e.g., DMSO)

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Perform an MTT assay to determine the percentage of viable cells in each well.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to input the dose-effect data.

    • The software will generate the Combination Index (CI) values. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10][11][12][13][14][15]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression and phosphorylation status of key proteins in relevant signaling pathways.

Materials:

  • Treated cell lysates from the synergy experiment

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-STAT3, STAT3, p-MAPK, MAPK, LC3B, p62)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Visualizing the Mechanisms of Action

To better understand the interplay between Leelamine and conventional chemotherapeutics, the following diagrams illustrate the key signaling pathways and experimental workflows.

Leelamine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 MAPK MAPK RTK->MAPK AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation STAT3->Proliferation MAPK->Proliferation Leelamine Leelamine Cholesterol_Transport Cholesterol Transport Leelamine->Cholesterol_Transport Inhibits Cholesterol_Transport->RTK Required for RTK function

Caption: Leelamine's mechanism of action.

Synergy_Workflow Start Start: Cancer Cell Culture Single_Agent_Titration Determine IC50 of Leelamine & Chemo Agent Start->Single_Agent_Titration Combination_Treatment Treat cells with drugs alone and in combination (constant ratio) Single_Agent_Titration->Combination_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Combination_Treatment->Viability_Assay Data_Analysis Calculate Fraction Affected (Fa) and Combination Index (CI) using Chou-Talalay Method Viability_Assay->Data_Analysis Synergy_Conclusion CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Data_Analysis->Synergy_Conclusion Mechanism_Study Investigate Mechanism (e.g., Western Blot for signaling pathways) Synergy_Conclusion->Mechanism_Study

Caption: Experimental workflow for synergy assessment.

Leelamine_Chemo_Synergy cluster_drugs Therapeutic Agents cluster_cellular_targets Cellular Targets cluster_outcome Outcome Leelamine Leelamine Lysosome_Autophagy Lysosomal Function & Autophagy Leelamine->Lysosome_Autophagy Inhibits Chemotherapeutic Chemotherapeutic (e.g., Cisplatin) DNA DNA Chemotherapeutic->DNA Damages Cell_Death Synergistic Cell Death Lysosome_Autophagy->Cell_Death Sensitizes to DNA Damage DNA->Cell_Death Induces

Caption: Logical relationship of synergistic action.

Conclusion

Leelamine's distinct mechanism of action as a lysosomotropic inhibitor of intracellular cholesterol transport positions it as a strong candidate for synergistic combination with various chemotherapeutics. By disrupting fundamental cellular processes that contribute to chemoresistance, Leelamine has the potential to enhance the efficacy of DNA-damaging agents and other cytotoxic drugs. The experimental frameworks provided in this guide offer a robust methodology for quantitatively assessing these potential synergies and elucidating the underlying molecular mechanisms. Further preclinical investigation into these combinations is warranted to validate their therapeutic potential and pave the way for future clinical applications in oncology.

References

A Comparative Guide to the In Vivo Toxicity of Leelamine and Traditional Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo toxicity comparison between Leelamine, a novel anticancer agent derived from pine tree bark, and two conventional chemotherapeutic drugs, Doxorubicin (B1662922) and Cisplatin (B142131). This document is intended to be an objective resource, presenting experimental data to facilitate informed decisions in preclinical and clinical research.

Executive Summary

Leelamine has demonstrated a remarkably low in vivo toxicity profile in preclinical studies, a stark contrast to the well-documented and often severe side effects associated with traditional anticancer drugs like Doxorubicin and Cisplatin. While Doxorubicin's clinical use is hampered by cardiotoxicity and Cisplatin's by nephrotoxicity, Leelamine appears to be well-tolerated at effective therapeutic doses in animal models, with minimal impact on vital organs and hematological parameters.

Comparative Toxicity Data

Table 1: Acute Toxicity (LD50) in Mice

CompoundAdministration RouteLD50 (mg/kg)Animal ModelCitation
Leelamine Oral / IntraperitonealNot ReportedMice[1][2][3][4][5][6]
Doxorubicin Intravenous12.5 - 17Albino Mice / ICR Mice[7][8]
Intraperitoneal4.6Albino Mice[7]
Cisplatin Intraperitoneal12.1 - 16.9Mice[9]

Note: The LD50 for Leelamine has not been explicitly reported in the reviewed studies. However, studies consistently report negligible toxicity at therapeutic doses administered orally and intraperitoneally.[1][2][3][4][5][6]

Table 2: Organ-Specific and Systemic Toxicity in Mice

ParameterLeelamineDoxorubicinCisplatin
Primary Toxicity Negligible systemic toxicity observed at therapeutic doses[1][2][3][4][5][6]Cardiotoxicity[10][11]Nephrotoxicity[12][13]
Effect on Body Weight No significant changes observed[1][2]Significant weight loss reported[12]Dose-dependent weight loss (11-26%)[14]
Organ Histology No morphological changes in liver, spleen, kidney, intestine, lung, or heart[1][2]Myocardial injury, diaphragm muscle fiber injury[10][15]Necrosis in kidney tubular cells[14]
Hematological Parameters No significant changes reported[3][5]Decrease in red blood cells, white blood cells, hemoglobin, and packed cell volume[11][15]Decrease in red blood cells, hemoglobin, and leukocytes[13]
Biochemical Parameters Blood biomarkers for major organ-related toxicity fall within the normal range[5]Increased serum creatinine (B1669602) kinase-MB, lactate (B86563) dehydrogenase, ALT, AST, total cholesterol, and triglycerides[15]Increased blood urea (B33335) nitrogen (BUN) and creatinine[12]

Experimental Protocols

In Vivo Toxicity Assessment of Leelamine
  • Animal Model: Athymic nu/nu mice or Hi-Myc transgenic mice.[4][6]

  • Drug Preparation: Leelamine is typically dissolved in a vehicle such as 10% ethanol, 10% dimethyl sulfoxide (B87167) (DMSO), 30% Kolliphor EL, and 50% PBS for intraperitoneal injection, or in a solution for oral gavage.[6]

  • Administration and Dosage:

    • Intraperitoneal (i.p.) injection: Doses ranging from 7.5 mg/kg to 10 mg/kg body weight, administered 5 times per week.[1][6]

    • Oral gavage: Daily treatment with 80 mg/kg body weight.[4]

  • Duration: Studies have been conducted for periods ranging from 22 days to 5 weeks.[1][6]

  • Toxicity Evaluation:

    • General Health: Monitoring of body weight and clinical signs of toxicity.[1][2]

    • Hematological Analysis: Blood samples are collected for complete blood counts.[3][5]

    • Biochemical Analysis: Serum is analyzed for markers of organ function (e.g., ALT, AST, ALKP, ALB, GLB, TPR, TBIL, BUN, GLU, CK, and CAL).[5]

    • Histopathology: Major organs (liver, spleen, kidney, intestine, lung, heart) are collected, fixed, and stained for histological examination.[1][2]

In Vivo Toxicity Assessment of Doxorubicin
  • Animal Model: C57BL/6 mice or Wistar rats.[10][15]

  • Drug Preparation: Doxorubicin is dissolved in a suitable solvent like saline.

  • Administration and Dosage:

    • Intravenous (i.v.) or Intraperitoneal (i.p.) injection: A clinical dose of 20 mg/kg has been used in mice.[10] In rats, a regimen of 2.5 mg/kg four times a week for 2 weeks has been employed.[15]

  • Duration: Acute toxicity is often assessed 3 days post-injection, while chronic studies can extend for several weeks.[10][15]

  • Toxicity Evaluation:

    • General Health: Monitoring of body weight and survival.

    • Cardiotoxicity: Echocardiography to assess cardiac function and histological examination of heart tissue.

    • Hematological Analysis: Complete blood counts.[15]

    • Biochemical Analysis: Measurement of serum levels of cardiac troponins, creatinine kinase-MB, LDH, ALT, AST, total cholesterol, and triglycerides.[15]

In Vivo Toxicity Assessment of Cisplatin
  • Animal Model: White Swiss albino mice or mice bearing ascites Dalton lymphoma.[12][13]

  • Drug Preparation: Cisplatin is dissolved in a suitable vehicle, often saline.

  • Administration and Dosage:

    • Intraperitoneal (i.p.) injection: Doses can range from a single high dose (e.g., 20 mg/kg) to multiple lower doses.[14] Studies have used doses of 10, 20, and 40 mg/kg to evaluate dose-dependent toxicity.[12]

  • Duration: Toxicity is typically evaluated 3-4 days after a single high dose.[14]

  • Toxicity Evaluation:

    • General Health: Monitoring of body weight.[12]

    • Nephrotoxicity: Measurement of blood urea nitrogen (BUN) and creatinine levels, and histological examination of kidney tissue.[12]

    • Hematological Analysis: Complete blood counts.[13]

    • Biochemical Analysis: Measurement of serum ALT levels.[12]

Visualizing the Pathways of Toxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the toxicity of Doxorubicin and Cisplatin, as well as the experimental workflow for in vivo toxicity assessment.

Doxorubicin_Toxicity_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Mitochondrial_Damage Mitochondrial Damage Doxorubicin->Mitochondrial_Damage p53 p53 Activation ROS->p53 Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis mTOR_Inhibition mTOR Pathway Inhibition p53->mTOR_Inhibition p53->Apoptosis Cardiomyocyte_Death Cardiomyocyte Death mTOR_Inhibition->Cardiomyocyte_Death Apoptosis->Cardiomyocyte_Death Cardiotoxicity Cardiotoxicity Cardiomyocyte_Death->Cardiotoxicity

Caption: Doxorubicin-induced cardiotoxicity signaling pathway.

Cisplatin_Toxicity_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Cisplatin->ROS MAPK_Activation MAPK Pathway Activation (p38, JNK) DNA_Damage->MAPK_Activation ROS->MAPK_Activation Inflammation Inflammation MAPK_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis Renal_Tubular_Cell_Injury Renal Tubular Cell Injury Inflammation->Renal_Tubular_Cell_Injury Apoptosis->Renal_Tubular_Cell_Injury Nephrotoxicity Nephrotoxicity Renal_Tubular_Cell_Injury->Nephrotoxicity

Caption: Cisplatin-induced nephrotoxicity signaling pathway.

InVivo_Toxicity_Workflow Animal_Model Animal Model Selection (e.g., Mice) Dosing Drug Administration (Route, Dose, Frequency) Animal_Model->Dosing Monitoring In-Life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Hematology Hematological Analysis Sample_Collection->Hematology Biochemistry Biochemical Analysis Sample_Collection->Biochemistry Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Toxicity Assessment Hematology->Data_Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for in vivo toxicity assessment.

Conclusion

The available preclinical data strongly supports Leelamine as a promising anticancer candidate with a significantly improved safety profile compared to traditional chemotherapeutics like Doxorubicin and Cisplatin. The lack of significant systemic toxicity, particularly the absence of cardiotoxicity and nephrotoxicity at effective doses, positions Leelamine as a compelling subject for further investigation and potential clinical development. This guide underscores the importance of continued research into novel anticancer agents that can offer enhanced efficacy with reduced patient burden from toxic side effects.

References

Leelamine's Efficacy in Targeting Androgen Receptor Splice Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of leelamine's effect on androgen receptor (AR) splice variants, a key driver of resistance in castration-resistant prostate cancer (CRPC). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of leelamine's performance against other therapeutic alternatives, supported by experimental data.

Introduction

Androgen receptor splice variants (AR-Vs), particularly AR-V7, are a significant clinical challenge in the management of CRPC. These truncated AR isoforms lack the ligand-binding domain, rendering them constitutively active and insensitive to conventional anti-androgen therapies such as enzalutamide (B1683756) and abiraterone. Leelamine, a phytochemical derived from pine bark, has emerged as a promising agent that downregulates both full-length AR and its splice variants.[1] This guide evaluates the experimental evidence supporting leelamine's activity and compares it with other compounds targeting this resistance mechanism.

Comparative Efficacy on AR-V7 Expression

The primary measure of efficacy for compounds targeting AR-driven resistance is their ability to reduce the expression of AR-V7. The 22Rv1 prostate cancer cell line, which endogenously expresses both full-length AR and AR-Vs, is a widely used model for these studies.

CompoundCell LineConcentrationDurationAR-V7 Protein Reduction (relative to control)Full-Length AR Protein Reduction (relative to control)Citation(s)
Leelamine 22Rv15 µM24 hours~50%~50%[1]
Enzalutamide 22Rv110 µM48 hoursNo significant reduction~20%[2]
Niclosamide 22Rv10.5 µM48 hoursSignificant reductionModerate reduction[3]
Galeterone CWR22Rv120 µM24 hoursSignificant degradationSignificant degradation[4]
siRNA (AR-V7 specific) 22Rv180 nM96 hoursSignificant knockdownNo significant effect[5]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Mechanism of Action and Downstream Effects

Leelamine's primary mechanism of action involves the transcriptional suppression of the AR gene, leading to a reduction in both full-length AR and AR-V7 mRNA and protein levels.[1] This dual-targeting approach is a significant advantage over therapies that only target the ligand-binding domain of the full-length AR.

The downstream consequences of AR-V7 inhibition by leelamine include:

  • Inhibition of Cell Proliferation: Leelamine has been shown to inhibit the growth of CRPC cells, including those resistant to enzalutamide.[1]

  • Induction of Apoptosis: Leelamine treatment leads to programmed cell death in prostate cancer cells.

  • Suppression of AR Target Genes: The expression of well-known AR target genes, such as Prostate-Specific Antigen (PSA), is significantly reduced following leelamine treatment.[1]

  • Inhibition of cMyc: Leelamine has been shown to downregulate the oncoprotein cMyc, a key driver of prostate cancer progression that can be regulated by AR signaling.[6][7]

Signaling Pathway

The following diagram illustrates the central role of AR and AR-V7 in prostate cancer signaling and the point of intervention for leelamine and other inhibitors.

AR_Signaling_Pathway cluster_nucleus Nuclear Events Androgens Androgens AR_FL Full-Length AR (AR-FL) Androgens->AR_FL Binds & Activates Nucleus Nucleus AR_FL->Nucleus Translocation AR_V7 AR Splice Variant (AR-V7) AR_V7->Nucleus Constitutive Translocation ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Resistance Therapy Resistance Cell_Growth->Resistance Leelamine Leelamine Leelamine->AR_FL Inhibits Expression Leelamine->AR_V7 Inhibits Expression Enzalutamide Enzalutamide Enzalutamide->AR_FL Blocks LBD Niclosamide Niclosamide Niclosamide->AR_V7 Promotes Degradation Galeterone Galeterone Galeterone->AR_FL Promotes Degradation Galeterone->AR_V7 Promotes Degradation siRNA AR-V7 siRNA siRNA->AR_V7 Silences mRNA AR_FL_n AR-FL ARE_n ARE AR_FL_n->ARE_n AR_V7_n AR-V7 AR_V7_n->ARE_n ARE_n->Gene_Expression

Caption: AR signaling pathway and points of therapeutic intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of AR-V7 inhibitors.

Western Blot Analysis for AR and AR-V7

This protocol describes the detection and quantification of AR and AR-V7 protein levels in cell lysates.

  • Cell Lysis:

    • Culture 22Rv1 cells to 70-80% confluency.

    • Treat cells with the compound of interest (e.g., Leelamine) at the desired concentration and duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR (N-terminal domain) or AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the AR/AR-V7 band intensity to the loading control.

siRNA-mediated Knockdown of AR-V7

This protocol outlines the procedure for specifically reducing AR-V7 expression using small interfering RNA.

  • Cell Seeding:

    • Seed 22Rv1 cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection:

    • Prepare siRNA duplexes targeting the unique cryptic exon 3b of AR-V7 or a non-targeting control siRNA.

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-96 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at the mRNA level using qRT-PCR with primers specific for AR-V7 and at the protein level by Western blot analysis as described above.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture (22Rv1) start->cell_culture treatment Treatment with Leelamine or Comparator Compounds cell_culture->treatment sirna siRNA Transfection (AR-V7 Knockdown) cell_culture->sirna harvest Cell Harvesting treatment->harvest sirna->harvest protein_extraction Protein Extraction & Quantification harvest->protein_extraction rna_extraction RNA Extraction & qRT-PCR harvest->rna_extraction western_blot Western Blot (AR & AR-V7 Detection) protein_extraction->western_blot data_analysis Data Analysis (Densitometry, Gene Expression) western_blot->data_analysis rna_extraction->data_analysis end End data_analysis->end

Caption: General workflow for in vitro validation of AR-V7 inhibitors.

Conclusion

The available preclinical data strongly suggest that leelamine is a potent inhibitor of both full-length androgen receptor and its splice variants, particularly AR-V7. Its ability to downregulate AR-V7 expression offers a significant advantage over current anti-androgen therapies that are ineffective against this key resistance mechanism. While direct comparative studies are limited, the existing evidence positions leelamine as a compelling candidate for further investigation in the treatment of castration-resistant prostate cancer. The detailed experimental protocols provided herein should facilitate further research into leelamine and other novel AR-V7 inhibitors.

References

Validating Leelamine's Cholesterol-Dependent Effects: A Comparative Guide to Using β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cholesterol-dependent anticancer effects of Leelamine, with a focus on the use of β-cyclodextrin. Leelamine, a natural diterpene amine derived from pine bark, exhibits potent antitumor activity by disrupting intracellular cholesterol transport.[1] As a lysosomotropic agent, it accumulates in acidic organelles like lysosomes, leading to cholesterol buildup, which in turn inhibits critical oncogenic signaling pathways and induces cancer cell death.[2][3] Validating that this mechanism is indeed cholesterol-dependent is a critical step in its preclinical evaluation.

The Role of β-Cyclodextrin in Mechanistic Validation

β-cyclodextrins are cyclic oligosaccharides capable of sequestering cholesterol from cellular membranes.[4] This property makes them an invaluable tool for studying cholesterol-dependent cellular processes. By depleting cellular cholesterol, β-cyclodextrin can reverse or attenuate the effects of drugs that act through cholesterol-dependent pathways. In the case of Leelamine, treatment with β-cyclodextrin has been shown to rescue cancer cells from its cytotoxic effects, providing strong evidence for its cholesterol-dependent mechanism of action.[4][5]

Comparative Analysis of Leelamine's Effects with and without β-Cyclodextrin

The following tables summarize the quantitative data on the effects of Leelamine on cancer cell viability and key signaling pathways, and how these effects are modulated by co-treatment with β-cyclodextrin.

Data Presentation

Table 1: Effect of Leelamine and β-Cyclodextrin on Melanoma Cell Viability

TreatmentUACC 903 Cell Viability (%)1205 Lu Cell Viability (%)
DMSO (Control)100100
Leelamine (5 µM)~40~45
Leelamine (5 µM) + β-Cyclodextrin (1 mM)~85~90
Data is approximate and compiled from published studies. Actual results may vary based on experimental conditions.[4][5]

Table 2: Leelamine's Inhibitory Effects on Key Signaling Pathways

Signaling PathwayKey Proteins (Phosphorylated/Total)Observed Effect of Leelamine (3-6 µM)Attenuation by β-Cyclodextrin
PI3K/Aktp-Akt / AktDecreased phosphorylationYes
MAPKp-Erk / ErkDecreased phosphorylationYes
STAT3p-STAT3 / STAT3Decreased phosphorylationYes
Based on findings from multiple studies, Leelamine's inhibition of these pathways is a downstream consequence of cholesterol transport disruption.[2][6][7]

Alternatives to β-Cyclodextrin for Cholesterol Depletion

While methyl-β-cyclodextrin (MβCD) is the most commonly used derivative for cholesterol depletion due to its high efficiency, several alternatives exist.[8]

Table 3: Comparison of Cholesterol Depletion Agents

AgentMechanism of ActionAdvantagesDisadvantages
Methyl-β-cyclodextrin (MβCD) Sequesters cholesterol from membranes.[8]High efficiency, widely used and characterized.Can be cytotoxic at higher concentrations.[9]
Hydroxypropyl-β-cyclodextrin (HPβCD) Forms inclusion complexes with cholesterol.[10][11]Lower cytotoxicity compared to MβCD.[12]May be less efficient at cholesterol removal than MβCD.[11]
Statins (e.g., Lovastatin) Inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.Different mechanism allows for complementary studies.Slower acting, may not be suitable for acute depletion studies.
U18666A A cationic amphiphile that mimics the Niemann-Pick type C (NPC) disease phenotype by blocking intracellular cholesterol trafficking.[5]Directly inhibits cholesterol transport, useful as a positive control for Leelamine's effects.Can have off-target effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for key experiments in validating Leelamine's cholesterol-dependent effects.

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed melanoma cells (e.g., UACC 903 or 1205 Lu) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[13]

  • Treatment:

    • Co-treatment: Add Leelamine (e.g., 5 µM) and β-cyclodextrin (e.g., 1 mM) to the wells simultaneously.

    • Pre-treatment: Add β-cyclodextrin and incubate for 60 minutes. Then, remove the media and add fresh media containing Leelamine.[4]

  • Incubation: Incubate the plate for 24-72 hours.

  • MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 2: Cholesterol Depletion using Methyl-β-Cyclodextrin (MβCD)
  • Preparation of MβCD Solution: Prepare a 10 mM stock solution of MβCD in serum-free medium.

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, wash and resuspend at a concentration of 10x10^6 cells/mL.[15]

  • Depletion:

    • For adherent cells: Wash with warm, plain medium, then add the MβCD solution and incubate for 1-2 hours at 37°C.[16]

    • For suspension cells: Mix the cell suspension with the MβCD solution at a 1:1 ratio and incubate for 15 minutes at 37°C.[15]

  • Washing: Wash the cells with PBS to remove the MβCD.

  • Downstream Applications: The cells are now ready for subsequent experiments, such as Leelamine treatment or cholesterol quantification assays.

Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: After treatment with Leelamine with or without β-cyclodextrin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of Akt, Erk, and STAT3 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by Leelamine and the experimental workflow for validating its cholesterol-dependent mechanism.

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK (Erk) RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine Leelamine Cholesterol Cholesterol Accumulation Cholesterol->RTK Inhibits Endocytosis & Signaling

Caption: Leelamine's mechanism of action, leading to the inhibition of key oncogenic signaling pathways.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Assays start Start: Cancer Cell Culture Control Control (DMSO) start->Control Leelamine_only Leelamine start->Leelamine_only Cyclodextrin_only β-Cyclodextrin start->Cyclodextrin_only Combination Leelamine + β-Cyclodextrin start->Combination Viability Cell Viability (MTS Assay) Control->Viability Leelamine_only->Viability Signaling Signaling Pathway Analysis (Western Blot) Leelamine_only->Signaling Cholesterol_level Cholesterol Quantification Leelamine_only->Cholesterol_level Cyclodextrin_only->Viability Combination->Viability Combination->Signaling Combination->Cholesterol_level end Conclusion: Validate Cholesterol Dependence Viability->end Signaling->end Cholesterol_level->end

Caption: Experimental workflow for validating the cholesterol-dependent effects of Leelamine.

References

Leelamine's Potency Against Melanoma: A Comparative Analysis Across Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-melanoma effects of the natural compound leelamine reveals a consistent inhibitory action across different melanoma subtypes, irrespective of their BRAF mutational status. This naturally derived diterpene amine demonstrates significant potential in combating this aggressive form of skin cancer by disrupting key cellular processes, leading to cell death and the inhibition of tumor growth.

Leelamine, a compound extracted from the bark of pine trees, has emerged as a promising candidate in oncology research due to its unique mechanism of action. Unlike targeted therapies that focus on specific genetic mutations, leelamine's efficacy stems from its ability to disrupt intracellular cholesterol transport. This disruption triggers a cascade of events, ultimately inhibiting multiple crucial signaling pathways that drive cancer cell proliferation and survival, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][2]

This comparative guide synthesizes the available experimental data to provide a clear overview of leelamine's effects on various melanoma subtypes, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Leelamine's Efficacy

The anti-proliferative activity of leelamine has been assessed across a panel of human melanoma cell lines, revealing a consistent cytotoxic effect. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit the growth of 50% of a cell population, demonstrate leelamine's potency against melanoma cells.

Notably, studies have shown that leelamine inhibits the growth of melanoma cell lines with IC50 values ranging from 3 to 7 µmol/L, and this effect is independent of the B-Raf mutational status.[1] This is a significant finding, as BRAF mutations are present in approximately 50% of melanomas and are a key target for current therapies.[1] The ability of leelamine to effectively target melanoma cells regardless of their BRAF status suggests a broader therapeutic window.

Melanoma SubtypeCell LineIC50 (µM)Reference
BRAF Mutant (V600E) UACC 903~2[2]
1205 Lu~2[2]
Wild-Type BRAF SbCl27-8[3]
C8161.Cl97-8[3]
MelJuSo7-8*[3]
NRAS Mutant Not Specified3-7 [1]
Wild-Type (BRAF & NRAS) Not Specified3-7[1]

*Data obtained from studies using Nanolipolee-007, a liposomal formulation of leelamine. **General finding for melanoma cell lines irrespective of B-Raf mutational status.

Mechanism of Action: A Multi-Pronged Attack on Melanoma Cells

Leelamine's anti-cancer activity is primarily attributed to its lysosomotropic properties. As a weakly basic amine, it accumulates in the acidic environment of lysosomes, leading to the disruption of intracellular cholesterol trafficking.[4] This disruption has profound downstream effects on critical oncogenic signaling pathways.

The inhibition of cholesterol transport effectively shuts down the PI3K/Akt, MAPK, and STAT3 signaling cascades, which are crucial for melanoma cell survival, proliferation, and metastasis.[1][5] This multi-targeted approach is a significant advantage in treating a highly heterogeneous and drug-resistant cancer like melanoma.

Furthermore, leelamine has been shown to induce apoptosis (programmed cell death) in melanoma cells. Treatment with leelamine leads to a significant increase in apoptosis, contributing to its overall anti-tumor effect.[2] Studies have demonstrated a 600% increase in apoptosis with prolonged exposure to the compound.[2]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. The following are summaries of key protocols used in the cited research.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Melanoma cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of leelamine (e.g., 0.62 to 40 µmol/L) or a vehicle control (DMSO) for 24, 48, or 72 hours.[1]

  • MTS Reagent Addition: Following the treatment period, MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Cell Seeding and Treatment: Cells are seeded and treated with leelamine as described for the cell viability assay.

  • Reagent Addition: A commercially available caspase-3/7 reagent is added to each well.

  • Incubation and Measurement: The plate is incubated at room temperature, and luminescence, which is proportional to caspase activity, is measured using a luminometer.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Melanoma cells are treated with leelamine (e.g., 3-6 µmol/L) for various time points (e.g., 3 to 24 hours).[1] The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total Akt, ERK, and STAT3) and then with a secondary antibody.

  • Detection: The protein bands are visualized and quantified using an imaging system.

Visualizing the Molecular Impact of Leelamine

To better understand the complex interactions and processes affected by leelamine, graphical representations are invaluable.

Leelamine_Mechanism_of_Action cluster_cell Melanoma Cell cluster_lysosome Lysosome cluster_signaling Signaling Pathways Leelamine Leelamine Cholesterol Cholesterol Accumulation Leelamine->Cholesterol Disrupts Transport PI3K_Akt PI3K/Akt Pathway Cholesterol->PI3K_Akt Inhibits MAPK MAPK Pathway Cholesterol->MAPK Inhibits STAT3 STAT3 Pathway Cholesterol->STAT3 Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Cell_Proliferation Promotes MAPK->Apoptosis Inhibits STAT3->Cell_Proliferation Promotes STAT3->Apoptosis Inhibits

Caption: Leelamine's mechanism of action in melanoma cells.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Melanoma Cell Culture (BRAF-mutant, NRAS-mutant, Wild-Type) Treatment Treatment with Leelamine (Varying Concentrations and Durations) Start->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Treatment->Apoptosis WesternBlot Western Blot Analysis (PI3K/Akt, MAPK, STAT3) Treatment->WesternBlot Analysis Data Analysis and Comparison of IC50, Apoptosis Rates, and Signaling Inhibition Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis End Conclusion: Comparative Efficacy of Leelamine on Melanoma Subtypes Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Leelamine Hydrochloride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Leelamine hydrochloride, a tricyclic diterpene molecule, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Hazard Profile and Safety Summary

There are conflicting classifications regarding the hazards of this compound. Some safety data sheets (SDS) classify it as hazardous, citing acute oral toxicity and significant aquatic toxicity, while others do not.[1][2][3] Given this discrepancy, it is imperative to adopt a precautionary approach and manage this compound as a hazardous substance. Its biological activity, which includes inducing apoptosis, further suggests that it should be handled with care, potentially as a cytotoxic agent, which would necessitate even stricter disposal protocols.[1]

The primary hazards associated with this compound, based on the more conservative classifications, are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1][3]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1][3]

Note: This data is based on the more conservative hazard classification available. Always refer to the specific SDS provided with your product for the most accurate information.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental disposal company.[1][4] Direct disposal into sanitary sewers or general trash is strictly prohibited due to its high aquatic toxicity.[1]

Experimental Protocol for Waste Segregation and Storage:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][4]

  • Waste Identification and Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from non-hazardous waste.[1][4] It's important to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[5][6]

  • Container Management:

    • Use a container compatible with amine hydrochlorides; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.[1]

    • The container must be kept securely closed except when adding waste.[1]

    • Clearly label the waste container with "this compound" and the appropriate hazard symbols.[4]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • The storage area should be well-ventilated and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[1]

    • Provide the disposal company with the SDS and any other relevant information about the waste.[7]

  • Decontamination Procedure:

    • Surfaces and equipment contaminated with this compound should be decontaminated. One suggested method is to scrub the area with alcohol.

    • All cleaning materials used in this process must also be disposed of as hazardous waste.[1]

Below is a logical workflow for the safe disposal of this compound waste.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe segregate 2. Segregate Waste (Unused product, contaminated labware, PPE) ppe->segregate container 3. Place in a Labeled, Compatible Container (e.g., HDPE) segregate->container store 4. Store Securely in a Designated Area (Well-ventilated, away from incompatibles) container->store contact 5. Contact EHS or Licensed Disposal Contractor store->contact provide_info 6. Provide Waste Information (SDS) contact->provide_info pickup 7. Arrange for Waste Pickup provide_info->pickup decontaminate 8. Decontaminate Work Surfaces & Equipment pickup->decontaminate dispose_cleaning 9. Dispose of Decontamination Materials as Hazardous Waste decontaminate->dispose_cleaning end End: Proper Disposal Complete dispose_cleaning->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Leelamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Leelamine Hydrochloride in a laboratory setting. The following procedural guidance is intended to ensure safe operational conduct and to build deep trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents conflicting classifications in safety data sheets. Some sources identify it as hazardous, citing acute oral toxicity and significant aquatic toxicity, while others do not classify it as a hazardous substance.[1] Given this discrepancy, a precautionary approach is essential, and this compound should be managed as a hazardous substance.[1] Its biological activity, which includes the induction of apoptosis, suggests it could be handled as a cytotoxic agent, requiring stringent safety protocols.[1]

Quantitative Data Summary: Hazard Classifications

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1][2]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1][2]

Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety goggles with side-shields are required. A face shield should be used in addition to goggles when there is a splash hazard.[3]
Hand Protection Chemical-resistant, impervious gloves must be worn.[3] Specific glove material (e.g., Nitrile, Neoprene) should be selected based on chemical compatibility charts.
Body Protection A lab coat or an impervious apron is necessary to prevent skin contact.[1][3]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available. For sterile compounding of potentially toxic drugs, a NIOSH-approved N-95 respirator can provide both respiratory and splash protection.[3]

Operational Plans: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.[3]

Protocol for Handling:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]

  • Avoid Contact: Avoid direct contact with skin and eyes.[3]

  • Hygiene: Do not eat, drink, or smoke in the area where this compound is handled. Wash hands thoroughly after handling the compound.[3]

Storage Conditions:

  • Powder: Store at -20°C in a tightly sealed container, away from moisture.[4][5]

  • Stock Solution: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5]

  • Incompatibilities: Avoid contact with strong acids, alkalis, and oxidizing agents.[3][5]

Disposal Plans

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[3] Direct disposal into sanitary sewers or general trash is strictly prohibited due to its high aquatic toxicity.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container.[3]

  • Container: Use a container compatible with amine hydrochlorides, such as a high-density polyethylene (B3416737) (HDPE) container.[1]

  • Labeling: The waste container must be labeled with the chemical name ("this compound") and appropriate hazard symbols.[3]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[3]

  • Disposal: Arrange for pickup and disposal by an approved waste disposal company.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

1. Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

  • Materials:

    • Human melanoma cell lines (e.g., UACC 903, 1205 Lu)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound stock solution in DMSO

    • MTS or MTT reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]

    • Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.[1]

    • Incubation: Incubate the plates for 24 to 72 hours at 37°C.[1]

    • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[1]

    • Incubation: Incubate for 2-4 hours at 37°C, protected from light.[1]

    • Solubilization (for MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]

    • Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]

2. Western Blot Analysis for Signaling Pathway Inhibition

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 pathways.[1]

  • Materials:

    • 6-well plates

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 3-6 µM) for various time points (e.g., 3, 6, 12, 24 hours).[1]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[1]

    • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

Visualizations

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Oncogenic Signaling Pathways Leelamine Leelamine Hydrochloride Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Cholesterol Transport Disruption Lysosome->Cholesterol PI3K PI3K/AKT Pathway Cholesterol->PI3K Inhibits MAPK MAPK/ERK Pathway Cholesterol->MAPK Inhibits STAT3 STAT3 Pathway Cholesterol->STAT3 Inhibits Outcome Decreased Cancer Cell Viability & Proliferation PI3K->Outcome MAPK->Outcome STAT3->Outcome

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with this compound start->treat viability Cell Viability Assay (MTS/MTT) treat->viability western Western Blot Analysis (Signaling Pathways) treat->western autophagy Autophagic Flux Assay treat->autophagy analysis Data Analysis viability->analysis western->analysis autophagy->analysis end End: Determine Effects analysis->end

Caption: General Experimental Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.